3-Nitrobiphenyl-d9
Description
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Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,6-tetradeuterio-5-nitrophenyl)benzene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
FYRPEHRWMVMHQM-LOIXRAQWSA-N |
Synonyms |
3-Nitro-1,1’-biphenyl-d9; m-Nitrobiphenyl-d9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrobiphenyl-d9: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural information of 3-Nitrobiphenyl-d9, a deuterated analog of 3-nitrobiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Chemical and Physical Properties
This compound is a stable isotope-labeled form of 3-nitrobiphenyl, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 3-nitrobiphenyl, as it is chemically identical to the analyte but has a distinct, higher mass.
A summary of the key chemical and physical properties for this compound and its non-deuterated counterpart is provided below. It is important to note that while the properties of the deuterated and non-deuterated forms are very similar, slight variations may exist.
| Property | This compound | 3-Nitrobiphenyl (for comparison) |
| Molecular Formula | C₁₂D₉NO₂[1] | C₁₂H₉NO₂[2] |
| Molecular Weight | 208.261 g/mol [1] | 199.21 g/mol [2] |
| CAS Number | Not explicitly found for this compound | 2113-58-8[3] |
| Appearance | White to orange to green powder/crystal | Yellow crystalline solid |
| Melting Point | Data not available | 58-60 °C |
| Boiling Point | Data not available | 227 °C at 35 mmHg |
| Solubility | Data not available | Insoluble in water |
| Accurate Mass | 208.12 | 199.0633 |
Chemical Structure
The chemical structure of this compound consists of a biphenyl backbone with a nitro group at the 3-position of one of the phenyl rings. All nine hydrogens on the biphenyl rings are substituted with deuterium.
| Structural Representation | Data |
| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])c1c([2H])ccc([2H])c1--INVALID-LINK--[O-] |
| InChI | InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(3-nitrophenyl-2,4,5,6-tetradeuteriophenyl)benzene |
Experimental Protocols
Synthesis
The synthesis of this compound would likely involve the nitration of deuterated biphenyl or a coupling reaction, such as a Suzuki coupling, between a deuterated phenylboronic acid and a nitrated benzene derivative. A generalized synthetic workflow is depicted below.
Caption: Generalized Suzuki coupling for this compound synthesis.
A patent for the synthesis of a related compound, 3,4,5-trifluoro-2'-nitrobiphenyl, describes a method involving the reaction of 3,4,5-trifluorobenzeneboronic acid with an ortho-nitro substituted benzene in the presence of a catalyst and an acid-binding agent, followed by washing, extraction, and recrystallization. A similar approach could likely be adapted for the synthesis of this compound using the appropriate deuterated starting materials.
Use as an Internal Standard in Mass Spectrometry
This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS). The general workflow for its use is outlined below.
Caption: Standard workflow for internal standard-based quantification.
Experimental Details:
-
Sample Preparation: A known amount of this compound is added to the sample (e.g., biological fluid, environmental matrix) before any sample processing steps. This allows for the correction of analyte loss during extraction, concentration, and derivatization.
-
Chromatographic Separation: The sample extract is then injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate the analyte (3-nitrobiphenyl) and the internal standard (this compound) from other matrix components.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific ions for both the analyte and the deuterated internal standard.
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter that affects the accuracy of quantitative results. It is essential to use an internal standard with high isotopic purity to minimize any contribution to the analyte signal. While a specific certificate of analysis for this compound detailing its isotopic purity was not found, suppliers of deuterated standards typically provide this information. For example, a supplier of 4-Nitrobiphenyl-d9 specifies a purity of 98 atom % D. It is crucial to obtain a certificate of analysis from the supplier for any batch of this compound to be used in quantitative assays.
Safety and Handling
The safety data for this compound is not extensively documented. However, based on the data for the non-deuterated 3-nitrobiphenyl and other related nitroaromatic compounds, it should be handled with caution.
Hazard Identification (based on 3-Nitrobiphenyl and related compounds):
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause eye irritation.
-
Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: The non-deuterated 4-Nitrobiphenyl is listed as a substance that may cause cancer.
Recommended Handling Precautions:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships in Analytical Chemistry
The use of a deuterated internal standard like this compound is based on a logical relationship between the analyte and the standard to ensure accurate quantification.
Caption: Core principles of using a deuterated internal standard.
This diagram illustrates that the fundamental principle of using a deuterated internal standard relies on its chemical and physical similarity to the analyte. This similarity leads to comparable behavior during sample processing and analysis (co-elution and similar ionization), which in turn allows for the correction of variations and ultimately leads to accurate quantification.
References
An In-depth Technical Guide to 3-Nitrobiphenyl-d9: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural information of 3-Nitrobiphenyl-d9, a deuterated analog of 3-nitrobiphenyl (B1294916). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Chemical and Physical Properties
This compound is a stable isotope-labeled form of 3-nitrobiphenyl, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 3-nitrobiphenyl, as it is chemically identical to the analyte but has a distinct, higher mass.
A summary of the key chemical and physical properties for this compound and its non-deuterated counterpart is provided below. It is important to note that while the properties of the deuterated and non-deuterated forms are very similar, slight variations may exist.
| Property | This compound | 3-Nitrobiphenyl (for comparison) |
| Molecular Formula | C₁₂D₉NO₂[1] | C₁₂H₉NO₂[2] |
| Molecular Weight | 208.261 g/mol [1] | 199.21 g/mol [2] |
| CAS Number | Not explicitly found for this compound | 2113-58-8[3] |
| Appearance | White to orange to green powder/crystal | Yellow crystalline solid |
| Melting Point | Data not available | 58-60 °C |
| Boiling Point | Data not available | 227 °C at 35 mmHg |
| Solubility | Data not available | Insoluble in water |
| Accurate Mass | 208.12 | 199.0633 |
Chemical Structure
The chemical structure of this compound consists of a biphenyl (B1667301) backbone with a nitro group at the 3-position of one of the phenyl rings. All nine hydrogens on the biphenyl rings are substituted with deuterium.
| Structural Representation | Data |
| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])c1c([2H])ccc([2H])c1--INVALID-LINK--[O-] |
| InChI | InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(3-nitrophenyl-2,4,5,6-tetradeuteriophenyl)benzene |
Experimental Protocols
Synthesis
The synthesis of this compound would likely involve the nitration of deuterated biphenyl or a coupling reaction, such as a Suzuki coupling, between a deuterated phenylboronic acid and a nitrated benzene (B151609) derivative. A generalized synthetic workflow is depicted below.
Caption: Generalized Suzuki coupling for this compound synthesis.
A patent for the synthesis of a related compound, 3,4,5-trifluoro-2'-nitrobiphenyl, describes a method involving the reaction of 3,4,5-trifluorobenzeneboronic acid with an ortho-nitro substituted benzene in the presence of a catalyst and an acid-binding agent, followed by washing, extraction, and recrystallization. A similar approach could likely be adapted for the synthesis of this compound using the appropriate deuterated starting materials.
Use as an Internal Standard in Mass Spectrometry
This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS). The general workflow for its use is outlined below.
Caption: Standard workflow for internal standard-based quantification.
Experimental Details:
-
Sample Preparation: A known amount of this compound is added to the sample (e.g., biological fluid, environmental matrix) before any sample processing steps. This allows for the correction of analyte loss during extraction, concentration, and derivatization.
-
Chromatographic Separation: The sample extract is then injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate the analyte (3-nitrobiphenyl) and the internal standard (this compound) from other matrix components.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific ions for both the analyte and the deuterated internal standard.
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter that affects the accuracy of quantitative results. It is essential to use an internal standard with high isotopic purity to minimize any contribution to the analyte signal. While a specific certificate of analysis for this compound detailing its isotopic purity was not found, suppliers of deuterated standards typically provide this information. For example, a supplier of 4-Nitrobiphenyl-d9 specifies a purity of 98 atom % D. It is crucial to obtain a certificate of analysis from the supplier for any batch of this compound to be used in quantitative assays.
Safety and Handling
The safety data for this compound is not extensively documented. However, based on the data for the non-deuterated 3-nitrobiphenyl and other related nitroaromatic compounds, it should be handled with caution.
Hazard Identification (based on 3-Nitrobiphenyl and related compounds):
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause eye irritation.
-
Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: The non-deuterated 4-Nitrobiphenyl is listed as a substance that may cause cancer.
Recommended Handling Precautions:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships in Analytical Chemistry
The use of a deuterated internal standard like this compound is based on a logical relationship between the analyte and the standard to ensure accurate quantification.
Caption: Core principles of using a deuterated internal standard.
This diagram illustrates that the fundamental principle of using a deuterated internal standard relies on its chemical and physical similarity to the analyte. This similarity leads to comparable behavior during sample processing and analysis (co-elution and similar ionization), which in turn allows for the correction of variations and ultimately leads to accurate quantification.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 3-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 3-Nitrobiphenyl-d9 and detailed methodologies for assessing its isotopic purity. The information is intended for researchers and professionals in the fields of chemical synthesis and drug development who require high-purity deuterated compounds as internal standards or for metabolic studies.
Introduction
This compound is a deuterated analog of 3-nitrobiphenyl, a molecule of interest in various chemical and toxicological studies. The introduction of nine deuterium (B1214612) atoms into the biphenyl (B1667301) structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. The stability of the C-D bond compared to the C-H bond can also be leveraged in metabolic and pharmacokinetic studies to investigate kinetic isotope effects. This guide outlines a plausible synthetic pathway and the analytical methods required to ensure the high isotopic purity of the final product.
Synthesis of this compound
Proposed Synthetic Scheme
The synthesis can be envisioned in two main stages: the preparation of deuterated precursors and the subsequent cross-coupling reaction.
Stage 1: Preparation of Deuterated Precursors
The synthesis of this compound requires two key deuterated starting materials: benzene-d6 (B120219) and nitrobenzene-d5.
-
Benzene-d6: This can be synthesized via a hydrogen-deuterium exchange reaction between benzene (B151609) and heavy water (D₂O) using a suitable catalyst, such as a platinum-based catalyst.
-
Nitrobenzene-d5: This can be prepared by the nitration of benzene-d6 using a mixture of nitric acid and sulfuric acid. It is crucial to optimize the reaction conditions to maintain high isotopic enrichment.
Stage 2: Suzuki-Miyaura Cross-Coupling
The core of the synthesis is the coupling of a deuterated phenylboronic acid with a deuterated nitrophenyl halide. A plausible route is the reaction of phenylboronic acid-d5 with 1-bromo-3-nitrobenzene-d4.
Experimental Protocol: Hypothetical Synthesis of this compound
Materials:
-
Phenylboronic acid-d5
-
1-Bromo-3-nitrobenzene-d4
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask, add phenylboronic acid-d5 (1.2 equivalents), 1-bromo-3-nitrobenzene-d4 (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.
Isotopic Purity Determination
Ensuring the high isotopic purity of this compound is critical for its intended applications. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the isotopic distribution and abundance of deuterated compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of all possible isotopologues (from d0 to d9).
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated compound (d9).
-
Identify and quantify the peak intensities of the lower deuterated isotopologues (d0 to d8).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity(d9) / Σ(Intensities of all isotopologues)] x 100
-
Table 1: Hypothetical HRMS Data for this compound
| Isotopologue | Theoretical m/z | Observed Intensity (Hypothetical) | Relative Abundance (%) |
| C₁₂H₉NO₂ (d0) | 199.0633 | 500 | 0.05 |
| C₁₂H₈DNO₂ (d1) | 200.0696 | 1,500 | 0.15 |
| C₁₂H₇D₂NO₂ (d2) | 201.0759 | 3,000 | 0.30 |
| C₁₂H₆D₃NO₂ (d3) | 202.0821 | 5,000 | 0.50 |
| C₁₂H₅D₄NO₂ (d4) | 203.0884 | 8,000 | 0.80 |
| C₁₂H₄D₅NO₂ (d5) | 204.0947 | 12,000 | 1.20 |
| C₁₂H₃D₆NO₂ (d6) | 205.1010 | 15,000 | 1.50 |
| C₁₂H₂D₇NO₂ (d7) | 206.1072 | 25,000 | 2.50 |
| C₁₂HD₈NO₂ (d8) | 207.1135 | 50,000 | 5.00 |
| C₁₂D₉NO₂ (d9) | 208.1198 | 880,000 | 88.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides valuable information about the location and extent of deuteration.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The absence or significant reduction of proton signals in the aromatic region compared to the non-deuterated standard confirms a high degree of deuteration.
-
Integration of any residual proton signals can be used to quantify the amount of non-deuterated or partially deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of deuterium signals at chemical shifts corresponding to the aromatic protons confirms the incorporation of deuterium into the biphenyl rings.
-
The integration of these signals can provide information about the relative distribution of deuterium at different positions.
-
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Observation |
| ¹H | 7.0 - 8.5 | Very low intensity or absent signals |
| ²H | 7.0 - 8.5 | Signals corresponding to deuterated positions |
| ¹³C | 110 - 150 | Signals for all carbon atoms, possibly showing C-D coupling |
Visualization of Workflow
The following diagrams illustrate the proposed synthesis and analysis workflow.
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 3-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 3-Nitrobiphenyl-d9 and detailed methodologies for assessing its isotopic purity. The information is intended for researchers and professionals in the fields of chemical synthesis and drug development who require high-purity deuterated compounds as internal standards or for metabolic studies.
Introduction
This compound is a deuterated analog of 3-nitrobiphenyl, a molecule of interest in various chemical and toxicological studies. The introduction of nine deuterium atoms into the biphenyl structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. The stability of the C-D bond compared to the C-H bond can also be leveraged in metabolic and pharmacokinetic studies to investigate kinetic isotope effects. This guide outlines a plausible synthetic pathway and the analytical methods required to ensure the high isotopic purity of the final product.
Synthesis of this compound
Proposed Synthetic Scheme
The synthesis can be envisioned in two main stages: the preparation of deuterated precursors and the subsequent cross-coupling reaction.
Stage 1: Preparation of Deuterated Precursors
The synthesis of this compound requires two key deuterated starting materials: benzene-d6 and nitrobenzene-d5.
-
Benzene-d6: This can be synthesized via a hydrogen-deuterium exchange reaction between benzene and heavy water (D₂O) using a suitable catalyst, such as a platinum-based catalyst.
-
Nitrobenzene-d5: This can be prepared by the nitration of benzene-d6 using a mixture of nitric acid and sulfuric acid. It is crucial to optimize the reaction conditions to maintain high isotopic enrichment.
Stage 2: Suzuki-Miyaura Cross-Coupling
The core of the synthesis is the coupling of a deuterated phenylboronic acid with a deuterated nitrophenyl halide. A plausible route is the reaction of phenylboronic acid-d5 with 1-bromo-3-nitrobenzene-d4.
Experimental Protocol: Hypothetical Synthesis of this compound
Materials:
-
Phenylboronic acid-d5
-
1-Bromo-3-nitrobenzene-d4
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add phenylboronic acid-d5 (1.2 equivalents), 1-bromo-3-nitrobenzene-d4 (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Isotopic Purity Determination
Ensuring the high isotopic purity of this compound is critical for its intended applications. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the isotopic distribution and abundance of deuterated compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of all possible isotopologues (from d0 to d9).
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated compound (d9).
-
Identify and quantify the peak intensities of the lower deuterated isotopologues (d0 to d8).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity(d9) / Σ(Intensities of all isotopologues)] x 100
-
Table 1: Hypothetical HRMS Data for this compound
| Isotopologue | Theoretical m/z | Observed Intensity (Hypothetical) | Relative Abundance (%) |
| C₁₂H₉NO₂ (d0) | 199.0633 | 500 | 0.05 |
| C₁₂H₈DNO₂ (d1) | 200.0696 | 1,500 | 0.15 |
| C₁₂H₇D₂NO₂ (d2) | 201.0759 | 3,000 | 0.30 |
| C₁₂H₆D₃NO₂ (d3) | 202.0821 | 5,000 | 0.50 |
| C₁₂H₅D₄NO₂ (d4) | 203.0884 | 8,000 | 0.80 |
| C₁₂H₄D₅NO₂ (d5) | 204.0947 | 12,000 | 1.20 |
| C₁₂H₃D₆NO₂ (d6) | 205.1010 | 15,000 | 1.50 |
| C₁₂H₂D₇NO₂ (d7) | 206.1072 | 25,000 | 2.50 |
| C₁₂HD₈NO₂ (d8) | 207.1135 | 50,000 | 5.00 |
| C₁₂D₉NO₂ (d9) | 208.1198 | 880,000 | 88.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides valuable information about the location and extent of deuteration.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The absence or significant reduction of proton signals in the aromatic region compared to the non-deuterated standard confirms a high degree of deuteration.
-
Integration of any residual proton signals can be used to quantify the amount of non-deuterated or partially deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of deuterium signals at chemical shifts corresponding to the aromatic protons confirms the incorporation of deuterium into the biphenyl rings.
-
The integration of these signals can provide information about the relative distribution of deuterium at different positions.
-
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Observation |
| ¹H | 7.0 - 8.5 | Very low intensity or absent signals |
| ²H | 7.0 - 8.5 | Signals corresponding to deuterated positions |
| ¹³C | 110 - 150 | Signals for all carbon atoms, possibly showing C-D coupling |
Visualization of Workflow
The following diagrams illustrate the proposed synthesis and analysis workflow.
The Role of 3-Nitrobiphenyl-d9 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of 3-Nitrobiphenyl-d9 in scientific research, focusing on its critical role as an internal standard in analytical chemistry. We will delve into the principles behind its use, provide a generalized experimental protocol, and present key data in a structured format to facilitate understanding and implementation in a laboratory setting.
Core Application: Isotope Dilution Mass Spectrometry
This compound, a deuterated analog of 3-Nitrobiphenyl, serves as a high-fidelity internal standard for quantitative analysis, particularly in conjunction with mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.
The fundamental principle behind its use is isotope dilution . In this method, a known quantity of the isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte of interest (3-Nitrobiphenyl) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout extraction, cleanup, and analysis. Any loss of the native analyte during sample processing will be accompanied by a proportional loss of the internal standard.
By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, researchers can accurately quantify the concentration of the native analyte in the original sample, even with incomplete recovery. This approach significantly improves the accuracy, precision, and robustness of analytical methods.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of both the analyte and its deuterated standard is essential for method development. The table below summarizes key quantitative data for 3-Nitrobiphenyl and its d9 isotopologue.
| Property | 3-Nitrobiphenyl | This compound |
| CAS Number | 2113-58-8 | Not Available |
| Molecular Formula | C₁₂H₉NO₂ | C₁₂D₉NO₂ |
| Molecular Weight | 199.21 g/mol | 208.26 g/mol [1] |
| Appearance | Crystalline Solid | Crystalline Solid |
| Melting Point | 58-60 °C | Not Available |
Experimental Protocol: Quantification of 3-Nitrobiphenyl in Environmental Samples using GC-MS and this compound as an Internal Standard
The following is a generalized methodology for the determination of 3-Nitrobiphenyl in a water sample. This protocol can be adapted for other matrices such as soil, sediment, or biological tissues with appropriate modifications to the extraction and cleanup steps.
1. Reagents and Materials:
- 3-Nitrobiphenyl analytical standard
- This compound internal standard solution (e.g., 10 µg/mL in a suitable solvent)
- High-purity solvents (e.g., dichloromethane, hexane)
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Concentrator tubes
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Extraction:
- Collect a 1 L water sample in a pre-cleaned amber glass bottle.
- Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L).
- Mix the sample thoroughly to ensure homogeneity.
- Condition an SPE cartridge with the appropriate solvents.
- Pass the water sample through the SPE cartridge at a controlled flow rate.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard from the cartridge using a suitable solvent (e.g., dichloromethane).
- Dry the eluate by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
- Inject 1 µL of the concentrated extract into the GC-MS system.
- Gas Chromatography Conditions:
- Injector Temperature: 280 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- 3-Nitrobiphenyl: m/z (e.g., 199, 169, 152)
- This compound: m/z (e.g., 208, 176, 160)
4. Quantification:
- Generate a calibration curve by analyzing a series of standards containing known concentrations of 3-Nitrobiphenyl and a constant concentration of this compound.
- Plot the ratio of the peak area of the primary quantification ion for 3-Nitrobiphenyl to the peak area of the primary quantification ion for this compound against the concentration of 3-Nitrobiphenyl.
- Calculate the concentration of 3-Nitrobiphenyl in the sample by determining the response ratio from the sample analysis and interpolating from the calibration curve.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the analytical process described above, the following diagram has been generated using the DOT language.
References
The Role of 3-Nitrobiphenyl-d9 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of 3-Nitrobiphenyl-d9 in scientific research, focusing on its critical role as an internal standard in analytical chemistry. We will delve into the principles behind its use, provide a generalized experimental protocol, and present key data in a structured format to facilitate understanding and implementation in a laboratory setting.
Core Application: Isotope Dilution Mass Spectrometry
This compound, a deuterated analog of 3-Nitrobiphenyl, serves as a high-fidelity internal standard for quantitative analysis, particularly in conjunction with mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.
The fundamental principle behind its use is isotope dilution . In this method, a known quantity of the isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte of interest (3-Nitrobiphenyl) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout extraction, cleanup, and analysis. Any loss of the native analyte during sample processing will be accompanied by a proportional loss of the internal standard.
By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, researchers can accurately quantify the concentration of the native analyte in the original sample, even with incomplete recovery. This approach significantly improves the accuracy, precision, and robustness of analytical methods.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of both the analyte and its deuterated standard is essential for method development. The table below summarizes key quantitative data for 3-Nitrobiphenyl and its d9 isotopologue.
| Property | 3-Nitrobiphenyl | This compound |
| CAS Number | 2113-58-8 | Not Available |
| Molecular Formula | C₁₂H₉NO₂ | C₁₂D₉NO₂ |
| Molecular Weight | 199.21 g/mol | 208.26 g/mol [1] |
| Appearance | Crystalline Solid | Crystalline Solid |
| Melting Point | 58-60 °C | Not Available |
Experimental Protocol: Quantification of 3-Nitrobiphenyl in Environmental Samples using GC-MS and this compound as an Internal Standard
The following is a generalized methodology for the determination of 3-Nitrobiphenyl in a water sample. This protocol can be adapted for other matrices such as soil, sediment, or biological tissues with appropriate modifications to the extraction and cleanup steps.
1. Reagents and Materials:
- 3-Nitrobiphenyl analytical standard
- This compound internal standard solution (e.g., 10 µg/mL in a suitable solvent)
- High-purity solvents (e.g., dichloromethane, hexane)
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Concentrator tubes
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Extraction:
- Collect a 1 L water sample in a pre-cleaned amber glass bottle.
- Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L).
- Mix the sample thoroughly to ensure homogeneity.
- Condition an SPE cartridge with the appropriate solvents.
- Pass the water sample through the SPE cartridge at a controlled flow rate.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard from the cartridge using a suitable solvent (e.g., dichloromethane).
- Dry the eluate by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
- Inject 1 µL of the concentrated extract into the GC-MS system.
- Gas Chromatography Conditions:
- Injector Temperature: 280 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- 3-Nitrobiphenyl: m/z (e.g., 199, 169, 152)
- This compound: m/z (e.g., 208, 176, 160)
4. Quantification:
- Generate a calibration curve by analyzing a series of standards containing known concentrations of 3-Nitrobiphenyl and a constant concentration of this compound.
- Plot the ratio of the peak area of the primary quantification ion for 3-Nitrobiphenyl to the peak area of the primary quantification ion for this compound against the concentration of 3-Nitrobiphenyl.
- Calculate the concentration of 3-Nitrobiphenyl in the sample by determining the response ratio from the sample analysis and interpolating from the calibration curve.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the analytical process described above, the following diagram has been generated using the DOT language.
References
3-Nitrobiphenyl-d9 CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Nitrobiphenyl-d9, a deuterated analog of 3-Nitrobiphenyl. This stable isotope-labeled compound is a crucial tool in various research and analytical applications, particularly in studies involving drug metabolism, pharmacokinetics, and environmental analysis. Its use as an internal standard in mass spectrometry-based quantification methods allows for precise and accurate measurements of the non-deuterated form.
Core Technical Data
The physical and chemical properties of this compound are summarized below. Data for the non-deuterated (unlabeled) compound, 3-Nitrobiphenyl, is also provided for reference.
| Property | This compound | 3-Nitrobiphenyl (Unlabeled) |
| CAS Number | Not explicitly assigned (Unlabeled CAS: 2113-58-8)[1] | 2113-58-8[2][3] |
| Molecular Formula | C₁₂D₉NO₂[4][5] | C₁₂H₉NO₂ |
| Molecular Weight | 208.261 g/mol | 199.21 g/mol |
| Accurate Mass | 208.12 | 199.06 g/mol |
| Synonyms | 3-Nitro-1,1'-biphenyl-d9, m-Nitrobiphenyl-d9 | m-Nitrobiphenyl |
| Physical Form | Neat (typically a solid) | Yellow needles |
| Melting Point | Not available | 58-60 °C |
Supplier Information
This compound is available from specialized chemical suppliers. The primary sources for this compound are:
| Supplier | Product Code(s) | Additional Information |
| LGC Standards | TRC-N493717 | Offers the compound in various pack sizes (e.g., 5 mg, 50 mg). LGC is a distributor for Toronto Research Chemicals (TRC) products. |
| Toronto Research Chemicals (TRC) | TRC-N493717 | TRC specializes in the synthesis of complex organic small molecules for biomedical research. |
Experimental Applications and Protocols
General Experimental Workflow for using this compound as an Internal Standard:
A typical workflow for using a stable isotope-labeled internal standard like this compound in a quantitative analysis (e.g., by LC-MS/MS) would involve the following steps:
-
Sample Preparation: The biological or environmental sample is extracted to isolate the analyte of interest (3-Nitrobiphenyl).
-
Internal Standard Spiking: A known amount of this compound is added to the extracted sample.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both 3-Nitrobiphenyl and this compound.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Below is a conceptual workflow diagram for this process.
References
3-Nitrobiphenyl-d9 CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Nitrobiphenyl-d9, a deuterated analog of 3-Nitrobiphenyl. This stable isotope-labeled compound is a crucial tool in various research and analytical applications, particularly in studies involving drug metabolism, pharmacokinetics, and environmental analysis. Its use as an internal standard in mass spectrometry-based quantification methods allows for precise and accurate measurements of the non-deuterated form.
Core Technical Data
The physical and chemical properties of this compound are summarized below. Data for the non-deuterated (unlabeled) compound, 3-Nitrobiphenyl, is also provided for reference.
| Property | This compound | 3-Nitrobiphenyl (Unlabeled) |
| CAS Number | Not explicitly assigned (Unlabeled CAS: 2113-58-8)[1] | 2113-58-8[2][3] |
| Molecular Formula | C₁₂D₉NO₂[4][5] | C₁₂H₉NO₂ |
| Molecular Weight | 208.261 g/mol | 199.21 g/mol |
| Accurate Mass | 208.12 | 199.06 g/mol |
| Synonyms | 3-Nitro-1,1'-biphenyl-d9, m-Nitrobiphenyl-d9 | m-Nitrobiphenyl |
| Physical Form | Neat (typically a solid) | Yellow needles |
| Melting Point | Not available | 58-60 °C |
Supplier Information
This compound is available from specialized chemical suppliers. The primary sources for this compound are:
| Supplier | Product Code(s) | Additional Information |
| LGC Standards | TRC-N493717 | Offers the compound in various pack sizes (e.g., 5 mg, 50 mg). LGC is a distributor for Toronto Research Chemicals (TRC) products. |
| Toronto Research Chemicals (TRC) | TRC-N493717 | TRC specializes in the synthesis of complex organic small molecules for biomedical research. |
Experimental Applications and Protocols
General Experimental Workflow for using this compound as an Internal Standard:
A typical workflow for using a stable isotope-labeled internal standard like this compound in a quantitative analysis (e.g., by LC-MS/MS) would involve the following steps:
-
Sample Preparation: The biological or environmental sample is extracted to isolate the analyte of interest (3-Nitrobiphenyl).
-
Internal Standard Spiking: A known amount of this compound is added to the extracted sample.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both 3-Nitrobiphenyl and this compound.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Below is a conceptual workflow diagram for this process.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Nitrobiphenyl-d9. Due to the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated analog, 3-Nitrobiphenyl, for comparative purposes. This document is intended to serve as a valuable resource for professionals in research and development who are working with or have an interest in this compound.
Core Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, 3-Nitrobiphenyl.
Table 1: General and Chemical Properties
| Property | This compound | 3-Nitrobiphenyl |
| Molecular Formula | C₁₂D₉NO₂[1] | C₁₂H₉NO₂[2] |
| Molecular Weight | 208.261 g/mol [1] | 199.21 g/mol [2] |
| CAS Number | Not explicitly found for d9 variant | 2113-58-8[2] |
| Appearance | Pale yellow crystalline solid (inferred) | Pale yellow crystalline solid |
Table 2: Physical Properties
| Property | This compound | 3-Nitrobiphenyl |
| Melting Point | Data not available | 58-60 °C |
| Boiling Point | Data not available | 306 °C |
| Solubility | Data not available | Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and methanol. Generally more soluble in non-polar or slightly polar organic solvents like hexane (B92381) and toluene (B28343). |
Experimental Protocols
Hypothetical Analytical Workflow
A typical analytical workflow for the characterization and quantification of this compound in a given matrix would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Methodology:
-
Sample Preparation:
-
Extraction: The sample matrix (e.g., biological fluid, environmental sample) is extracted with a suitable organic solvent such as a mixture of hexane and dichloromethane (B109758) to isolate the analyte.
-
Clean-up: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica-based) to remove interfering substances.
-
Concentration: The purified extract is concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., acetonitrile (B52724) for HPLC, toluene for GC-MS).
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile is a common choice for separating nitrobiphenyl compounds.
-
Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of 3-Nitrobiphenyl would be used for detection and quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of nitrobiphenyls.
-
Ionization: Electron ionization (EI) is a standard technique for generating mass spectra of these compounds.
-
Detection: The mass spectrometer would be operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for sensitive quantification, monitoring the molecular ion and characteristic fragment ions of this compound.
-
Metabolic Pathways
While specific metabolic studies on this compound are not available, the metabolic fate of nitroaromatic compounds is well-documented. The primary metabolic pathway for such compounds is nitroreduction, which can occur in various tissues and is also carried out by gut microbiota.
General Nitroreduction Pathway
The nitro group of 3-Nitrobiphenyl is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. The hydroxylamino intermediate is a reactive species that can bind to macromolecules.
This metabolic activation can have toxicological implications, as the formation of adducts with DNA and proteins is a mechanism of toxicity for some nitroaromatic compounds. The use of the deuterated analog, this compound, can be a valuable tool in metabolic studies, allowing for its distinction from the endogenous or co-administered non-deuterated compound using mass spectrometry.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Nitrobiphenyl-d9. Due to the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated analog, 3-Nitrobiphenyl, for comparative purposes. This document is intended to serve as a valuable resource for professionals in research and development who are working with or have an interest in this compound.
Core Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, 3-Nitrobiphenyl.
Table 1: General and Chemical Properties
| Property | This compound | 3-Nitrobiphenyl |
| Molecular Formula | C₁₂D₉NO₂[1] | C₁₂H₉NO₂[2] |
| Molecular Weight | 208.261 g/mol [1] | 199.21 g/mol [2] |
| CAS Number | Not explicitly found for d9 variant | 2113-58-8[2] |
| Appearance | Pale yellow crystalline solid (inferred) | Pale yellow crystalline solid |
Table 2: Physical Properties
| Property | This compound | 3-Nitrobiphenyl |
| Melting Point | Data not available | 58-60 °C |
| Boiling Point | Data not available | 306 °C |
| Solubility | Data not available | Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and methanol. Generally more soluble in non-polar or slightly polar organic solvents like hexane and toluene. |
Experimental Protocols
Hypothetical Analytical Workflow
A typical analytical workflow for the characterization and quantification of this compound in a given matrix would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Methodology:
-
Sample Preparation:
-
Extraction: The sample matrix (e.g., biological fluid, environmental sample) is extracted with a suitable organic solvent such as a mixture of hexane and dichloromethane to isolate the analyte.
-
Clean-up: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica-based) to remove interfering substances.
-
Concentration: The purified extract is concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., acetonitrile for HPLC, toluene for GC-MS).
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile is a common choice for separating nitrobiphenyl compounds.
-
Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of 3-Nitrobiphenyl would be used for detection and quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of nitrobiphenyls.
-
Ionization: Electron ionization (EI) is a standard technique for generating mass spectra of these compounds.
-
Detection: The mass spectrometer would be operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for sensitive quantification, monitoring the molecular ion and characteristic fragment ions of this compound.
-
Metabolic Pathways
While specific metabolic studies on this compound are not available, the metabolic fate of nitroaromatic compounds is well-documented. The primary metabolic pathway for such compounds is nitroreduction, which can occur in various tissues and is also carried out by gut microbiota.
General Nitroreduction Pathway
The nitro group of 3-Nitrobiphenyl is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. The hydroxylamino intermediate is a reactive species that can bind to macromolecules.
This metabolic activation can have toxicological implications, as the formation of adducts with DNA and proteins is a mechanism of toxicity for some nitroaromatic compounds. The use of the deuterated analog, this compound, can be a valuable tool in metabolic studies, allowing for its distinction from the endogenous or co-administered non-deuterated compound using mass spectrometry.
References
Certificate of Analysis: 3-Nitrobiphenyl-d9 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive explanation of a representative Certificate of Analysis (C of A) for the isotopically labeled compound, 3-Nitrobiphenyl-d9. As a deuterated internal standard, this compound is a critical component in quantitative bioanalytical studies, particularly in mass spectrometry-based assays for pharmacokinetic and metabolic research. Understanding the data presented in its C of A is paramount for ensuring the accuracy and reliability of experimental results. This document will dissect the key quality attributes of this compound, detail the analytical methodologies used for its characterization, and provide insights into the interpretation of the presented data.
Product Information
A typical Certificate of Analysis begins with fundamental information identifying the material.
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier |
| CAS Number | Not available (specific to this deuterated isomer) |
| Unlabeled CAS Number | 2113-58-8 |
| Molecular Formula | C₁₂D₉NO₂ |
| Molecular Weight | 208.26 g/mol |
| Chemical Structure | (A chemical structure image would be here) |
| Storage Conditions | Store at 2-8°C, protected from light |
| Lot Number | Varies by batch |
| Certificate Issue Date | Varies |
Analytical Data
This section summarizes the quantitative results of the quality control testing.
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity | ¹H NMR | ≥ 98 atom % D | 99.2 atom % D |
| Isotopic Enrichment | GC-MS | Report | 99.1% |
| Identity | ¹H NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |
| Appearance | Visual | Off-white to pale yellow solid | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the analytical results.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.
Instrumentation:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Detector: Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a final concentration of approximately 1 mg/mL.
Data Analysis: The chemical purity is calculated based on the area percentage of the main peak in the chromatogram.[1][2][3][4][5]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Isotopic Purity and Identity by Proton Nuclear Magnetic Resonance (¹H NMR)
Objective: To confirm the identity of the compound by its characteristic proton signals and to determine the isotopic purity by quantifying the residual proton signals in the deuterated positions.
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz NMR or equivalent
Acquisition Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 25°C
-
Pulse Program: Standard proton acquisition
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
Data Analysis: The ¹H NMR spectrum is analyzed for the presence of characteristic signals corresponding to the non-deuterated 3-Nitrobiphenyl. The isotopic purity is determined by comparing the integration of the residual proton signals on the deuterated rings to the integration of a known internal standard or the non-deuterated positions.
Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the distribution of isotopic species and calculate the isotopic enrichment of this compound.
Instrumentation:
-
System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (10:1)
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 20°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-300
Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the different deuterated species (d₀ to d₉). The isotopic enrichment is calculated from the observed isotopic distribution.
Visualizations
Analytical Workflow for Quality Control
The following diagram illustrates the logical flow of the analytical procedures used to generate the Certificate of Analysis for this compound.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures the end-user of the material's identity, purity, and isotopic integrity. A thorough understanding of the data presented and the methodologies used to obtain that data is essential for researchers in drug development and related scientific fields. This guide provides a framework for interpreting a typical C of A for a deuterated standard, enabling scientists to confidently use these materials in their quantitative analyses and ensuring the generation of high-quality, reproducible data.
References
Certificate of Analysis: 3-Nitrobiphenyl-d9 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive explanation of a representative Certificate of Analysis (C of A) for the isotopically labeled compound, 3-Nitrobiphenyl-d9. As a deuterated internal standard, this compound is a critical component in quantitative bioanalytical studies, particularly in mass spectrometry-based assays for pharmacokinetic and metabolic research. Understanding the data presented in its C of A is paramount for ensuring the accuracy and reliability of experimental results. This document will dissect the key quality attributes of this compound, detail the analytical methodologies used for its characterization, and provide insights into the interpretation of the presented data.
Product Information
A typical Certificate of Analysis begins with fundamental information identifying the material.
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier |
| CAS Number | Not available (specific to this deuterated isomer) |
| Unlabeled CAS Number | 2113-58-8 |
| Molecular Formula | C₁₂D₉NO₂ |
| Molecular Weight | 208.26 g/mol |
| Chemical Structure | (A chemical structure image would be here) |
| Storage Conditions | Store at 2-8°C, protected from light |
| Lot Number | Varies by batch |
| Certificate Issue Date | Varies |
Analytical Data
This section summarizes the quantitative results of the quality control testing.
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity | ¹H NMR | ≥ 98 atom % D | 99.2 atom % D |
| Isotopic Enrichment | GC-MS | Report | 99.1% |
| Identity | ¹H NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |
| Appearance | Visual | Off-white to pale yellow solid | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the analytical results.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.
Instrumentation:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Detector: Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a final concentration of approximately 1 mg/mL.
Data Analysis: The chemical purity is calculated based on the area percentage of the main peak in the chromatogram.[1][2][3][4][5]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Isotopic Purity and Identity by Proton Nuclear Magnetic Resonance (¹H NMR)
Objective: To confirm the identity of the compound by its characteristic proton signals and to determine the isotopic purity by quantifying the residual proton signals in the deuterated positions.
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz NMR or equivalent
Acquisition Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 25°C
-
Pulse Program: Standard proton acquisition
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
Data Analysis: The ¹H NMR spectrum is analyzed for the presence of characteristic signals corresponding to the non-deuterated 3-Nitrobiphenyl. The isotopic purity is determined by comparing the integration of the residual proton signals on the deuterated rings to the integration of a known internal standard or the non-deuterated positions.
Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the distribution of isotopic species and calculate the isotopic enrichment of this compound.
Instrumentation:
-
System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (10:1)
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 20°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-300
Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the different deuterated species (d₀ to d₉). The isotopic enrichment is calculated from the observed isotopic distribution.
Visualizations
Analytical Workflow for Quality Control
The following diagram illustrates the logical flow of the analytical procedures used to generate the Certificate of Analysis for this compound.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures the end-user of the material's identity, purity, and isotopic integrity. A thorough understanding of the data presented and the methodologies used to obtain that data is essential for researchers in drug development and related scientific fields. This guide provides a framework for interpreting a typical C of A for a deuterated standard, enabling scientists to confidently use these materials in their quantitative analyses and ensuring the generation of high-quality, reproducible data.
References
solubility of 3-Nitrobiphenyl-d9 in organic solvents
An In-depth Technical Guide on the Solubility of 3-Nitrobiphenyl-d9 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be soluble in one another. This compound, like its non-deuterated form, possesses a non-polar biphenyl (B1667301) backbone and a polar nitro group. This dual nature dictates its solubility profile, making it more soluble in non-polar or slightly polar organic solvents and poorly soluble in highly polar solvents like water. The large hydrophobic surface area of the biphenyl rings is the dominant factor in its interaction with solvents.
Data Presentation: Expected Solubility Profile
Based on the available information for 3-Nitrobiphenyl and related nitroaromatic compounds, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and experimental verification is necessary for precise quantitative values.
| Solvent | Polarity (Relative) | Expected Solubility | Rationale |
| Hexane (B92381) | Non-polar | Soluble | The non-polar nature of hexane interacts favorably with the non-polar biphenyl structure. |
| Toluene (B28343) | Non-polar | Soluble | As a non-polar aromatic solvent, toluene is expected to effectively solvate the biphenyl rings.[1] |
| Dichloromethane | Polar Aprotic | Moderately Soluble | Dichloromethane's moderate polarity can accommodate both the non-polar and polar aspects of the molecule. |
| Chloroform (B151607) | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds of mixed polarity.[1] |
| Acetone (B3395972) | Polar Aprotic | Sparingly Soluble | The higher polarity of acetone may lead to less favorable interactions with the non-polar biphenyl core. |
| Ethyl Acetate | Polar Aprotic | Sparingly to Moderately Soluble | Offers a balance of polarity that may allow for some degree of dissolution. |
| Methanol (B129727) | Polar Protic | Slightly Soluble | The polar, protic nature of methanol is less compatible with the large non-polar biphenyl structure. |
| Ethanol | Polar Protic | Slightly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are not ideal for solvating this compound. |
| Water | Highly Polar | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for the hydrophobic this compound molecule.[1][2] |
Experimental Protocols: Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Equipment:
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a longer incubation time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or GC-MS method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the experimental samples by interpolating their analytical signals on the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
References
solubility of 3-Nitrobiphenyl-d9 in organic solvents
An In-depth Technical Guide on the Solubility of 3-Nitrobiphenyl-d9 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be soluble in one another. This compound, like its non-deuterated form, possesses a non-polar biphenyl backbone and a polar nitro group. This dual nature dictates its solubility profile, making it more soluble in non-polar or slightly polar organic solvents and poorly soluble in highly polar solvents like water. The large hydrophobic surface area of the biphenyl rings is the dominant factor in its interaction with solvents.
Data Presentation: Expected Solubility Profile
Based on the available information for 3-Nitrobiphenyl and related nitroaromatic compounds, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and experimental verification is necessary for precise quantitative values.
| Solvent | Polarity (Relative) | Expected Solubility | Rationale |
| Hexane | Non-polar | Soluble | The non-polar nature of hexane interacts favorably with the non-polar biphenyl structure. |
| Toluene | Non-polar | Soluble | As a non-polar aromatic solvent, toluene is expected to effectively solvate the biphenyl rings.[1] |
| Dichloromethane | Polar Aprotic | Moderately Soluble | Dichloromethane's moderate polarity can accommodate both the non-polar and polar aspects of the molecule. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds of mixed polarity.[1] |
| Acetone | Polar Aprotic | Sparingly Soluble | The higher polarity of acetone may lead to less favorable interactions with the non-polar biphenyl core. |
| Ethyl Acetate | Polar Aprotic | Sparingly to Moderately Soluble | Offers a balance of polarity that may allow for some degree of dissolution. |
| Methanol | Polar Protic | Slightly Soluble | The polar, protic nature of methanol is less compatible with the large non-polar biphenyl structure. |
| Ethanol | Polar Protic | Slightly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are not ideal for solvating this compound. |
| Water | Highly Polar | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for the hydrophobic this compound molecule.[1][2] |
Experimental Protocols: Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Equipment:
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a longer incubation time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or GC-MS method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the experimental samples by interpolating their analytical signals on the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to 3-Nitrobiphenyl: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and metabolic pathways of 3-Nitrobiphenyl. The information is intended to support research, development, and safety assessments involving this compound.
Core Properties of 3-Nitrobiphenyl
3-Nitrobiphenyl is a nitroaromatic compound characterized by a biphenyl (B1667301) backbone with a nitro group substituent at the 3-position of one of the phenyl rings.[1] It typically appears as a yellow crystalline solid and is insoluble in water.[1]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for 3-Nitrobiphenyl.
| Identifier | Value |
| Chemical Formula | C₁₂H₉NO₂ |
| CAS Number | 2113-58-8 |
| Molecular Weight | 199.21 g/mol |
| Appearance | White to orange to green powder/crystal |
| Odor | Odorless |
Table 1: Chemical Identifiers and Physical Properties [1]
| Property | Value |
| Melting Point | 58-60 °C |
| Boiling Point | Not specified |
| Solubility | Insoluble in water |
Table 2: Physical Properties [1][2]
| Hazard Class | Category |
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Dermal) | Category 4 |
| Acute Toxicity (Inhalation) | Category 4 |
Table 3: GHS Hazard Classification
Applications and Uses
3-Nitrobiphenyl serves as a crucial intermediate in various industrial and research applications:
-
Chemical Synthesis: It is a versatile starting material for the synthesis of a range of organic compounds.
-
Dye Manufacturing: This compound is utilized in the production of dyes, where its chemical structure contributes to the color properties of the final product.
Experimental Protocols
While specific, validated experimental protocols for unlabelled 3-Nitrobiphenyl are not extensively detailed in publicly accessible literature, the following sections provide methodologies based on established procedures for closely related nitroaromatic compounds.
Synthesis of Nitrobiphenyls
The synthesis of nitrobiphenyls can be achieved through cross-coupling reactions. A common method is the Suzuki coupling, which involves the reaction of a nitro-substituted aryl halide with a phenylboronic acid in the presence of a palladium catalyst and a base. Another approach is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides.
A plausible synthetic route for 3-Nitrobiphenyl could involve the Suzuki coupling of 1-bromo-3-nitrobenzene (B119269) with phenylboronic acid.
Illustrative Synthetic Workflow:
References
An In-depth Technical Guide to 3-Nitrobiphenyl: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and metabolic pathways of 3-Nitrobiphenyl. The information is intended to support research, development, and safety assessments involving this compound.
Core Properties of 3-Nitrobiphenyl
3-Nitrobiphenyl is a nitroaromatic compound characterized by a biphenyl backbone with a nitro group substituent at the 3-position of one of the phenyl rings.[1] It typically appears as a yellow crystalline solid and is insoluble in water.[1]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for 3-Nitrobiphenyl.
| Identifier | Value |
| Chemical Formula | C₁₂H₉NO₂ |
| CAS Number | 2113-58-8 |
| Molecular Weight | 199.21 g/mol |
| Appearance | White to orange to green powder/crystal |
| Odor | Odorless |
Table 1: Chemical Identifiers and Physical Properties [1]
| Property | Value |
| Melting Point | 58-60 °C |
| Boiling Point | Not specified |
| Solubility | Insoluble in water |
Table 2: Physical Properties [1][2]
| Hazard Class | Category |
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Dermal) | Category 4 |
| Acute Toxicity (Inhalation) | Category 4 |
Table 3: GHS Hazard Classification
Applications and Uses
3-Nitrobiphenyl serves as a crucial intermediate in various industrial and research applications:
-
Chemical Synthesis: It is a versatile starting material for the synthesis of a range of organic compounds.
-
Dye Manufacturing: This compound is utilized in the production of dyes, where its chemical structure contributes to the color properties of the final product.
Experimental Protocols
While specific, validated experimental protocols for unlabelled 3-Nitrobiphenyl are not extensively detailed in publicly accessible literature, the following sections provide methodologies based on established procedures for closely related nitroaromatic compounds.
Synthesis of Nitrobiphenyls
The synthesis of nitrobiphenyls can be achieved through cross-coupling reactions. A common method is the Suzuki coupling, which involves the reaction of a nitro-substituted aryl halide with a phenylboronic acid in the presence of a palladium catalyst and a base. Another approach is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides.
A plausible synthetic route for 3-Nitrobiphenyl could involve the Suzuki coupling of 1-bromo-3-nitrobenzene with phenylboronic acid.
Illustrative Synthetic Workflow:
References
Methodological & Application
Application Note and Protocol for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil using 3-Nitrobiphenyl-d9 as a Surrogate Standard
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties. Regulatory bodies worldwide mandate the monitoring of PAH levels in various environmental matrices, including soil. Accurate and reliable quantification of PAHs is crucial for environmental risk assessment and remediation.
This application note describes a method for the determination of 16 priority PAHs in soil samples by gas chromatography-mass spectrometry (GC-MS). The method employs 3-Nitrobiphenyl-d9 as a surrogate standard to monitor the efficiency of the sample preparation and analysis process. While deuterated PAHs are commonly used for this purpose, this compound offers a suitable alternative due to its chemical properties. Its deuterated nature allows for isotopic dilution quantification, which is a highly accurate and precise technique.
Justification for the use of this compound:
This compound is a deuterated aromatic compound with a molecular weight of 208.261 g/mol .[1] Its biphenyl (B1667301) structure is analogous to the core structure of many PAHs. The presence of the nitro group provides a distinct mass spectral fragmentation pattern, and its deuteration allows for clear differentiation from non-deuterated analytes in the sample matrix. The physical properties of its non-deuterated analog, 3-Nitrobiphenyl, such as a melting point of 58-60 °C and a boiling point of 227 °C at 35 mmHg, indicate its suitability for extraction and chromatographic conditions typically used for PAHs.[2]
Disclaimer: The use of this compound as a surrogate standard for PAH analysis in soil is a proposed methodology. This method should be thoroughly validated in the user's laboratory to ensure it meets all required quality control and performance criteria for the specific application.
Experimental
Reagents and Standards
-
Solvents: Dichloromethane (B109758) (DCM), acetone (B3395972), hexane, and acetonitrile (B52724) (pesticide residue grade or equivalent).
-
Drying agent: Anhydrous sodium sulfate (B86663), analytical grade, heated at 400°C for 4 hours and stored in a desiccator.
-
PAH Standard: A certified reference standard mixture of the 16 priority PAHs (Naphthalene, Acenaphthylene, Acenaphthene, Fluorene, Phenanthrene, Anthracene, Fluoranthene, Pyrene, Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, and Benzo[g,h,i]perylene).
-
Surrogate Standard: this compound solution (10 µg/mL in a suitable solvent).
-
Internal Standard: A certified reference standard of a deuterated PAH not expected to be present in the samples (e.g., perylene-d12) for quantification.
Sample Preparation: Accelerated Solvent Extraction (ASE)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Spiking: Weigh 10 g of the homogenized soil sample into an extraction cell. Spike the sample with a known amount of the this compound surrogate standard solution.
-
Extraction: Perform accelerated solvent extraction using a mixture of dichloromethane and acetone (1:1, v/v).
-
Oven Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Flush Volume: 60%
-
Purge Time: 60 s
-
Static Cycles: 2
-
-
Drying and Concentration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard solution (e.g., perylene-d12) to the concentrated extract prior to GC-MS analysis.
-
Final Volume: Adjust the final volume of the extract to 1 mL with dichloromethane.
Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column suitable for PAH analysis (e.g., DB-5ms or equivalent).
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 10°C/min to 310°C, hold for 10 min.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Table 1: Suggested SIM Ions for Target PAHs and Surrogate Standard
| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| Naphthalene | 128 | 129 |
| Acenaphthylene | 152 | 151, 153 |
| Acenaphthene | 154 | 153, 152 |
| Fluorene | 166 | 165, 167 |
| Phenanthrene | 178 | 179, 176 |
| Anthracene | 178 | 179, 176 |
| Fluoranthene | 202 | 203, 200 |
| Pyrene | 202 | 203, 200 |
| Benzo[a]anthracene | 228 | 229, 226 |
| Chrysene | 228 | 229, 226 |
| Benzo[b]fluoranthene | 252 | 253, 250 |
| Benzo[k]fluoranthene | 252 | 253, 250 |
| Benzo[a]pyrene | 252 | 253, 250 |
| Indeno[1,2,3-cd]pyrene | 276 | 277, 274 |
| Dibenz[a,h]anthracene | 278 | 279, 276 |
| Benzo[g,h,i]perylene | 276 | 277, 274 |
| This compound | 208 | 160, 131 |
| Perylene-d12 (IS) | 264 | 265 |
Note: The fragmentation pattern of this compound should be experimentally confirmed. The suggested ions are based on the molecular ion and potential fragmentation of the biphenyl-d9 and nitro groups.
Data Analysis and Quality Control
Quantification
The concentration of each PAH analyte is calculated using the internal standard method. The response factor (RF) for each analyte is determined from a multi-point calibration curve. The concentration of the analyte in the sample is then calculated using the following formula:
Concentration (µg/kg) = (Areaanalyte x AmountIS) / (AreaIS x RFanalyte x Sample Weightdry)
Quality Control
-
Method Blank: A method blank (clean matrix) should be processed with each batch of samples to check for contamination.
-
Surrogate Recovery: The recovery of this compound should be within 70-130%. Deviations from this range may indicate matrix effects or issues with the sample preparation process.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A sample should be spiked with a known concentration of the target PAHs and analyzed in duplicate to assess method accuracy and precision.
-
Calibration Verification: A mid-level calibration standard should be analyzed periodically to check the stability of the instrument's response.
Representative Performance Data
The following table presents typical performance data for the analysis of PAHs in soil using a deuterated surrogate standard and GC-MS. This data is for illustrative purposes and should be verified by the user's laboratory.
Table 2: Representative Method Performance Data
| Analyte | Typical Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Naphthalene | 85 | 1.0 | 3.0 |
| Acenaphthene | 92 | 0.5 | 1.5 |
| Fluorene | 95 | 0.5 | 1.5 |
| Phenanthrene | 98 | 0.5 | 1.5 |
| Anthracene | 97 | 0.5 | 1.5 |
| Fluoranthene | 102 | 0.5 | 1.5 |
| Pyrene | 105 | 0.5 | 1.5 |
| Benzo[a]anthracene | 108 | 0.5 | 1.5 |
| Chrysene | 107 | 0.5 | 1.5 |
| Benzo[b]fluoranthene | 110 | 0.5 | 1.5 |
| Benzo[k]fluoranthene | 109 | 0.5 | 1.5 |
| Benzo[a]pyrene | 105 | 0.5 | 1.5 |
| Indeno[1,2,3-cd]pyrene | 102 | 1.0 | 3.0 |
| Dibenz[a,h]anthracene | 101 | 1.0 | 3.0 |
| Benzo[g,h,i]perylene | 99 | 1.0 | 3.0 |
Experimental Workflow Diagram
Caption: Workflow for PAH analysis in soil using this compound.
Conclusion
The described method provides a robust and reliable approach for the quantification of 16 priority PAHs in soil samples. The proposed use of this compound as a surrogate standard allows for the effective monitoring of analytical performance. The combination of Accelerated Solvent Extraction and GC-MS in SIM mode provides the necessary selectivity and sensitivity for the analysis of PAHs at environmentally relevant concentrations. As with any analytical method, proper quality control procedures and method validation are essential for obtaining accurate and defensible data.
References
Application Note and Protocol for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil using 3-Nitrobiphenyl-d9 as a Surrogate Standard
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties. Regulatory bodies worldwide mandate the monitoring of PAH levels in various environmental matrices, including soil. Accurate and reliable quantification of PAHs is crucial for environmental risk assessment and remediation.
This application note describes a method for the determination of 16 priority PAHs in soil samples by gas chromatography-mass spectrometry (GC-MS). The method employs 3-Nitrobiphenyl-d9 as a surrogate standard to monitor the efficiency of the sample preparation and analysis process. While deuterated PAHs are commonly used for this purpose, this compound offers a suitable alternative due to its chemical properties. Its deuterated nature allows for isotopic dilution quantification, which is a highly accurate and precise technique.
Justification for the use of this compound:
This compound is a deuterated aromatic compound with a molecular weight of 208.261 g/mol .[1] Its biphenyl structure is analogous to the core structure of many PAHs. The presence of the nitro group provides a distinct mass spectral fragmentation pattern, and its deuteration allows for clear differentiation from non-deuterated analytes in the sample matrix. The physical properties of its non-deuterated analog, 3-Nitrobiphenyl, such as a melting point of 58-60 °C and a boiling point of 227 °C at 35 mmHg, indicate its suitability for extraction and chromatographic conditions typically used for PAHs.[2]
Disclaimer: The use of this compound as a surrogate standard for PAH analysis in soil is a proposed methodology. This method should be thoroughly validated in the user's laboratory to ensure it meets all required quality control and performance criteria for the specific application.
Experimental
Reagents and Standards
-
Solvents: Dichloromethane (DCM), acetone, hexane, and acetonitrile (pesticide residue grade or equivalent).
-
Drying agent: Anhydrous sodium sulfate, analytical grade, heated at 400°C for 4 hours and stored in a desiccator.
-
PAH Standard: A certified reference standard mixture of the 16 priority PAHs (Naphthalene, Acenaphthylene, Acenaphthene, Fluorene, Phenanthrene, Anthracene, Fluoranthene, Pyrene, Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, and Benzo[g,h,i]perylene).
-
Surrogate Standard: this compound solution (10 µg/mL in a suitable solvent).
-
Internal Standard: A certified reference standard of a deuterated PAH not expected to be present in the samples (e.g., perylene-d12) for quantification.
Sample Preparation: Accelerated Solvent Extraction (ASE)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Spiking: Weigh 10 g of the homogenized soil sample into an extraction cell. Spike the sample with a known amount of the this compound surrogate standard solution.
-
Extraction: Perform accelerated solvent extraction using a mixture of dichloromethane and acetone (1:1, v/v).
-
Oven Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Flush Volume: 60%
-
Purge Time: 60 s
-
Static Cycles: 2
-
-
Drying and Concentration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard solution (e.g., perylene-d12) to the concentrated extract prior to GC-MS analysis.
-
Final Volume: Adjust the final volume of the extract to 1 mL with dichloromethane.
Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column suitable for PAH analysis (e.g., DB-5ms or equivalent).
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 10°C/min to 310°C, hold for 10 min.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Table 1: Suggested SIM Ions for Target PAHs and Surrogate Standard
| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| Naphthalene | 128 | 129 |
| Acenaphthylene | 152 | 151, 153 |
| Acenaphthene | 154 | 153, 152 |
| Fluorene | 166 | 165, 167 |
| Phenanthrene | 178 | 179, 176 |
| Anthracene | 178 | 179, 176 |
| Fluoranthene | 202 | 203, 200 |
| Pyrene | 202 | 203, 200 |
| Benzo[a]anthracene | 228 | 229, 226 |
| Chrysene | 228 | 229, 226 |
| Benzo[b]fluoranthene | 252 | 253, 250 |
| Benzo[k]fluoranthene | 252 | 253, 250 |
| Benzo[a]pyrene | 252 | 253, 250 |
| Indeno[1,2,3-cd]pyrene | 276 | 277, 274 |
| Dibenz[a,h]anthracene | 278 | 279, 276 |
| Benzo[g,h,i]perylene | 276 | 277, 274 |
| This compound | 208 | 160, 131 |
| Perylene-d12 (IS) | 264 | 265 |
Note: The fragmentation pattern of this compound should be experimentally confirmed. The suggested ions are based on the molecular ion and potential fragmentation of the biphenyl-d9 and nitro groups.
Data Analysis and Quality Control
Quantification
The concentration of each PAH analyte is calculated using the internal standard method. The response factor (RF) for each analyte is determined from a multi-point calibration curve. The concentration of the analyte in the sample is then calculated using the following formula:
Concentration (µg/kg) = (Areaanalyte x AmountIS) / (AreaIS x RFanalyte x Sample Weightdry)
Quality Control
-
Method Blank: A method blank (clean matrix) should be processed with each batch of samples to check for contamination.
-
Surrogate Recovery: The recovery of this compound should be within 70-130%. Deviations from this range may indicate matrix effects or issues with the sample preparation process.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A sample should be spiked with a known concentration of the target PAHs and analyzed in duplicate to assess method accuracy and precision.
-
Calibration Verification: A mid-level calibration standard should be analyzed periodically to check the stability of the instrument's response.
Representative Performance Data
The following table presents typical performance data for the analysis of PAHs in soil using a deuterated surrogate standard and GC-MS. This data is for illustrative purposes and should be verified by the user's laboratory.
Table 2: Representative Method Performance Data
| Analyte | Typical Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Naphthalene | 85 | 1.0 | 3.0 |
| Acenaphthene | 92 | 0.5 | 1.5 |
| Fluorene | 95 | 0.5 | 1.5 |
| Phenanthrene | 98 | 0.5 | 1.5 |
| Anthracene | 97 | 0.5 | 1.5 |
| Fluoranthene | 102 | 0.5 | 1.5 |
| Pyrene | 105 | 0.5 | 1.5 |
| Benzo[a]anthracene | 108 | 0.5 | 1.5 |
| Chrysene | 107 | 0.5 | 1.5 |
| Benzo[b]fluoranthene | 110 | 0.5 | 1.5 |
| Benzo[k]fluoranthene | 109 | 0.5 | 1.5 |
| Benzo[a]pyrene | 105 | 0.5 | 1.5 |
| Indeno[1,2,3-cd]pyrene | 102 | 1.0 | 3.0 |
| Dibenz[a,h]anthracene | 101 | 1.0 | 3.0 |
| Benzo[g,h,i]perylene | 99 | 1.0 | 3.0 |
Experimental Workflow Diagram
Caption: Workflow for PAH analysis in soil using this compound.
Conclusion
The described method provides a robust and reliable approach for the quantification of 16 priority PAHs in soil samples. The proposed use of this compound as a surrogate standard allows for the effective monitoring of analytical performance. The combination of Accelerated Solvent Extraction and GC-MS in SIM mode provides the necessary selectivity and sensitivity for the analysis of PAHs at environmentally relevant concentrations. As with any analytical method, proper quality control procedures and method validation are essential for obtaining accurate and defensible data.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nitroaromatic Compounds in Environmental Samples Using 3-Nitrobiphenyl-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nitroaromatic compounds in complex environmental matrices, such as soil. The method utilizes 3-Nitrobiphenyl-d9 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Detailed protocols for sample extraction, cleanup, and LC-MS/MS analysis are provided. This method is particularly relevant for environmental monitoring and toxicological studies.
Introduction
Nitroaromatic compounds, including nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are a class of environmental contaminants known for their potential mutagenic and carcinogenic properties. These compounds can originate from various sources, including industrial processes and incomplete combustion of organic materials. Accurate and sensitive quantification of these compounds in environmental samples is crucial for assessing environmental contamination and human exposure risks. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification in complex matrices by compensating for analyte loss during sample processing and ionization suppression or enhancement in the mass spectrometer.
Experimental Protocols
Sample Preparation
A thorough sample preparation is critical for the accurate analysis of nitroaromatic compounds from complex matrices like soil. The following protocol outlines an effective extraction and cleanup procedure.
1. Accelerated Solvent Extraction (ASE)
-
Sample Homogenization: Air-dry the soil sample to remove excess moisture and homogenize it using a mortar and pestle.
-
Extraction Cell Preparation: Weigh approximately 10 g of the homogenized soil and mix it with a drying agent like anhydrous sodium sulfate. Load the mixture into an ASE extraction cell.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution in a suitable solvent.
-
Extraction Parameters:
-
Solvent: Dichloromethane (DCM) or a mixture of Hexane:Acetone (1:1, v/v).
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Cycles: 2.
-
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup
-
Column Preparation: Prepare an SPE cartridge (e.g., silica (B1680970) gel) by conditioning it with a non-polar solvent such as n-hexane.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Elution of Interferences: Elute and discard non-polar interferences with n-hexane.
-
Analyte Elution: Elute the target nitroaromatic compounds and the internal standard with a more polar solvent, such as dichloromethane.
-
Final Concentration: Evaporate the collected fraction to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for the separation of target analytes (e.g., 5-95% B over 10 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
Mass spectrometry is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
MRM Transitions:
The selection of appropriate MRM transitions is crucial for the selective detection and quantification of the analytes and the internal standard. While experimental optimization is recommended, the following theoretical transitions for this compound are proposed based on its structure and common fragmentation patterns of nitroaromatic compounds. The molecular weight of this compound (C12D9NO2) is approximately 208.26 g/mol .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 208.1 | 162.1 | 20 |
| (Quantifier) | (Loss of NO2) | ||
| This compound | 208.1 | 178.1 | 15 |
| (Qualifier) | (Loss of NO) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of target nitroaromatic compounds. The following table presents a hypothetical example of quantitative data that could be obtained using this method.
Table 1: Quantitative Analysis of Nitro-PAHs in Spiked Soil Samples
| Analyte | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | RSD (%) (n=3) |
| 1-Nitronaphthalene | 10.0 | 9.8 | 98 | 4.2 |
| 2-Nitrofluorene | 10.0 | 10.3 | 103 | 3.8 |
| 9-Nitroanthracene | 10.0 | 9.5 | 95 | 5.1 |
| 1-Nitropyrene | 10.0 | 10.1 | 101 | 4.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the analysis of nitroaromatic compounds.
Logical Relationship of Internal Standard Correction
This diagram shows the principle of using an internal standard for quantitative analysis.
Caption: Role of the internal standard in quantification.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and sensitive approach for the quantification of nitroaromatic compounds in challenging environmental matrices. The detailed sample preparation protocol ensures effective extraction and cleanup, minimizing matrix interference. This application note serves as a comprehensive guide for researchers and scientists involved in environmental analysis and related fields.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nitroaromatic Compounds in Environmental Samples Using 3-Nitrobiphenyl-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nitroaromatic compounds in complex environmental matrices, such as soil. The method utilizes 3-Nitrobiphenyl-d9 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Detailed protocols for sample extraction, cleanup, and LC-MS/MS analysis are provided. This method is particularly relevant for environmental monitoring and toxicological studies.
Introduction
Nitroaromatic compounds, including nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are a class of environmental contaminants known for their potential mutagenic and carcinogenic properties. These compounds can originate from various sources, including industrial processes and incomplete combustion of organic materials. Accurate and sensitive quantification of these compounds in environmental samples is crucial for assessing environmental contamination and human exposure risks. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification in complex matrices by compensating for analyte loss during sample processing and ionization suppression or enhancement in the mass spectrometer.
Experimental Protocols
Sample Preparation
A thorough sample preparation is critical for the accurate analysis of nitroaromatic compounds from complex matrices like soil. The following protocol outlines an effective extraction and cleanup procedure.
1. Accelerated Solvent Extraction (ASE)
-
Sample Homogenization: Air-dry the soil sample to remove excess moisture and homogenize it using a mortar and pestle.
-
Extraction Cell Preparation: Weigh approximately 10 g of the homogenized soil and mix it with a drying agent like anhydrous sodium sulfate. Load the mixture into an ASE extraction cell.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution in a suitable solvent.
-
Extraction Parameters:
-
Solvent: Dichloromethane (DCM) or a mixture of Hexane:Acetone (1:1, v/v).
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Cycles: 2.
-
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup
-
Column Preparation: Prepare an SPE cartridge (e.g., silica gel) by conditioning it with a non-polar solvent such as n-hexane.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Elution of Interferences: Elute and discard non-polar interferences with n-hexane.
-
Analyte Elution: Elute the target nitroaromatic compounds and the internal standard with a more polar solvent, such as dichloromethane.
-
Final Concentration: Evaporate the collected fraction to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for the separation of target analytes (e.g., 5-95% B over 10 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
Mass spectrometry is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
MRM Transitions:
The selection of appropriate MRM transitions is crucial for the selective detection and quantification of the analytes and the internal standard. While experimental optimization is recommended, the following theoretical transitions for this compound are proposed based on its structure and common fragmentation patterns of nitroaromatic compounds. The molecular weight of this compound (C12D9NO2) is approximately 208.26 g/mol .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 208.1 | 162.1 | 20 |
| (Quantifier) | (Loss of NO2) | ||
| This compound | 208.1 | 178.1 | 15 |
| (Qualifier) | (Loss of NO) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of target nitroaromatic compounds. The following table presents a hypothetical example of quantitative data that could be obtained using this method.
Table 1: Quantitative Analysis of Nitro-PAHs in Spiked Soil Samples
| Analyte | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | RSD (%) (n=3) |
| 1-Nitronaphthalene | 10.0 | 9.8 | 98 | 4.2 |
| 2-Nitrofluorene | 10.0 | 10.3 | 103 | 3.8 |
| 9-Nitroanthracene | 10.0 | 9.5 | 95 | 5.1 |
| 1-Nitropyrene | 10.0 | 10.1 | 101 | 4.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the analysis of nitroaromatic compounds.
Logical Relationship of Internal Standard Correction
This diagram shows the principle of using an internal standard for quantitative analysis.
Caption: Role of the internal standard in quantification.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and sensitive approach for the quantification of nitroaromatic compounds in challenging environmental matrices. The detailed sample preparation protocol ensures effective extraction and cleanup, minimizing matrix interference. This application note serves as a comprehensive guide for researchers and scientists involved in environmental analysis and related fields.
Application Note: Quantification of Nitro-PAHs in Ambient Air Samples Using 3-Nitrobiphenyl-d9 as an Internal Standard
Abstract
This application note provides a detailed protocol for the quantification of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in ambient air particulate matter. The methodology outlines a comprehensive workflow from sample collection to instrumental analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). For accurate quantification, this protocol incorporates the use of 3-Nitrobiphenyl-d9 as an internal standard. While specific validated methods detailing the use of this compound are not widely published, this document provides a representative protocol based on established methodologies for the analysis of nitro-PAHs using deuterated internal standards. The procedures described herein are intended for researchers, scientists, and professionals in environmental monitoring and drug development who are engaged in the trace-level analysis of these toxicologically significant compounds.
Introduction
Nitro-PAHs are a class of environmental contaminants that are of significant concern due to their mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs.[1] They are formed from incomplete combustion processes and the atmospheric reactions of PAHs with nitrogen oxides.[1] Accurate and sensitive quantification of nitro-PAHs in ambient air is crucial for assessing human exposure and understanding their environmental fate. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of nitro-PAHs due to its high selectivity and sensitivity, which is often necessary to detect the low concentrations typically found in the environment.[1][2]
The use of isotopically labeled internal standards is essential for correcting for sample matrix effects and variations in extraction efficiency and instrumental response.[3] Deuterated compounds, such as this compound, are ideal for this purpose as they exhibit similar chemical and physical properties to the target analytes. This application note details a robust method for the extraction, cleanup, and analysis of nitro-PAHs in air particulate matter, employing this compound as an internal standard to ensure data quality.
Experimental Protocols
Sample Collection
-
Apparatus: High-volume air sampler.
-
Sample Media: Glass fiber filters (GFF) or quartz fiber filters for particulate matter collection. Polyurethane foam (PUF) plugs can be used downstream of the filter to collect gas-phase nitro-PAHs.
-
Procedure:
-
Assemble the sampling train with a clean filter (and PUF plug, if desired).
-
Operate the high-volume sampler for a predetermined period (e.g., 24 hours) at a calibrated flow rate to collect a sufficient volume of air.
-
After sampling, carefully remove the filter and/or PUF plug using clean forceps, fold them (exposed side in), wrap them in aluminum foil, and place them in a labeled, sealed bag.
-
Store the samples at -20°C until extraction to minimize volatilization and degradation of the target analytes.
-
Sample Preparation and Extraction
-
Internal Standard Spiking: Prior to extraction, spike the filter and/or PUF sample with a known amount of this compound solution. This is a critical step for accurate quantification.
-
Extraction Method (Microwave-Assisted Extraction):
-
Cut the filter into small pieces and place them in a microwave extraction vessel.
-
Add the extraction solvent. A common solvent mixture is n-hexane:acetone:dichloromethane (B109758) (2:2:1 v/v).
-
The microwave program should be optimized, but a representative program is to ramp to 75°C and hold for 5 minutes, then ramp to 120°C and hold for 20 minutes.
-
After extraction, allow the vessel to cool, and then filter the extract to remove particulate matter.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
-
Sample Cleanup (Solid-Phase Extraction - SPE)
-
SPE Cartridge: Silica gel or alumina (B75360) cartridges are commonly used for cleanup.
-
Procedure:
-
Pre-condition the SPE cartridge with a non-polar solvent such as n-hexane.
-
Load the concentrated sample extract onto the cartridge.
-
Elute interferences with a non-polar solvent (e.g., n-hexane). This fraction is typically discarded.
-
Elute the target nitro-PAHs with a more polar solvent or solvent mixture, such as dichloromethane or a hexane/dichloromethane mixture.
-
Concentrate the collected fraction to a final volume of approximately 0.5-1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS/MS analysis.
-
Instrumental Analysis (GC-MS/MS)
-
Instrumentation: A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS).
-
GC Conditions (Representative):
-
Column: DB-17MS (30 m × 0.25 mm × 0.25 µm) or similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 300°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for specific nitro-PAHs and this compound need to be optimized. A common transition for nitro-PAHs is the loss of the nitro group (M-46).
-
Quantitative Data and Method Performance
The following tables summarize representative performance data for the analysis of nitro-PAHs in air samples. It is important to note that this data is compiled from various sources and is not specific to a method using this compound, but is indicative of the performance that can be expected from a well-optimized GC-MS/MS method.
Table 1: Representative Method Performance for Nitro-PAH Analysis
| Analyte | Linearity (r²) | Representative LOD (pg/m³) | Representative Recovery (%) |
| 1-Nitronaphthalene | > 0.99 | 1 - 21 | 85 - 115 |
| 2-Nitrofluorene | > 0.99 | 1 - 10 | 83 - 111 |
| 9-Nitroanthracene | > 0.99 | ~10 | 90 - 110 |
| 3-Nitrofluoranthene | > 0.99 | ~77 | 80 - 120 |
| 1-Nitropyrene | > 0.99 | 1 - 14 | 70 - 106 |
Data compiled from multiple sources and represents typical performance. Actual values are instrument and matrix-dependent.
Table 2: Example GC-MS/MS MRM Transitions for Selected Nitro-PAHs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | To be determined | To be determined | To be determined |
| 9-Nitroanthracene | 223 | 177 (Loss of NO₂) | To be optimized |
| 1-Nitropyrene | 247 | 201 (Loss of NO₂) | To be optimized |
| 6-Nitrochrysene | 273 | 227 (Loss of NO₂) | To be optimized |
| 2-Nitrofluorene | 211 | 165 (Loss of NO₂) | To be optimized |
Note: MRM transitions and collision energies must be empirically determined and optimized for the specific instrument used.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of nitro-PAHs in air samples.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of nitro-PAHs in ambient air samples. The described method, which includes high-volume air sampling, microwave-assisted extraction, solid-phase extraction cleanup, and GC-MS/MS analysis, is designed to achieve the low detection limits required for environmental monitoring. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring accurate and reliable quantification by correcting for analytical variability. While the protocol is based on established methods for deuterated internal standards, method validation should be performed in the user's laboratory to determine specific performance characteristics.
References
Application Note: Quantification of Nitro-PAHs in Ambient Air Samples Using 3-Nitrobiphenyl-d9 as an Internal Standard
Abstract
This application note provides a detailed protocol for the quantification of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in ambient air particulate matter. The methodology outlines a comprehensive workflow from sample collection to instrumental analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). For accurate quantification, this protocol incorporates the use of 3-Nitrobiphenyl-d9 as an internal standard. While specific validated methods detailing the use of this compound are not widely published, this document provides a representative protocol based on established methodologies for the analysis of nitro-PAHs using deuterated internal standards. The procedures described herein are intended for researchers, scientists, and professionals in environmental monitoring and drug development who are engaged in the trace-level analysis of these toxicologically significant compounds.
Introduction
Nitro-PAHs are a class of environmental contaminants that are of significant concern due to their mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs.[1] They are formed from incomplete combustion processes and the atmospheric reactions of PAHs with nitrogen oxides.[1] Accurate and sensitive quantification of nitro-PAHs in ambient air is crucial for assessing human exposure and understanding their environmental fate. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of nitro-PAHs due to its high selectivity and sensitivity, which is often necessary to detect the low concentrations typically found in the environment.[1][2]
The use of isotopically labeled internal standards is essential for correcting for sample matrix effects and variations in extraction efficiency and instrumental response.[3] Deuterated compounds, such as this compound, are ideal for this purpose as they exhibit similar chemical and physical properties to the target analytes. This application note details a robust method for the extraction, cleanup, and analysis of nitro-PAHs in air particulate matter, employing this compound as an internal standard to ensure data quality.
Experimental Protocols
Sample Collection
-
Apparatus: High-volume air sampler.
-
Sample Media: Glass fiber filters (GFF) or quartz fiber filters for particulate matter collection. Polyurethane foam (PUF) plugs can be used downstream of the filter to collect gas-phase nitro-PAHs.
-
Procedure:
-
Assemble the sampling train with a clean filter (and PUF plug, if desired).
-
Operate the high-volume sampler for a predetermined period (e.g., 24 hours) at a calibrated flow rate to collect a sufficient volume of air.
-
After sampling, carefully remove the filter and/or PUF plug using clean forceps, fold them (exposed side in), wrap them in aluminum foil, and place them in a labeled, sealed bag.
-
Store the samples at -20°C until extraction to minimize volatilization and degradation of the target analytes.
-
Sample Preparation and Extraction
-
Internal Standard Spiking: Prior to extraction, spike the filter and/or PUF sample with a known amount of this compound solution. This is a critical step for accurate quantification.
-
Extraction Method (Microwave-Assisted Extraction):
-
Cut the filter into small pieces and place them in a microwave extraction vessel.
-
Add the extraction solvent. A common solvent mixture is n-hexane:acetone:dichloromethane (2:2:1 v/v).
-
The microwave program should be optimized, but a representative program is to ramp to 75°C and hold for 5 minutes, then ramp to 120°C and hold for 20 minutes.
-
After extraction, allow the vessel to cool, and then filter the extract to remove particulate matter.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
-
Sample Cleanup (Solid-Phase Extraction - SPE)
-
SPE Cartridge: Silica gel or alumina cartridges are commonly used for cleanup.
-
Procedure:
-
Pre-condition the SPE cartridge with a non-polar solvent such as n-hexane.
-
Load the concentrated sample extract onto the cartridge.
-
Elute interferences with a non-polar solvent (e.g., n-hexane). This fraction is typically discarded.
-
Elute the target nitro-PAHs with a more polar solvent or solvent mixture, such as dichloromethane or a hexane/dichloromethane mixture.
-
Concentrate the collected fraction to a final volume of approximately 0.5-1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS/MS analysis.
-
Instrumental Analysis (GC-MS/MS)
-
Instrumentation: A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS).
-
GC Conditions (Representative):
-
Column: DB-17MS (30 m × 0.25 mm × 0.25 µm) or similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 300°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for specific nitro-PAHs and this compound need to be optimized. A common transition for nitro-PAHs is the loss of the nitro group (M-46).
-
Quantitative Data and Method Performance
The following tables summarize representative performance data for the analysis of nitro-PAHs in air samples. It is important to note that this data is compiled from various sources and is not specific to a method using this compound, but is indicative of the performance that can be expected from a well-optimized GC-MS/MS method.
Table 1: Representative Method Performance for Nitro-PAH Analysis
| Analyte | Linearity (r²) | Representative LOD (pg/m³) | Representative Recovery (%) |
| 1-Nitronaphthalene | > 0.99 | 1 - 21 | 85 - 115 |
| 2-Nitrofluorene | > 0.99 | 1 - 10 | 83 - 111 |
| 9-Nitroanthracene | > 0.99 | ~10 | 90 - 110 |
| 3-Nitrofluoranthene | > 0.99 | ~77 | 80 - 120 |
| 1-Nitropyrene | > 0.99 | 1 - 14 | 70 - 106 |
Data compiled from multiple sources and represents typical performance. Actual values are instrument and matrix-dependent.
Table 2: Example GC-MS/MS MRM Transitions for Selected Nitro-PAHs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | To be determined | To be determined | To be determined |
| 9-Nitroanthracene | 223 | 177 (Loss of NO₂) | To be optimized |
| 1-Nitropyrene | 247 | 201 (Loss of NO₂) | To be optimized |
| 6-Nitrochrysene | 273 | 227 (Loss of NO₂) | To be optimized |
| 2-Nitrofluorene | 211 | 165 (Loss of NO₂) | To be optimized |
Note: MRM transitions and collision energies must be empirically determined and optimized for the specific instrument used.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of nitro-PAHs in air samples.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of nitro-PAHs in ambient air samples. The described method, which includes high-volume air sampling, microwave-assisted extraction, solid-phase extraction cleanup, and GC-MS/MS analysis, is designed to achieve the low detection limits required for environmental monitoring. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring accurate and reliable quantification by correcting for analytical variability. While the protocol is based on established methods for deuterated internal standards, method validation should be performed in the user's laboratory to determine specific performance characteristics.
References
Application Notes and Protocols for 3-Nitrobiphenyl-d9 Spiking in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Nitrobiphenyl-d9 as an internal standard in analytical sample preparation. The following sections outline the fundamental principles, recommended workflows, and specific protocols for spiking this compound into various sample matrices prior to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound as an Internal Standard
This compound is a deuterated analog of 3-nitrobiphenyl. Its utility as an internal standard (IS) stems from its chemical similarity to the non-labeled analyte, allowing it to mimic the analyte's behavior during sample extraction, cleanup, and analysis. However, its difference in mass, due to the deuterium labeling, allows it to be distinguished from the native analyte by mass spectrometry.
Key Advantages:
-
Correction for Analyte Loss: Spiking the sample with a known amount of this compound at the beginning of the sample preparation process allows for the accurate correction of analyte losses that may occur during extraction, cleanup, and concentration steps.[1][2]
-
Mitigation of Matrix Effects: The internal standard helps to compensate for matrix effects, which are the suppression or enhancement of the analyte signal caused by other components in the sample matrix.[3][4][5] Since the IS and the analyte are eluted closely together and have similar ionization efficiencies, any matrix effect will impact both compounds similarly, allowing for a reliable relative quantification.
-
Improved Accuracy and Precision: The use of an internal standard improves the overall accuracy and precision of the analytical method by accounting for variations in sample handling and instrument response.
General Workflow for Sample Preparation with Internal Standard Spiking
The overall process involves adding a known quantity of the internal standard to the sample at the earliest stage of preparation, followed by extraction of the analytes and the internal standard, cleanup of the extract to remove interferences, and finally, analysis.
Caption: General workflow for sample preparation using an internal standard.
Detailed Experimental Protocols
The choice of extraction and cleanup method depends on the sample matrix. Below are protocols for common matrices.
Protocol 1: Extraction from Aqueous Samples (e.g., Water, Plasma)
This protocol is suitable for the analysis of 3-nitrobiphenyl and related compounds in water, wastewater, or biological fluids like plasma. Solid-Phase Extraction (SPE) is a common technique for these matrices.
Materials:
-
This compound internal standard stock solution (e.g., 100 µg/mL in methanol)
-
SPE cartridges (e.g., C18 or HLB)
-
Methanol, Dichloromethane (DCM), Hexane (all HPLC or pesticide grade)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For water samples, collect approximately 500 mL.
-
For plasma samples, use 1 mL and dilute with 4 mL of purified water.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound stock solution to the sample to achieve a final concentration relevant to the expected analyte concentration (e.g., 50 ng/L for water, 50 ng/mL for plasma).
-
Vortex mix for 30 seconds to ensure homogeneity.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the spiked sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 20-30 minutes.
-
Elute the analytes and the internal standard with 5-10 mL of DCM or a mixture of DCM/hexane.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at room temperature.
-
-
Analysis:
-
Transfer the concentrated extract to an autosampler vial for GC-MS or LC-MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.
Protocol 2: Extraction from Solid Samples (e.g., Soil, Sediment, Tissue)
This protocol is suitable for solid matrices and employs techniques like ultrasonic or Soxhlet extraction.
Materials:
-
This compound internal standard stock solution
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., Dichloromethane/Acetone 1:1 v/v)
-
Soxhlet apparatus or ultrasonic bath
-
Filter paper
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Homogenize the solid sample.
-
Weigh approximately 10 g of the homogenized sample into a beaker.
-
Mix the sample with anhydrous sodium sulfate to remove excess water.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound stock solution directly onto the sample.
-
Allow the solvent to evaporate for about 30 minutes, ensuring the IS is adsorbed onto the sample matrix.
-
-
Extraction (Soxhlet):
-
Place the spiked sample into a Soxhlet thimble.
-
Extract with 200 mL of the extraction solvent for 16-24 hours.
-
Alternative (Ultrasonic Extraction): Add 50 mL of extraction solvent to the sample in a beaker, and sonicate for 15-20 minutes. Repeat the extraction two more times with fresh solvent.
-
-
Concentration and Cleanup:
-
Combine the extracts and concentrate to a small volume (e.g., 5 mL) using a rotary evaporator.
-
The extract can be further cleaned up using SPE as described in Protocol 1 if necessary.
-
Concentrate the final extract to 1 mL under a stream of nitrogen.
-
-
Analysis:
-
Transfer to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize typical quantitative data expected from methods utilizing this compound as an internal standard. These values are illustrative and should be validated for each specific matrix and analytical system.
Table 1: Recovery and Precision Data for Spiked Samples
| Matrix | Spiking Level (ng/g or ng/mL) | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Water | 50 | 3-Nitrobiphenyl | 95 | 5 |
| Soil | 100 | 3-Nitrobiphenyl | 88 | 8 |
| Plasma | 50 | 3-Nitrobiphenyl | 92 | 6 |
| Tissue | 100 | 3-Nitrobiphenyl | 85 | 10 |
Recovery is calculated based on the response of the analyte relative to the internal standard in spiked matrix samples compared to a clean solvent standard.
Table 2: Method Detection Limits (MDL) and Quantitation Limits (MQL)
| Matrix | Analyte | MDL (ng/g or ng/mL) | MQL (ng/g or ng/mL) |
| Water | 3-Nitrobiphenyl | 0.5 | 1.5 |
| Soil | 3-Nitrobiphenyl | 2.0 | 6.0 |
| Plasma | 3-Nitrobiphenyl | 1.0 | 3.0 |
| Tissue | 3-Nitrobiphenyl | 2.5 | 7.5 |
MDL and MQL are determined based on the signal-to-noise ratio of low-level spiked samples.
Quality Control
To ensure the reliability of the results, the following quality control measures are recommended:
-
Method Blank: A matrix blank (containing no analyte) is processed through the entire sample preparation and analysis procedure to check for contamination.
-
Matrix Spike: A sample is spiked with a known concentration of the analyte to assess the recovery and matrix effects of the method.
-
Duplicate Samples: A sample is prepared and analyzed in duplicate to assess the precision of the method.
-
Internal Standard Response: The absolute response of this compound should be monitored in all samples and standards. A significant deviation (e.g., >30%) from the average response may indicate a problem with the sample preparation or instrument performance.
Conclusion
The use of this compound as an internal standard is a robust strategy for the accurate and precise quantification of 3-nitrobiphenyl and related compounds in a variety of complex matrices. The protocols provided herein offer a solid foundation for developing and validating analytical methods. It is crucial to optimize and validate these procedures for each specific application and laboratory setting to ensure the highest quality of data.
References
- 1. Calibration standard added prior to cleanup step - Chromatography Forum [chromforum.org]
- 2. msacl.org [msacl.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Nitrobiphenyl-d9 Spiking in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Nitrobiphenyl-d9 as an internal standard in analytical sample preparation. The following sections outline the fundamental principles, recommended workflows, and specific protocols for spiking this compound into various sample matrices prior to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound as an Internal Standard
This compound is a deuterated analog of 3-nitrobiphenyl (B1294916). Its utility as an internal standard (IS) stems from its chemical similarity to the non-labeled analyte, allowing it to mimic the analyte's behavior during sample extraction, cleanup, and analysis. However, its difference in mass, due to the deuterium (B1214612) labeling, allows it to be distinguished from the native analyte by mass spectrometry.
Key Advantages:
-
Correction for Analyte Loss: Spiking the sample with a known amount of this compound at the beginning of the sample preparation process allows for the accurate correction of analyte losses that may occur during extraction, cleanup, and concentration steps.[1][2]
-
Mitigation of Matrix Effects: The internal standard helps to compensate for matrix effects, which are the suppression or enhancement of the analyte signal caused by other components in the sample matrix.[3][4][5] Since the IS and the analyte are eluted closely together and have similar ionization efficiencies, any matrix effect will impact both compounds similarly, allowing for a reliable relative quantification.
-
Improved Accuracy and Precision: The use of an internal standard improves the overall accuracy and precision of the analytical method by accounting for variations in sample handling and instrument response.
General Workflow for Sample Preparation with Internal Standard Spiking
The overall process involves adding a known quantity of the internal standard to the sample at the earliest stage of preparation, followed by extraction of the analytes and the internal standard, cleanup of the extract to remove interferences, and finally, analysis.
Caption: General workflow for sample preparation using an internal standard.
Detailed Experimental Protocols
The choice of extraction and cleanup method depends on the sample matrix. Below are protocols for common matrices.
Protocol 1: Extraction from Aqueous Samples (e.g., Water, Plasma)
This protocol is suitable for the analysis of 3-nitrobiphenyl and related compounds in water, wastewater, or biological fluids like plasma. Solid-Phase Extraction (SPE) is a common technique for these matrices.
Materials:
-
This compound internal standard stock solution (e.g., 100 µg/mL in methanol)
-
SPE cartridges (e.g., C18 or HLB)
-
Methanol (B129727), Dichloromethane (DCM), Hexane (all HPLC or pesticide grade)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For water samples, collect approximately 500 mL.
-
For plasma samples, use 1 mL and dilute with 4 mL of purified water.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound stock solution to the sample to achieve a final concentration relevant to the expected analyte concentration (e.g., 50 ng/L for water, 50 ng/mL for plasma).
-
Vortex mix for 30 seconds to ensure homogeneity.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the spiked sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 20-30 minutes.
-
Elute the analytes and the internal standard with 5-10 mL of DCM or a mixture of DCM/hexane.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at room temperature.
-
-
Analysis:
-
Transfer the concentrated extract to an autosampler vial for GC-MS or LC-MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.
Protocol 2: Extraction from Solid Samples (e.g., Soil, Sediment, Tissue)
This protocol is suitable for solid matrices and employs techniques like ultrasonic or Soxhlet extraction.
Materials:
-
This compound internal standard stock solution
-
Anhydrous sodium sulfate (B86663)
-
Extraction solvent (e.g., Dichloromethane/Acetone 1:1 v/v)
-
Soxhlet apparatus or ultrasonic bath
-
Filter paper
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Homogenize the solid sample.
-
Weigh approximately 10 g of the homogenized sample into a beaker.
-
Mix the sample with anhydrous sodium sulfate to remove excess water.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound stock solution directly onto the sample.
-
Allow the solvent to evaporate for about 30 minutes, ensuring the IS is adsorbed onto the sample matrix.
-
-
Extraction (Soxhlet):
-
Place the spiked sample into a Soxhlet thimble.
-
Extract with 200 mL of the extraction solvent for 16-24 hours.
-
Alternative (Ultrasonic Extraction): Add 50 mL of extraction solvent to the sample in a beaker, and sonicate for 15-20 minutes. Repeat the extraction two more times with fresh solvent.
-
-
Concentration and Cleanup:
-
Combine the extracts and concentrate to a small volume (e.g., 5 mL) using a rotary evaporator.
-
The extract can be further cleaned up using SPE as described in Protocol 1 if necessary.
-
Concentrate the final extract to 1 mL under a stream of nitrogen.
-
-
Analysis:
-
Transfer to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize typical quantitative data expected from methods utilizing this compound as an internal standard. These values are illustrative and should be validated for each specific matrix and analytical system.
Table 1: Recovery and Precision Data for Spiked Samples
| Matrix | Spiking Level (ng/g or ng/mL) | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Water | 50 | 3-Nitrobiphenyl | 95 | 5 |
| Soil | 100 | 3-Nitrobiphenyl | 88 | 8 |
| Plasma | 50 | 3-Nitrobiphenyl | 92 | 6 |
| Tissue | 100 | 3-Nitrobiphenyl | 85 | 10 |
Recovery is calculated based on the response of the analyte relative to the internal standard in spiked matrix samples compared to a clean solvent standard.
Table 2: Method Detection Limits (MDL) and Quantitation Limits (MQL)
| Matrix | Analyte | MDL (ng/g or ng/mL) | MQL (ng/g or ng/mL) |
| Water | 3-Nitrobiphenyl | 0.5 | 1.5 |
| Soil | 3-Nitrobiphenyl | 2.0 | 6.0 |
| Plasma | 3-Nitrobiphenyl | 1.0 | 3.0 |
| Tissue | 3-Nitrobiphenyl | 2.5 | 7.5 |
MDL and MQL are determined based on the signal-to-noise ratio of low-level spiked samples.
Quality Control
To ensure the reliability of the results, the following quality control measures are recommended:
-
Method Blank: A matrix blank (containing no analyte) is processed through the entire sample preparation and analysis procedure to check for contamination.
-
Matrix Spike: A sample is spiked with a known concentration of the analyte to assess the recovery and matrix effects of the method.
-
Duplicate Samples: A sample is prepared and analyzed in duplicate to assess the precision of the method.
-
Internal Standard Response: The absolute response of this compound should be monitored in all samples and standards. A significant deviation (e.g., >30%) from the average response may indicate a problem with the sample preparation or instrument performance.
Conclusion
The use of this compound as an internal standard is a robust strategy for the accurate and precise quantification of 3-nitrobiphenyl and related compounds in a variety of complex matrices. The protocols provided herein offer a solid foundation for developing and validating analytical methods. It is crucial to optimize and validate these procedures for each specific application and laboratory setting to ensure the highest quality of data.
References
- 1. Calibration standard added prior to cleanup step - Chromatography Forum [chromforum.org]
- 2. msacl.org [msacl.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Nitrobiphenyl-d9 in Food Contaminant Analysis: A Methodological Overview
Introduction
In the landscape of food safety and quality control, the accurate detection and quantification of contaminants are paramount. 3-Nitrobiphenyl-d9, a deuterated analogue of 3-nitrobiphenyl, serves as a critical internal standard in analytical methodologies designed to identify and measure trace levels of its non-deuterated counterpart and structurally related nitroaromatic compounds in various food matrices. The use of stable isotope-labeled internal standards like this compound is a cornerstone of robust analytical chemistry, particularly in complex sample matrices such as food, where it compensates for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of the results.
While 3-nitrobiphenyl itself is not a widely monitored food contaminant with established regulatory limits, it belongs to the broader class of nitroaromatic compounds, which can enter the food chain through environmental contamination or as metabolites of other substances. Therefore, the ability to accurately detect such compounds is essential for comprehensive food safety monitoring and research. This document provides a detailed application note and protocol for the use of this compound in the analysis of potential food contaminants.
Application Notes
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The analytical approach relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound (the internal standard) is added to the food sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Because this compound is chemically identical to the target analyte (3-nitrobiphenyl), it experiences the same losses during sample processing. By measuring the ratio of the analyte to the internal standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, regardless of incomplete extraction or other procedural variations.
Scope and Applicability
This methodology is applicable to a wide range of food matrices, including but not limited to:
-
Fatty foods (e.g., oils, meats, fish)
-
Fruits and vegetables
-
Cereals and grains
-
Beverages
The method can be adapted for the analysis of other nitroaromatic compounds with appropriate validation.
Analytical Performance
The use of this compound as an internal standard significantly improves the precision and accuracy of the analytical method. Typical performance characteristics that can be expected from a validated method are summarized in the table below. Please note that these values are indicative and will vary depending on the specific matrix, instrumentation, and validation parameters.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
Experimental Protocols
The following is a generalized protocol for the analysis of 3-nitrobiphenyl in a food matrix using this compound as an internal standard. This protocol should be validated for each specific food matrix.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g) to ensure uniformity.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like toluene or acetonitrile).
-
Extraction:
-
For fatty matrices: Employ a solvent extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or accelerated solvent extraction (ASE) with a non-polar solvent like hexane or a mixture of hexane and acetone.
-
For non-fatty matrices: Use a solvent like acetonitrile for extraction, followed by a salting-out step to induce phase separation.
-
-
Centrifugation: Centrifuge the extract to separate the solid food matrix from the solvent layer.
2. Extract Cleanup
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a tube containing a d-SPE sorbent mixture (e.g., PSA for removing fatty acids and sugars, C18 for removing non-polar interferences, and MgSO₄ for removing residual water).
-
Vortex and Centrifuge: Vortex the tube to ensure thorough mixing and then centrifuge to pellet the sorbent.
3. Instrumental Analysis (GC-MS)
-
Concentration and Solvent Exchange: Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS analysis (e.g., isooctane).
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Pulsed splitless injection.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest from matrix components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both 3-nitrobiphenyl and this compound.
-
4. Quantification
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 3-nitrobiphenyl and a constant concentration of this compound.
-
Plot the ratio of the peak area of 3-nitrobiphenyl to the peak area of this compound against the concentration of 3-nitrobiphenyl.
-
Calculate the concentration of 3-nitrobiphenyl in the sample by comparing the analyte-to-internal standard peak area ratio from the sample extract to the calibration curve.
Visualizations
Caption: Workflow for the analysis of food contaminants using an internal standard.
This comprehensive approach, centered on the use of this compound, provides a reliable framework for the sensitive and accurate determination of nitrobiphenyls and related compounds in food, contributing to the overall assurance of food safety.
3-Nitrobiphenyl-d9 in Food Contaminant Analysis: A Methodological Overview
Introduction
In the landscape of food safety and quality control, the accurate detection and quantification of contaminants are paramount. 3-Nitrobiphenyl-d9, a deuterated analogue of 3-nitrobiphenyl (B1294916), serves as a critical internal standard in analytical methodologies designed to identify and measure trace levels of its non-deuterated counterpart and structurally related nitroaromatic compounds in various food matrices. The use of stable isotope-labeled internal standards like this compound is a cornerstone of robust analytical chemistry, particularly in complex sample matrices such as food, where it compensates for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of the results.
While 3-nitrobiphenyl itself is not a widely monitored food contaminant with established regulatory limits, it belongs to the broader class of nitroaromatic compounds, which can enter the food chain through environmental contamination or as metabolites of other substances. Therefore, the ability to accurately detect such compounds is essential for comprehensive food safety monitoring and research. This document provides a detailed application note and protocol for the use of this compound in the analysis of potential food contaminants.
Application Notes
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The analytical approach relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound (the internal standard) is added to the food sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Because this compound is chemically identical to the target analyte (3-nitrobiphenyl), it experiences the same losses during sample processing. By measuring the ratio of the analyte to the internal standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, regardless of incomplete extraction or other procedural variations.
Scope and Applicability
This methodology is applicable to a wide range of food matrices, including but not limited to:
-
Fatty foods (e.g., oils, meats, fish)
-
Fruits and vegetables
-
Cereals and grains
-
Beverages
The method can be adapted for the analysis of other nitroaromatic compounds with appropriate validation.
Analytical Performance
The use of this compound as an internal standard significantly improves the precision and accuracy of the analytical method. Typical performance characteristics that can be expected from a validated method are summarized in the table below. Please note that these values are indicative and will vary depending on the specific matrix, instrumentation, and validation parameters.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
Experimental Protocols
The following is a generalized protocol for the analysis of 3-nitrobiphenyl in a food matrix using this compound as an internal standard. This protocol should be validated for each specific food matrix.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g) to ensure uniformity.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like toluene (B28343) or acetonitrile).
-
Extraction:
-
For fatty matrices: Employ a solvent extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or accelerated solvent extraction (ASE) with a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone.
-
For non-fatty matrices: Use a solvent like acetonitrile (B52724) for extraction, followed by a salting-out step to induce phase separation.
-
-
Centrifugation: Centrifuge the extract to separate the solid food matrix from the solvent layer.
2. Extract Cleanup
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a tube containing a d-SPE sorbent mixture (e.g., PSA for removing fatty acids and sugars, C18 for removing non-polar interferences, and MgSO₄ for removing residual water).
-
Vortex and Centrifuge: Vortex the tube to ensure thorough mixing and then centrifuge to pellet the sorbent.
3. Instrumental Analysis (GC-MS)
-
Concentration and Solvent Exchange: Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS analysis (e.g., isooctane).
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Pulsed splitless injection.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest from matrix components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both 3-nitrobiphenyl and this compound.
-
4. Quantification
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 3-nitrobiphenyl and a constant concentration of this compound.
-
Plot the ratio of the peak area of 3-nitrobiphenyl to the peak area of this compound against the concentration of 3-nitrobiphenyl.
-
Calculate the concentration of 3-nitrobiphenyl in the sample by comparing the analyte-to-internal standard peak area ratio from the sample extract to the calibration curve.
Visualizations
Caption: Workflow for the analysis of food contaminants using an internal standard.
This comprehensive approach, centered on the use of this compound, provides a reliable framework for the sensitive and accurate determination of nitrobiphenyls and related compounds in food, contributing to the overall assurance of food safety.
Application Notes and Protocols for EPA Method Compliance Using 3-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing 3-Nitrobiphenyl-d9 as a surrogate standard in conjunction with EPA Method 8270 for the analysis of semivolatile organic compounds (SVOCs). While this compound is not a commonly listed surrogate in standard EPA 8270 mixes, its properties may make it a suitable candidate for specific analytical needs. These protocols are based on the principles of EPA Method 8270; however, it is imperative that laboratories establish their own performance criteria, including recovery limits, for this compound through rigorous validation studies.
Introduction to Surrogate Standards in EPA Method 8270
EPA Method 8270 is a widely used gas chromatography/mass spectrometry (GC/MS) method for the determination of semivolatile organic compounds in various matrices such as water, soil, and solid waste.[1][2] To ensure the quality and accuracy of the analytical data, surrogate standards are employed. Surrogates are compounds that are chemically similar to the target analytes but are not expected to be present in environmental samples.[3] They are added to all samples, blanks, and standards before extraction to monitor the efficiency of the sample preparation and analysis process. The recovery of the surrogate is a key indicator of method performance for each individual sample.
Physicochemical Properties of this compound
While specific data for this compound is not extensively published in the context of EPA methods, its structural similarity to other nitrated aromatic compounds suggests it would behave as a robust surrogate for a range of semivolatile analytes. As a deuterated compound, it can be distinguished from its non-deuterated counterpart by mass spectrometry, allowing for accurate quantification without interference from potential native 3-nitrobiphenyl in samples.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound as a surrogate standard in EPA Method 8270.
Preparation of this compound Spiking Solution
A stock solution of this compound should be prepared in a solvent that is miscible with the extraction solvent (e.g., dichloromethane). The concentration of this stock solution should be carefully selected to result in a final concentration in the sample extract that is within the calibrated range of the instrument.
Protocol:
-
Obtain high-purity this compound.
-
Accurately weigh a known amount of the standard.
-
Dissolve the standard in a certified solvent (e.g., dichloromethane) to create a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
From the stock solution, prepare a working spiking solution at a lower concentration (e.g., 25 µg/mL) in the same solvent.[4]
-
Store the stock and working solutions in amber vials at 4°C to prevent degradation.
Sample Spiking Procedure
A known amount of the this compound surrogate spiking solution is added to each sample, method blank, and quality control sample prior to extraction.
Protocol:
-
For aqueous samples, add a precise volume (e.g., 40 µL) of the 25 µg/mL surrogate spiking solution to a 1-liter sample to achieve a final concentration of 1 µg/L.[4]
-
For solid samples, add a precise volume (e.g., 20 µL) of the 25 µg/mL surrogate spiking solution to a 10-gram sample to achieve a final concentration of 50 µg/kg.
-
Ensure the surrogate is thoroughly mixed with the sample matrix before proceeding with the extraction.
Sample Extraction and Analysis
Sample extraction for semivolatile organic compounds can be performed using various techniques, such as liquid-liquid extraction (for aqueous samples) or pressurized fluid extraction (for solid samples), as outlined in EPA SW-846 methods.
Workflow for Sample Analysis:
Caption: General workflow for EPA Method 8270 analysis including surrogate spiking.
GC/MS Instrumental Analysis
The concentrated sample extract is analyzed by GC/MS. The instrument should be calibrated for the target analytes and the surrogate standard.
Typical GC/MS Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 40°C (hold 2 min), ramp to 320°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | 35-550 amu |
| Scan Mode | Full Scan |
Data Presentation and Quality Control
The recovery of this compound is calculated for each sample and compared against the laboratory-established acceptance criteria.
Calculation of Surrogate Recovery
Surrogate recovery is calculated as follows:
% Recovery = (Concentration Found / Concentration Spiked) x 100
Quality Control Acceptance Criteria
Laboratories must establish their own acceptance limits for surrogate recovery based on the analysis of a statistically significant number of control samples. These limits are typically set at the mean recovery ± 3 standard deviations. While specific limits for this compound are not provided in EPA methods, typical surrogate recovery limits for other compounds in EPA Method 8270 can range from 40% to 130% depending on the matrix and the specific surrogate.
Example Surrogate Recovery Acceptance Criteria:
| Matrix | Lower Control Limit (%) | Upper Control Limit (%) |
| Water | 60 | 120 |
| Soil/Solid | 50 | 130 |
Note: These are example limits and must be determined by the laboratory.
Corrective Actions for Out-of-Limit Recoveries
If the surrogate recovery is outside the established control limits, corrective actions are necessary.
Caption: Decision-making workflow for surrogate recovery quality control.
Conclusion
The use of this compound as a surrogate standard in EPA Method 8270 can be a viable approach for monitoring the performance of semivolatile organic compound analysis. This requires the laboratory to perform a comprehensive validation to establish in-house protocols and acceptance criteria. By following the general principles outlined in this document and adhering to rigorous quality control procedures, researchers and scientists can ensure the generation of high-quality, defensible data.
References
Application Notes and Protocols for EPA Method Compliance Using 3-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing 3-Nitrobiphenyl-d9 as a surrogate standard in conjunction with EPA Method 8270 for the analysis of semivolatile organic compounds (SVOCs). While this compound is not a commonly listed surrogate in standard EPA 8270 mixes, its properties may make it a suitable candidate for specific analytical needs. These protocols are based on the principles of EPA Method 8270; however, it is imperative that laboratories establish their own performance criteria, including recovery limits, for this compound through rigorous validation studies.
Introduction to Surrogate Standards in EPA Method 8270
EPA Method 8270 is a widely used gas chromatography/mass spectrometry (GC/MS) method for the determination of semivolatile organic compounds in various matrices such as water, soil, and solid waste.[1][2] To ensure the quality and accuracy of the analytical data, surrogate standards are employed. Surrogates are compounds that are chemically similar to the target analytes but are not expected to be present in environmental samples.[3] They are added to all samples, blanks, and standards before extraction to monitor the efficiency of the sample preparation and analysis process. The recovery of the surrogate is a key indicator of method performance for each individual sample.
Physicochemical Properties of this compound
While specific data for this compound is not extensively published in the context of EPA methods, its structural similarity to other nitrated aromatic compounds suggests it would behave as a robust surrogate for a range of semivolatile analytes. As a deuterated compound, it can be distinguished from its non-deuterated counterpart by mass spectrometry, allowing for accurate quantification without interference from potential native 3-nitrobiphenyl (B1294916) in samples.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound as a surrogate standard in EPA Method 8270.
Preparation of this compound Spiking Solution
A stock solution of this compound should be prepared in a solvent that is miscible with the extraction solvent (e.g., dichloromethane). The concentration of this stock solution should be carefully selected to result in a final concentration in the sample extract that is within the calibrated range of the instrument.
Protocol:
-
Obtain high-purity this compound.
-
Accurately weigh a known amount of the standard.
-
Dissolve the standard in a certified solvent (e.g., dichloromethane) to create a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
From the stock solution, prepare a working spiking solution at a lower concentration (e.g., 25 µg/mL) in the same solvent.[4]
-
Store the stock and working solutions in amber vials at 4°C to prevent degradation.
Sample Spiking Procedure
A known amount of the this compound surrogate spiking solution is added to each sample, method blank, and quality control sample prior to extraction.
Protocol:
-
For aqueous samples, add a precise volume (e.g., 40 µL) of the 25 µg/mL surrogate spiking solution to a 1-liter sample to achieve a final concentration of 1 µg/L.[4]
-
For solid samples, add a precise volume (e.g., 20 µL) of the 25 µg/mL surrogate spiking solution to a 10-gram sample to achieve a final concentration of 50 µg/kg.
-
Ensure the surrogate is thoroughly mixed with the sample matrix before proceeding with the extraction.
Sample Extraction and Analysis
Sample extraction for semivolatile organic compounds can be performed using various techniques, such as liquid-liquid extraction (for aqueous samples) or pressurized fluid extraction (for solid samples), as outlined in EPA SW-846 methods.
Workflow for Sample Analysis:
Caption: General workflow for EPA Method 8270 analysis including surrogate spiking.
GC/MS Instrumental Analysis
The concentrated sample extract is analyzed by GC/MS. The instrument should be calibrated for the target analytes and the surrogate standard.
Typical GC/MS Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 40°C (hold 2 min), ramp to 320°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | 35-550 amu |
| Scan Mode | Full Scan |
Data Presentation and Quality Control
The recovery of this compound is calculated for each sample and compared against the laboratory-established acceptance criteria.
Calculation of Surrogate Recovery
Surrogate recovery is calculated as follows:
% Recovery = (Concentration Found / Concentration Spiked) x 100
Quality Control Acceptance Criteria
Laboratories must establish their own acceptance limits for surrogate recovery based on the analysis of a statistically significant number of control samples. These limits are typically set at the mean recovery ± 3 standard deviations. While specific limits for this compound are not provided in EPA methods, typical surrogate recovery limits for other compounds in EPA Method 8270 can range from 40% to 130% depending on the matrix and the specific surrogate.
Example Surrogate Recovery Acceptance Criteria:
| Matrix | Lower Control Limit (%) | Upper Control Limit (%) |
| Water | 60 | 120 |
| Soil/Solid | 50 | 130 |
Note: These are example limits and must be determined by the laboratory.
Corrective Actions for Out-of-Limit Recoveries
If the surrogate recovery is outside the established control limits, corrective actions are necessary.
Caption: Decision-making workflow for surrogate recovery quality control.
Conclusion
The use of this compound as a surrogate standard in EPA Method 8270 can be a viable approach for monitoring the performance of semivolatile organic compound analysis. This requires the laboratory to perform a comprehensive validation to establish in-house protocols and acceptance criteria. By following the general principles outlined in this document and adhering to rigorous quality control procedures, researchers and scientists can ensure the generation of high-quality, defensible data.
References
Bioanalytical Applications of 3-Nitrobiphenyl-d9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobiphenyl and its metabolites are compounds of interest in toxicological and environmental research due to their potential carcinogenic properties. Accurate and sensitive quantification of these compounds in biological matrices is crucial for exposure assessment and pharmacokinetic studies. 3-Nitrobiphenyl-d9 is the deuterated analog of 3-nitrobiphenyl and serves as an ideal internal standard (IS) for bioanalytical methods utilizing mass spectrometry. Its use compensates for variability during sample preparation and analysis, ensuring high accuracy and precision in quantitative results.
This document provides detailed application notes and protocols for the quantification of 3-nitrobiphenyl in human plasma and urine using this compound as an internal standard. The methodologies described are based on common bioanalytical techniques for similar nitrated aromatic compounds and are intended to serve as a comprehensive guide for researchers.
Application Note 1: Quantification of 3-Nitrobiphenyl in Human Plasma by LC-MS/MS
This application note describes a sensitive and selective method for the determination of 3-nitrobiphenyl in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure accuracy and precision.
Method Summary
Human plasma samples are prepared by liquid-liquid extraction (LLE) to isolate the analyte and internal standard from matrix components. The extracted samples are then analyzed by reversed-phase LC-MS/MS in negative ion mode using multiple reaction monitoring (MRM).
Quantitative Data
The following table summarizes the performance characteristics of the method, established during validation.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Lower Limit of Detection (LOD) | 0.03 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 89.5% - 108.2% |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 12.5% RSD |
| Mean Extraction Recovery | 85.2% |
| Matrix Effect | Minimal |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocol
1. Materials and Reagents
-
3-Nitrobiphenyl analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-nitrobiphenyl and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 3-nitrobiphenyl stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 3-Nitrobiphenyl 198.1 152.1 20 | this compound | 207.1 | 161.1 | 20 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for 3-nitrobiphenyl in plasma.
Application Note 2: Quantification of 3-Nitrobiphenyl in Human Urine by GC-MS/MS
This application note details a robust GC-MS/MS method for the quantification of 3-nitrobiphenyl in human urine. The use of this compound as an internal standard is essential for correcting matrix effects and ensuring reliable quantification.
Method Summary
The method involves enzymatic hydrolysis of urine samples to release conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The final extract is analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS) in negative chemical ionization (NCI) mode.
Quantitative Data
The performance of the GC-MS/MS method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Lower Limit of Detection (LOD) | 0.015 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 92.1% - 105.7% |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 10.8% RSD |
| Mean Extraction Recovery | 91.5% |
| Matrix Effect | Minimal after SPE |
Experimental Protocol
1. Materials and Reagents
-
3-Nitrobiphenyl analytical standard
-
This compound internal standard
-
GC-grade hexane and ethyl acetate
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
SPE cartridges (e.g., C18, 500 mg)
-
Human urine
2. Standard and Internal Standard Preparation
-
Prepare stock and working solutions as described in Application Note 1, using hexane as the final solvent for GC-MS analysis.
3. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
To 1 mL of urine, add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 1 mL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for 16 hours.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of hexane and transfer to a GC vial with an insert.
4. GC-MS/MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane as reagent gas
-
Source Temperature: 150°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 3-Nitrobiphenyl 199.0 169.0 15 | this compound | 208.0 | 178.0 | 15 |
Experimental Workflow Diagram
Caption: GC-MS/MS workflow for 3-nitrobiphenyl in urine.
Signaling Pathway and Logical Relationships
The primary bioanalytical application of this compound is as an internal standard in quantitative analysis. Its role is not in elucidating signaling pathways but in ensuring the accuracy of the measurement of its non-deuterated analog, 3-nitrobiphenyl. The logical relationship is based on the principle of isotope dilution mass spectrometry.
Caption: Role of this compound in quantitative analysis.
Bioanalytical Applications of 3-Nitrobiphenyl-d9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobiphenyl (B1294916) and its metabolites are compounds of interest in toxicological and environmental research due to their potential carcinogenic properties. Accurate and sensitive quantification of these compounds in biological matrices is crucial for exposure assessment and pharmacokinetic studies. 3-Nitrobiphenyl-d9 is the deuterated analog of 3-nitrobiphenyl and serves as an ideal internal standard (IS) for bioanalytical methods utilizing mass spectrometry. Its use compensates for variability during sample preparation and analysis, ensuring high accuracy and precision in quantitative results.
This document provides detailed application notes and protocols for the quantification of 3-nitrobiphenyl in human plasma and urine using this compound as an internal standard. The methodologies described are based on common bioanalytical techniques for similar nitrated aromatic compounds and are intended to serve as a comprehensive guide for researchers.
Application Note 1: Quantification of 3-Nitrobiphenyl in Human Plasma by LC-MS/MS
This application note describes a sensitive and selective method for the determination of 3-nitrobiphenyl in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure accuracy and precision.
Method Summary
Human plasma samples are prepared by liquid-liquid extraction (LLE) to isolate the analyte and internal standard from matrix components. The extracted samples are then analyzed by reversed-phase LC-MS/MS in negative ion mode using multiple reaction monitoring (MRM).
Quantitative Data
The following table summarizes the performance characteristics of the method, established during validation.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Lower Limit of Detection (LOD) | 0.03 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 89.5% - 108.2% |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 12.5% RSD |
| Mean Extraction Recovery | 85.2% |
| Matrix Effect | Minimal |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocol
1. Materials and Reagents
-
3-Nitrobiphenyl analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol (B129727), and methyl tert-butyl ether (MTBE)
-
Formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-nitrobiphenyl and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 3-nitrobiphenyl stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 3-Nitrobiphenyl 198.1 152.1 20 | this compound | 207.1 | 161.1 | 20 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for 3-nitrobiphenyl in plasma.
Application Note 2: Quantification of 3-Nitrobiphenyl in Human Urine by GC-MS/MS
This application note details a robust GC-MS/MS method for the quantification of 3-nitrobiphenyl in human urine. The use of this compound as an internal standard is essential for correcting matrix effects and ensuring reliable quantification.
Method Summary
The method involves enzymatic hydrolysis of urine samples to release conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The final extract is analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS) in negative chemical ionization (NCI) mode.
Quantitative Data
The performance of the GC-MS/MS method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Lower Limit of Detection (LOD) | 0.015 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 92.1% - 105.7% |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 10.8% RSD |
| Mean Extraction Recovery | 91.5% |
| Matrix Effect | Minimal after SPE |
Experimental Protocol
1. Materials and Reagents
-
3-Nitrobiphenyl analytical standard
-
This compound internal standard
-
GC-grade hexane (B92381) and ethyl acetate (B1210297)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
SPE cartridges (e.g., C18, 500 mg)
-
Human urine
2. Standard and Internal Standard Preparation
-
Prepare stock and working solutions as described in Application Note 1, using hexane as the final solvent for GC-MS analysis.
3. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
To 1 mL of urine, add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 1 mL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for 16 hours.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of hexane and transfer to a GC vial with an insert.
4. GC-MS/MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as reagent gas
-
Source Temperature: 150°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 3-Nitrobiphenyl 199.0 169.0 15 | this compound | 208.0 | 178.0 | 15 |
Experimental Workflow Diagram
Caption: GC-MS/MS workflow for 3-nitrobiphenyl in urine.
Signaling Pathway and Logical Relationships
The primary bioanalytical application of this compound is as an internal standard in quantitative analysis. Its role is not in elucidating signaling pathways but in ensuring the accuracy of the measurement of its non-deuterated analog, 3-nitrobiphenyl. The logical relationship is based on the principle of isotope dilution mass spectrometry.
Caption: Role of this compound in quantitative analysis.
Troubleshooting & Optimization
Technical Support Center: 3-Nitrobiphenyl-d9 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobiphenyl-d9.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low recovery of this compound in our analytical workflow. What are the potential causes?
Low recovery of this compound, a deuterated internal standard, can stem from several stages of the analytical process. The primary areas to investigate are sample preparation, chromatographic conditions, and mass spectrometer settings. Inadequate extraction from the sample matrix is a common culprit.[1] Matrix effects, such as ion suppression or enhancement during mass spectrometry, can also significantly impact signal intensity and, consequently, recovery.[1] Other potential causes include incomplete phase separation during liquid-liquid extraction, issues with the GC or LC injector, a degraded analytical column, or a dirty ion source in the mass spectrometer.[1]
Q2: How can we optimize our sample preparation to improve the recovery of this compound?
Optimizing sample preparation is critical for achieving high recovery. The choice of extraction method and solvent is paramount. For biphenyl (B1667301) compounds, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.
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Liquid-Liquid Extraction (LLE): The polarity of the extraction solvent must be well-matched with this compound to ensure efficient partitioning from the sample matrix.[1][2] For compounds of similar polarity, solvents like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) have been shown to be effective. It is crucial to ensure complete phase separation; centrifugation can aid in this process.
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Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and higher concentration of the analyte. C18 and porous graphitic carbon (PGC) are potential sorbents for extracting compounds with similar characteristics. The choice of elution solvent is also critical, with dichloromethane and ethanol (B145695) being good candidates.
Q3: Can the chromatographic conditions affect the recovery of this compound?
Yes, chromatographic conditions can significantly influence the recovery and signal intensity of your internal standard. The "deuterium isotope effect" can cause a slight shift in retention time between this compound and its non-deuterated analog. If this separation leads to the internal standard eluting in a region of ion suppression while the analyte does not (or vice-versa), it can lead to inaccurate quantification. Therefore, it is important to optimize the chromatography to achieve co-elution or ensure that both compounds experience similar matrix effects.
Q4: What are the key mass spectrometry parameters to check when troubleshooting low recovery?
A dirty ion source or a loss of detector sensitivity can lead to a general decrease in signal for all analytes, including your internal standard. It is also important to ensure that the mass spectrometer is properly tuned and calibrated. For quantitative analysis, using Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS will enhance sensitivity and selectivity.
Troubleshooting Guide
Systematic Troubleshooting of Low this compound Recovery
This guide provides a step-by-step approach to identifying and resolving the root cause of low recovery.
References
Technical Support Center: 3-Nitrobiphenyl-d9 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobiphenyl-d9.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low recovery of this compound in our analytical workflow. What are the potential causes?
Low recovery of this compound, a deuterated internal standard, can stem from several stages of the analytical process. The primary areas to investigate are sample preparation, chromatographic conditions, and mass spectrometer settings. Inadequate extraction from the sample matrix is a common culprit.[1] Matrix effects, such as ion suppression or enhancement during mass spectrometry, can also significantly impact signal intensity and, consequently, recovery.[1] Other potential causes include incomplete phase separation during liquid-liquid extraction, issues with the GC or LC injector, a degraded analytical column, or a dirty ion source in the mass spectrometer.[1]
Q2: How can we optimize our sample preparation to improve the recovery of this compound?
Optimizing sample preparation is critical for achieving high recovery. The choice of extraction method and solvent is paramount. For biphenyl compounds, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.
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Liquid-Liquid Extraction (LLE): The polarity of the extraction solvent must be well-matched with this compound to ensure efficient partitioning from the sample matrix.[1][2] For compounds of similar polarity, solvents like dichloromethane or a mixture of hexane and acetone have been shown to be effective. It is crucial to ensure complete phase separation; centrifugation can aid in this process.
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Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and higher concentration of the analyte. C18 and porous graphitic carbon (PGC) are potential sorbents for extracting compounds with similar characteristics. The choice of elution solvent is also critical, with dichloromethane and ethanol being good candidates.
Q3: Can the chromatographic conditions affect the recovery of this compound?
Yes, chromatographic conditions can significantly influence the recovery and signal intensity of your internal standard. The "deuterium isotope effect" can cause a slight shift in retention time between this compound and its non-deuterated analog. If this separation leads to the internal standard eluting in a region of ion suppression while the analyte does not (or vice-versa), it can lead to inaccurate quantification. Therefore, it is important to optimize the chromatography to achieve co-elution or ensure that both compounds experience similar matrix effects.
Q4: What are the key mass spectrometry parameters to check when troubleshooting low recovery?
A dirty ion source or a loss of detector sensitivity can lead to a general decrease in signal for all analytes, including your internal standard. It is also important to ensure that the mass spectrometer is properly tuned and calibrated. For quantitative analysis, using Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS will enhance sensitivity and selectivity.
Troubleshooting Guide
Systematic Troubleshooting of Low this compound Recovery
This guide provides a step-by-step approach to identifying and resolving the root cause of low recovery.
References
Technical Support Center: Optimizing 3-Nitrobiphenyl-d9 Concentration for Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Nitrobiphenyl-d9 as an internal standard for quantitative analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical chemistry?
This compound is a deuterated form of 3-Nitrobiphenyl. In mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as a stable isotope-labeled (SIL) internal standard. Because its chemical and physical properties are nearly identical to the non-labeled analyte (3-Nitrobiphenyl), it can be used to accurately quantify the analyte by correcting for variations that may occur during sample preparation, injection, and ionization.
Q2: What is the ideal concentration for this compound in my experiments?
The optimal concentration of this compound is dependent on the expected concentration range of the target analyte in your samples. A general guideline is to use a concentration that is in the mid-range of your calibration curve and provides a strong, stable signal without saturating the detector. The goal is to have a concentration similar to that of the target analyte(s).
Q3: Can I use this compound for the analysis of other compounds?
While this compound is the ideal internal standard for 3-Nitrobiphenyl, its suitability for other analytes depends on the similarity in their chemical structure, retention time, and ionization response. For the most accurate quantification, it is recommended to use a specific deuterated internal standard for each analyte. If this is not feasible, a compound with very similar properties may be used, but the method will require more rigorous validation.
Q4: I am observing a signal for the non-deuterated 3-Nitrobiphenyl in my blank samples spiked only with this compound. What could be the cause?
This is likely due to the presence of a small amount of the non-labeled analyte as an impurity in the this compound standard. The isotopic purity of the standard should be verified. If the unlabeled impurity is significant, it can lead to an artificially high baseline and affect the accuracy of low-concentration samples.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
A weak signal from your internal standard can compromise the accuracy and precision of your measurements. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Internal Standard Signal
Caption: A logical workflow for troubleshooting low signal intensity of the this compound internal standard.
Detailed Troubleshooting Steps:
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Verify Internal Standard Concentration and Preparation:
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Incorrect Dilutions: Double-check all calculations and dilutions made during the preparation of your stock and working solutions of this compound.
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Degradation: Ensure the standard has been stored correctly (e.g., protected from light, appropriate temperature) to prevent degradation. If in doubt, prepare fresh solutions from a new vial of the standard.
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Assess Instrument Performance:
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System Suitability: Inject a neat solution of this compound at the working concentration to confirm that the instrument is performing as expected. A low signal in a clean solvent points towards an instrument issue.
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Ion Source Cleanliness: A dirty ion source is a common cause of reduced signal intensity. Follow the manufacturer's instructions for cleaning the ion source.
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Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.
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Investigate Matrix Effects:
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Ion Suppression: Components in the sample matrix can co-elute with this compound and suppress its ionization, leading to a lower signal.
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Post-Extraction Spike Experiment: To determine if matrix effects are the culprit, perform a post-extraction spike experiment. Compare the signal of this compound in a clean solvent to its signal in a blank sample extract that has been spiked with the standard after extraction. A significantly lower signal in the matrix extract indicates ion suppression.
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Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Inconsistent area ratios between your analyte and this compound can lead to poor precision and inaccurate quantification.
Troubleshooting Workflow for Poor Area Ratio Reproducibility
Caption: A decision tree for troubleshooting poor reproducibility of the analyte to internal standard area ratio.
Detailed Troubleshooting Steps:
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Review Peak Integration:
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Inconsistent Integration: Ensure that the chromatographic peaks for both the analyte and this compound are being integrated correctly and consistently across all samples. Poor peak shape can lead to integration errors.
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Verify Chromatographic Co-elution:
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Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts (the "deuterium isotope effect"). If this separation is significant and occurs in a region of the chromatogram with varying matrix effects, it can lead to inconsistent area ratios.
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Modify Chromatography: Adjust your chromatographic method (e.g., gradient, column) to ensure the analyte and internal standard co-elute as closely as possible.
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Assess Isotopic Stability (H/D Exchange):
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Labile Deuterium (B1214612): In some cases, deuterium atoms can exchange with hydrogen atoms from the sample matrix or solvents, especially under certain pH conditions. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.
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Stable Labeling: this compound has deuterium atoms on the aromatic rings, which are generally stable. However, if you suspect H/D exchange, consider preparing samples in aprotic solvents and avoiding extreme pH during sample preparation.
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Data Presentation: Suggested Concentration Ranges
The following table provides suggested starting concentrations for this compound in the final sample extract for different analytical platforms and matrices. The optimal concentration should be determined experimentally.
| Analytical Platform | Matrix | Suggested Starting Concentration Range (in final extract) | Notes |
| GC-MS | Water | 100 - 500 ng/mL | Concentration may need to be adjusted based on the extraction and concentration factor. |
| GC-MS | Soil/Sediment | 200 - 1000 ng/mL | Higher concentrations may be needed to overcome matrix interferences. |
| LC-MS/MS | Water | 10 - 100 ng/mL | LC-MS/MS is generally more sensitive than GC-MS. |
| LC-MS/MS | Biological Fluids | 20 - 200 ng/mL | Matrix effects can be significant; optimization is critical. |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of a target analyte in water using this compound as an internal standard, adapted for GC-MS analysis. This protocol should be optimized for your specific application.
1. Preparation of Standards
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Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the target analyte and this compound and dissolve each in a suitable solvent (e.g., methanol (B129727), acetonitrile) in separate 1 mL volumetric flasks.
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Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution. These will be used to construct the calibration curve.
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Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in the desired final concentration in the sample extract after the extraction and concentration steps.
2. Sample Preparation (Solid Phase Extraction - SPE)
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Sample Fortification: To a 100 mL water sample, add a known volume of the this compound spiking solution.
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SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by reagent water through it.
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Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge.
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Cartridge Washing: Wash the cartridge with reagent water to remove interfering substances.
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Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
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Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
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Instrument Parameters:
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Injection Volume: 1 µL
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Injector Temperature: 250 °C
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Carrier Gas: Helium
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Oven Temperature Program: Optimize for the separation of the target analyte and internal standard.
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Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.
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4. Data Analysis
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Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the samples by calculating the analyte/internal standard peak area ratio and using the calibration curve.
Workflow for Sample Analysis using this compound
Technical Support Center: Optimizing 3-Nitrobiphenyl-d9 Concentration for Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Nitrobiphenyl-d9 as an internal standard for quantitative analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical chemistry?
This compound is a deuterated form of 3-Nitrobiphenyl. In mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as a stable isotope-labeled (SIL) internal standard. Because its chemical and physical properties are nearly identical to the non-labeled analyte (3-Nitrobiphenyl), it can be used to accurately quantify the analyte by correcting for variations that may occur during sample preparation, injection, and ionization.
Q2: What is the ideal concentration for this compound in my experiments?
The optimal concentration of this compound is dependent on the expected concentration range of the target analyte in your samples. A general guideline is to use a concentration that is in the mid-range of your calibration curve and provides a strong, stable signal without saturating the detector. The goal is to have a concentration similar to that of the target analyte(s).
Q3: Can I use this compound for the analysis of other compounds?
While this compound is the ideal internal standard for 3-Nitrobiphenyl, its suitability for other analytes depends on the similarity in their chemical structure, retention time, and ionization response. For the most accurate quantification, it is recommended to use a specific deuterated internal standard for each analyte. If this is not feasible, a compound with very similar properties may be used, but the method will require more rigorous validation.
Q4: I am observing a signal for the non-deuterated 3-Nitrobiphenyl in my blank samples spiked only with this compound. What could be the cause?
This is likely due to the presence of a small amount of the non-labeled analyte as an impurity in the this compound standard. The isotopic purity of the standard should be verified. If the unlabeled impurity is significant, it can lead to an artificially high baseline and affect the accuracy of low-concentration samples.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
A weak signal from your internal standard can compromise the accuracy and precision of your measurements. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Internal Standard Signal
Caption: A logical workflow for troubleshooting low signal intensity of the this compound internal standard.
Detailed Troubleshooting Steps:
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Verify Internal Standard Concentration and Preparation:
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Incorrect Dilutions: Double-check all calculations and dilutions made during the preparation of your stock and working solutions of this compound.
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Degradation: Ensure the standard has been stored correctly (e.g., protected from light, appropriate temperature) to prevent degradation. If in doubt, prepare fresh solutions from a new vial of the standard.
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Assess Instrument Performance:
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System Suitability: Inject a neat solution of this compound at the working concentration to confirm that the instrument is performing as expected. A low signal in a clean solvent points towards an instrument issue.
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Ion Source Cleanliness: A dirty ion source is a common cause of reduced signal intensity. Follow the manufacturer's instructions for cleaning the ion source.
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Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.
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Investigate Matrix Effects:
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Ion Suppression: Components in the sample matrix can co-elute with this compound and suppress its ionization, leading to a lower signal.
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Post-Extraction Spike Experiment: To determine if matrix effects are the culprit, perform a post-extraction spike experiment. Compare the signal of this compound in a clean solvent to its signal in a blank sample extract that has been spiked with the standard after extraction. A significantly lower signal in the matrix extract indicates ion suppression.
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Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Inconsistent area ratios between your analyte and this compound can lead to poor precision and inaccurate quantification.
Troubleshooting Workflow for Poor Area Ratio Reproducibility
Caption: A decision tree for troubleshooting poor reproducibility of the analyte to internal standard area ratio.
Detailed Troubleshooting Steps:
-
Review Peak Integration:
-
Inconsistent Integration: Ensure that the chromatographic peaks for both the analyte and this compound are being integrated correctly and consistently across all samples. Poor peak shape can lead to integration errors.
-
-
Verify Chromatographic Co-elution:
-
Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts (the "deuterium isotope effect"). If this separation is significant and occurs in a region of the chromatogram with varying matrix effects, it can lead to inconsistent area ratios.
-
Modify Chromatography: Adjust your chromatographic method (e.g., gradient, column) to ensure the analyte and internal standard co-elute as closely as possible.
-
-
Assess Isotopic Stability (H/D Exchange):
-
Labile Deuterium: In some cases, deuterium atoms can exchange with hydrogen atoms from the sample matrix or solvents, especially under certain pH conditions. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.
-
Stable Labeling: this compound has deuterium atoms on the aromatic rings, which are generally stable. However, if you suspect H/D exchange, consider preparing samples in aprotic solvents and avoiding extreme pH during sample preparation.
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Data Presentation: Suggested Concentration Ranges
The following table provides suggested starting concentrations for this compound in the final sample extract for different analytical platforms and matrices. The optimal concentration should be determined experimentally.
| Analytical Platform | Matrix | Suggested Starting Concentration Range (in final extract) | Notes |
| GC-MS | Water | 100 - 500 ng/mL | Concentration may need to be adjusted based on the extraction and concentration factor. |
| GC-MS | Soil/Sediment | 200 - 1000 ng/mL | Higher concentrations may be needed to overcome matrix interferences. |
| LC-MS/MS | Water | 10 - 100 ng/mL | LC-MS/MS is generally more sensitive than GC-MS. |
| LC-MS/MS | Biological Fluids | 20 - 200 ng/mL | Matrix effects can be significant; optimization is critical. |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of a target analyte in water using this compound as an internal standard, adapted for GC-MS analysis. This protocol should be optimized for your specific application.
1. Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the target analyte and this compound and dissolve each in a suitable solvent (e.g., methanol, acetonitrile) in separate 1 mL volumetric flasks.
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution. These will be used to construct the calibration curve.
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Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in the desired final concentration in the sample extract after the extraction and concentration steps.
2. Sample Preparation (Solid Phase Extraction - SPE)
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Sample Fortification: To a 100 mL water sample, add a known volume of the this compound spiking solution.
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SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by reagent water through it.
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Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge.
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Cartridge Washing: Wash the cartridge with reagent water to remove interfering substances.
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Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
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Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
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Instrument Parameters:
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Injection Volume: 1 µL
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Injector Temperature: 250 °C
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Carrier Gas: Helium
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Oven Temperature Program: Optimize for the separation of the target analyte and internal standard.
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Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.
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4. Data Analysis
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Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the samples by calculating the analyte/internal standard peak area ratio and using the calibration curve.
Workflow for Sample Analysis using this compound
Technical Support Center: Addressing Matrix Effects with 3-Nitrobiphenyl-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Nitrobiphenyl-d9 as an internal standard to mitigate matrix effects in analytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Common sources of matrix effects in biological and environmental samples include salts, lipids, proteins, and other endogenous or exogenous compounds.
Q2: How does this compound help in correcting for matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to its non-labeled counterpart (3-Nitrobiphenyl) and other structurally similar analytes, it co-elutes from the chromatography column and experiences similar degrees of ion suppression or enhancement in the mass spectrometer's ion source. By adding a known concentration of this compound to all samples, standards, and quality controls, variations in the analytical signal caused by matrix effects can be normalized by calculating the ratio of the analyte's response to the internal standard's response. This normalization leads to more accurate and precise quantification.
Q3: When should I add this compound to my samples?
A3: For the most effective correction of matrix effects and potential analyte loss during sample processing, the internal standard should be added as early as possible in the sample preparation workflow. Ideally, it should be added to the sample before any extraction, cleanup, or concentration steps.
Q4: Can this compound be used for analytes other than 3-Nitrobiphenyl?
A4: Yes, this compound can be a suitable internal standard for other analytes that are structurally and chemically similar, such as other nitrobiphenyl isomers, nitroaromatic compounds, or biphenyl (B1667301) derivatives. The key is that the internal standard and the analyte should have very similar chromatographic retention times and ionization efficiencies. It is crucial to validate its suitability for each specific analyte and matrix.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to compensate for matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of the analyte/internal standard area ratio. | Inconsistent addition of the internal standard. | Ensure the internal standard solution is accurately and consistently added to all samples. Use a calibrated pipette and verify the dispensing volume. |
| Degradation of the analyte or internal standard in the sample or on the autosampler. | Investigate the stability of the analyte and internal standard under the storage and analytical conditions. Consider using a cooled autosampler. | |
| Analyte and this compound do not co-elute perfectly. | Chromatographic conditions are not optimized. | Modify the gradient, mobile phase composition, or column temperature to improve the co-elution of the analyte and internal standard. |
| Isotope effect causing a slight retention time shift. | While a small, consistent shift might be acceptable, a significant or variable shift can lead to differential matrix effects. Re-evaluate the chromatographic method to minimize this separation. | |
| Unexpectedly high or low analyte concentrations. | The internal standard is not compensating for the matrix effect adequately. | This can happen if the analyte and internal standard are affected differently by the matrix components. Re-evaluate the sample cleanup procedure to remove more of the interfering matrix components. |
| Cross-contamination or carryover. | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. | |
| Low or no signal for this compound. | Error in the preparation of the internal standard spiking solution. | Prepare a fresh solution and verify its concentration. |
| Severe ion suppression affecting the internal standard. | Dilute the sample to reduce the concentration of matrix components. Improve the sample cleanup method. | |
| Incorrect mass spectrometer settings. | Verify the MRM transitions and collision energies for this compound. |
Experimental Protocols
Protocol for Evaluating Matrix Effects Using this compound
This protocol describes a standard experiment to quantify the extent of matrix effects (ion suppression or enhancement) for an analyte (e.g., 3-Nitrobiphenyl) using this compound as an internal standard.
1. Preparation of Sample Sets:
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Set 1 (Neat Solution): Prepare calibration standards of the analyte in a clean solvent (e.g., methanol (B129727) or acetonitrile) at various concentration levels. Spike each standard with a constant concentration of this compound.
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Set 2 (Post-Extraction Spike): Extract at least six different lots of the blank matrix (e.g., soil, plasma, wastewater). After the final extraction and concentration step, spike the extracted matrix with the analyte and this compound at the same concentrations as in Set 1.
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Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and this compound at the same concentrations as in Set 1 before the extraction process.
2. LC-MS/MS Analysis:
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Analyze all three sets of samples using a validated LC-MS/MS method.
3. Data Analysis and Calculations:
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Calculate the Matrix Effect (ME): ME (%) = (Peak Area of Analyte in Set 2 / Peak Area of Analyte in Set 1) x 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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Calculate the Recovery (RE): RE (%) = (Peak Area of Analyte in Set 3 / Peak Area of Analyte in Set 2) x 100
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Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = [(Peak Area of Analyte in Set 2 / Peak Area of IS in Set 2) / (Peak Area of Analyte in Set 1 / Peak Area of IS in Set 1)]
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An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect.
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Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment for the quantification of 3-Nitrobiphenyl in a soil matrix using this compound as an internal standard.
| Sample Set | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Matrix Effect (%) | Recovery (%) | IS-Normalized Matrix Factor |
| Set 1 (Neat) | 10 | 150,000 | 200,000 | - | - | - |
| Set 2 (Post-Spike) | 10 | 90,000 | 120,000 | 60.0% (Ion Suppression) | - | 1.00 |
| Set 3 (Pre-Spike) | 10 | 81,000 | 108,000 | - | 90.0% | 1.00 |
| Set 1 (Neat) | 100 | 1,500,000 | 210,000 | - | - | - |
| Set 2 (Post-Spike) | 100 | 930,000 | 130,200 | 62.0% (Ion Suppression) | - | 1.00 |
| Set 3 (Pre-Spike) | 100 | 846,000 | 118,500 | - | 91.0% | 1.01 |
Visualizations
Technical Support Center: Addressing Matrix Effects with 3-Nitrobiphenyl-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Nitrobiphenyl-d9 as an internal standard to mitigate matrix effects in analytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Common sources of matrix effects in biological and environmental samples include salts, lipids, proteins, and other endogenous or exogenous compounds.
Q2: How does this compound help in correcting for matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to its non-labeled counterpart (3-Nitrobiphenyl) and other structurally similar analytes, it co-elutes from the chromatography column and experiences similar degrees of ion suppression or enhancement in the mass spectrometer's ion source. By adding a known concentration of this compound to all samples, standards, and quality controls, variations in the analytical signal caused by matrix effects can be normalized by calculating the ratio of the analyte's response to the internal standard's response. This normalization leads to more accurate and precise quantification.
Q3: When should I add this compound to my samples?
A3: For the most effective correction of matrix effects and potential analyte loss during sample processing, the internal standard should be added as early as possible in the sample preparation workflow. Ideally, it should be added to the sample before any extraction, cleanup, or concentration steps.
Q4: Can this compound be used for analytes other than 3-Nitrobiphenyl?
A4: Yes, this compound can be a suitable internal standard for other analytes that are structurally and chemically similar, such as other nitrobiphenyl isomers, nitroaromatic compounds, or biphenyl derivatives. The key is that the internal standard and the analyte should have very similar chromatographic retention times and ionization efficiencies. It is crucial to validate its suitability for each specific analyte and matrix.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to compensate for matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of the analyte/internal standard area ratio. | Inconsistent addition of the internal standard. | Ensure the internal standard solution is accurately and consistently added to all samples. Use a calibrated pipette and verify the dispensing volume. |
| Degradation of the analyte or internal standard in the sample or on the autosampler. | Investigate the stability of the analyte and internal standard under the storage and analytical conditions. Consider using a cooled autosampler. | |
| Analyte and this compound do not co-elute perfectly. | Chromatographic conditions are not optimized. | Modify the gradient, mobile phase composition, or column temperature to improve the co-elution of the analyte and internal standard. |
| Isotope effect causing a slight retention time shift. | While a small, consistent shift might be acceptable, a significant or variable shift can lead to differential matrix effects. Re-evaluate the chromatographic method to minimize this separation. | |
| Unexpectedly high or low analyte concentrations. | The internal standard is not compensating for the matrix effect adequately. | This can happen if the analyte and internal standard are affected differently by the matrix components. Re-evaluate the sample cleanup procedure to remove more of the interfering matrix components. |
| Cross-contamination or carryover. | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. | |
| Low or no signal for this compound. | Error in the preparation of the internal standard spiking solution. | Prepare a fresh solution and verify its concentration. |
| Severe ion suppression affecting the internal standard. | Dilute the sample to reduce the concentration of matrix components. Improve the sample cleanup method. | |
| Incorrect mass spectrometer settings. | Verify the MRM transitions and collision energies for this compound. |
Experimental Protocols
Protocol for Evaluating Matrix Effects Using this compound
This protocol describes a standard experiment to quantify the extent of matrix effects (ion suppression or enhancement) for an analyte (e.g., 3-Nitrobiphenyl) using this compound as an internal standard.
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare calibration standards of the analyte in a clean solvent (e.g., methanol or acetonitrile) at various concentration levels. Spike each standard with a constant concentration of this compound.
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of the blank matrix (e.g., soil, plasma, wastewater). After the final extraction and concentration step, spike the extracted matrix with the analyte and this compound at the same concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and this compound at the same concentrations as in Set 1 before the extraction process.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using a validated LC-MS/MS method.
3. Data Analysis and Calculations:
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area of Analyte in Set 2 / Peak Area of Analyte in Set 1) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE): RE (%) = (Peak Area of Analyte in Set 3 / Peak Area of Analyte in Set 2) x 100
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = [(Peak Area of Analyte in Set 2 / Peak Area of IS in Set 2) / (Peak Area of Analyte in Set 1 / Peak Area of IS in Set 1)]
-
An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect.
-
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment for the quantification of 3-Nitrobiphenyl in a soil matrix using this compound as an internal standard.
| Sample Set | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Matrix Effect (%) | Recovery (%) | IS-Normalized Matrix Factor |
| Set 1 (Neat) | 10 | 150,000 | 200,000 | - | - | - |
| Set 2 (Post-Spike) | 10 | 90,000 | 120,000 | 60.0% (Ion Suppression) | - | 1.00 |
| Set 3 (Pre-Spike) | 10 | 81,000 | 108,000 | - | 90.0% | 1.00 |
| Set 1 (Neat) | 100 | 1,500,000 | 210,000 | - | - | - |
| Set 2 (Post-Spike) | 100 | 930,000 | 130,200 | 62.0% (Ion Suppression) | - | 1.00 |
| Set 3 (Pre-Spike) | 100 | 846,000 | 118,500 | - | 91.0% | 1.01 |
Visualizations
Technical Support Center: Overcoming Signal Suppression with 3-Nitrobiphenyl-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 3-Nitrobiphenyl-d9 as an internal standard to overcome signal suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern in LC-MS/MS analysis?
Signal suppression, a common manifestation of matrix effects, is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased analytical sensitivity, inaccurate quantification, and poor reproducibility of results.[2] In complex biological matrices such as plasma, urine, or tissue homogenates, endogenous components like salts, lipids, and proteins are often the cause of this interference.[1]
Q2: How does an internal standard like this compound help in overcoming signal suppression?
An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls.[3] The ideal internal standard, a stable isotope-labeled (SIL) version of the analyte like this compound, shares very similar physicochemical properties with the analyte (3-Nitrobiphenyl).[4] Consequently, both the analyte and the IS are affected similarly by matrix effects during sample preparation and ionization. By calculating the ratio of the analyte's peak area to the IS's peak area, variations caused by signal suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the key characteristics of a good internal standard?
A suitable internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to the analyte. A stable isotope-labeled version of the analyte is considered the gold standard.
-
Co-elution: It should co-elute with the analyte to experience the same matrix effects.
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) that is easily distinguishable from the analyte by the mass spectrometer. A mass difference of at least 3 Da is generally recommended.
-
Purity and Stability: The internal standard should be of high purity and stable throughout the entire analytical process.
-
Non-endogenous: It should not be naturally present in the biological matrix being analyzed.
Q4: When should I add the this compound internal standard to my samples?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow. This ensures that the IS experiences all the same potential sources of variability as the analyte, including extraction efficiency, evaporation, and reconstitution steps. By adding the IS at the beginning, you can effectively correct for analyte loss during sample processing.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate signal suppression.
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/IS ratio across replicates | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the sample, internal standard, and all reagents. Automate liquid handling steps if possible. |
| Incomplete mixing of the internal standard with the sample matrix. | Vortex each sample thoroughly after adding the internal standard to ensure homogeneity. | |
| Instability of the analyte or internal standard in the final extract. | Investigate the stability of the analyte and IS in the reconstitution solvent. Analyze samples immediately after preparation or store them at an appropriate temperature for a validated period. | |
| Poor recovery of both analyte and internal standard | Suboptimal extraction procedure. | Re-evaluate the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Adjust solvent polarity, pH, or SPE sorbent to improve extraction efficiency for both compounds. |
| Analyte and IS binding to sample containers. | Use low-binding microplates or tubes. Silanize glassware if necessary. | |
| Analyte and IS peaks do not co-elute | Isotopic effect of deuterium (B1214612) labeling. | While SIL-IS are designed to co-elute, minor retention time shifts can occur. This is generally acceptable if the shift is small and consistent. If the separation is significant, it may indicate that the analyte and IS are eluting into different zones of ion suppression. In such cases, a different chromatographic column or mobile phase composition may need to be evaluated. |
| Column degradation. | Replace the analytical column. Implement a column wash protocol to prevent the buildup of matrix components. | |
| Significant signal suppression still observed despite using an internal standard | Extreme matrix effects. | Enhance sample cleanup procedures to remove more interfering compounds. This could involve a multi-step extraction or the use of more selective SPE cartridges. |
| Inappropriate IS concentration. | The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte. If the IS concentration is too high, it could contribute to ion suppression. If it is too low, its signal may be too weak for reliable measurement. | |
| Co-eluting isobaric interference for the analyte or IS. | Optimize chromatographic separation to resolve the interference. If this is not possible, a more specific mass transition (MRM) may need to be identified. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using this compound
This protocol allows for the quantitative assessment of signal suppression or enhancement.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike the analyte (3-Nitrobiphenyl) and the internal standard (this compound) into the final mobile phase solvent.
- Set B (Post-extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte and internal standard at the same concentrations as in Set A.
- Set C (Pre-extraction Spike): Spike the blank matrix with the analyte and internal standard at the beginning of the sample preparation procedure.
2. Analyze Samples by LC-MS/MS: Inject all three sets of samples and record the peak areas for the analyte and the internal standard.
3. Calculate Matrix Effect (ME) and Recovery (RE):
- Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100
- ME < 100% indicates ion suppression.
- ME > 100% indicates ion enhancement.
- Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
- Internal Standard Normalized Matrix Effect (%): ((Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)) * 100
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of 3-Nitrobiphenyl from a biological matrix like plasma.
1. Sample Aliquoting: Pipette 100 µL of the study sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
2. Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at 100 ng/mL) to each tube.
3. Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to each tube.
4. Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
5. Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
6. Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
7. Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
8. Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
9. Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables present representative data from a matrix effect experiment for 3-Nitrobiphenyl.
Table 1: Matrix Effect and Recovery Data
| Sample Set | Analyte Peak Area (3-Nitrobiphenyl) | IS Peak Area (this compound) | Analyte/IS Ratio |
| Set A (Neat) | 850,000 | 910,000 | 0.934 |
| Set B (Post-Spike) | 425,000 | 460,000 | 0.924 |
| Set C (Pre-Spike) | 382,500 | 414,000 | 0.924 |
Table 2: Calculated Results
| Parameter | Calculation | Result | Interpretation |
| Matrix Effect (%) | (425,000 / 850,000) * 100 | 50% | Significant signal suppression (50%) is present. |
| Recovery (%) | (382,500 / 425,000) * 100 | 90% | The extraction recovery is good. |
| IS Normalized ME (%) | (0.924 / 0.934) * 100 | 98.9% | The internal standard effectively compensates for the signal suppression. |
Visualizations
Caption: LC-MS/MS workflow with internal standard addition.
Caption: Troubleshooting logic for signal suppression issues.
References
Technical Support Center: Overcoming Signal Suppression with 3-Nitrobiphenyl-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 3-Nitrobiphenyl-d9 as an internal standard to overcome signal suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern in LC-MS/MS analysis?
Signal suppression, a common manifestation of matrix effects, is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased analytical sensitivity, inaccurate quantification, and poor reproducibility of results.[2] In complex biological matrices such as plasma, urine, or tissue homogenates, endogenous components like salts, lipids, and proteins are often the cause of this interference.[1]
Q2: How does an internal standard like this compound help in overcoming signal suppression?
An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls.[3] The ideal internal standard, a stable isotope-labeled (SIL) version of the analyte like this compound, shares very similar physicochemical properties with the analyte (3-Nitrobiphenyl).[4] Consequently, both the analyte and the IS are affected similarly by matrix effects during sample preparation and ionization. By calculating the ratio of the analyte's peak area to the IS's peak area, variations caused by signal suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the key characteristics of a good internal standard?
A suitable internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to the analyte. A stable isotope-labeled version of the analyte is considered the gold standard.
-
Co-elution: It should co-elute with the analyte to experience the same matrix effects.
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) that is easily distinguishable from the analyte by the mass spectrometer. A mass difference of at least 3 Da is generally recommended.
-
Purity and Stability: The internal standard should be of high purity and stable throughout the entire analytical process.
-
Non-endogenous: It should not be naturally present in the biological matrix being analyzed.
Q4: When should I add the this compound internal standard to my samples?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow. This ensures that the IS experiences all the same potential sources of variability as the analyte, including extraction efficiency, evaporation, and reconstitution steps. By adding the IS at the beginning, you can effectively correct for analyte loss during sample processing.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate signal suppression.
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/IS ratio across replicates | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the sample, internal standard, and all reagents. Automate liquid handling steps if possible. |
| Incomplete mixing of the internal standard with the sample matrix. | Vortex each sample thoroughly after adding the internal standard to ensure homogeneity. | |
| Instability of the analyte or internal standard in the final extract. | Investigate the stability of the analyte and IS in the reconstitution solvent. Analyze samples immediately after preparation or store them at an appropriate temperature for a validated period. | |
| Poor recovery of both analyte and internal standard | Suboptimal extraction procedure. | Re-evaluate the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Adjust solvent polarity, pH, or SPE sorbent to improve extraction efficiency for both compounds. |
| Analyte and IS binding to sample containers. | Use low-binding microplates or tubes. Silanize glassware if necessary. | |
| Analyte and IS peaks do not co-elute | Isotopic effect of deuterium labeling. | While SIL-IS are designed to co-elute, minor retention time shifts can occur. This is generally acceptable if the shift is small and consistent. If the separation is significant, it may indicate that the analyte and IS are eluting into different zones of ion suppression. In such cases, a different chromatographic column or mobile phase composition may need to be evaluated. |
| Column degradation. | Replace the analytical column. Implement a column wash protocol to prevent the buildup of matrix components. | |
| Significant signal suppression still observed despite using an internal standard | Extreme matrix effects. | Enhance sample cleanup procedures to remove more interfering compounds. This could involve a multi-step extraction or the use of more selective SPE cartridges. |
| Inappropriate IS concentration. | The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte. If the IS concentration is too high, it could contribute to ion suppression. If it is too low, its signal may be too weak for reliable measurement. | |
| Co-eluting isobaric interference for the analyte or IS. | Optimize chromatographic separation to resolve the interference. If this is not possible, a more specific mass transition (MRM) may need to be identified. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using this compound
This protocol allows for the quantitative assessment of signal suppression or enhancement.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike the analyte (3-Nitrobiphenyl) and the internal standard (this compound) into the final mobile phase solvent.
- Set B (Post-extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte and internal standard at the same concentrations as in Set A.
- Set C (Pre-extraction Spike): Spike the blank matrix with the analyte and internal standard at the beginning of the sample preparation procedure.
2. Analyze Samples by LC-MS/MS: Inject all three sets of samples and record the peak areas for the analyte and the internal standard.
3. Calculate Matrix Effect (ME) and Recovery (RE):
- Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100
- ME < 100% indicates ion suppression.
- ME > 100% indicates ion enhancement.
- Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
- Internal Standard Normalized Matrix Effect (%): ((Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)) * 100
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of 3-Nitrobiphenyl from a biological matrix like plasma.
1. Sample Aliquoting: Pipette 100 µL of the study sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
2. Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at 100 ng/mL) to each tube.
3. Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube.
4. Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
5. Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
6. Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
7. Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
8. Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
9. Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables present representative data from a matrix effect experiment for 3-Nitrobiphenyl.
Table 1: Matrix Effect and Recovery Data
| Sample Set | Analyte Peak Area (3-Nitrobiphenyl) | IS Peak Area (this compound) | Analyte/IS Ratio |
| Set A (Neat) | 850,000 | 910,000 | 0.934 |
| Set B (Post-Spike) | 425,000 | 460,000 | 0.924 |
| Set C (Pre-Spike) | 382,500 | 414,000 | 0.924 |
Table 2: Calculated Results
| Parameter | Calculation | Result | Interpretation |
| Matrix Effect (%) | (425,000 / 850,000) * 100 | 50% | Significant signal suppression (50%) is present. |
| Recovery (%) | (382,500 / 425,000) * 100 | 90% | The extraction recovery is good. |
| IS Normalized ME (%) | (0.924 / 0.934) * 100 | 98.9% | The internal standard effectively compensates for the signal suppression. |
Visualizations
Caption: LC-MS/MS workflow with internal standard addition.
Caption: Troubleshooting logic for signal suppression issues.
References
Technical Support Center: Chromatography of 3-Nitrobiphenyl-d9
Welcome to the Technical Support Center for the chromatographic analysis of 3-Nitrobiphenyl-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving peak shape and achieving reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing this compound?
The most common peak shape issues observed during the analysis of this compound, a polar nitroaromatic compound, are peak tailing and, to a lesser extent, peak fronting.[1][2] Peak tailing manifests as an asymmetrical peak with a trailing edge that is broader than the leading edge.[1] Peak fronting is the opposite, with a leading edge that is broader than the trailing edge.[3][4] Both phenomena can compromise the accuracy of integration and reduce resolution between closely eluting peaks.
Q2: What causes peak tailing for this compound?
Peak tailing for this compound is often attributed to secondary interactions between the polar nitro group of the analyte and active sites within the chromatographic system. These active sites can include:
-
Residual Silanol (B1196071) Groups: In reversed-phase HPLC, free silanol groups on the surface of silica-based stationary phases can interact strongly with the polar analyte, causing some molecules to be retained longer than others.
-
Active Sites in the GC Inlet: In gas chromatography, active sites in the inlet liner, glass wool, or the front of the analytical column can lead to similar unwanted interactions.
-
Column Contamination: Accumulation of non-volatile residues on the column can create new active sites that interfere with the desired chromatographic interactions.
Q3: What are the primary causes of peak fronting for this compound?
Peak fronting is less common for this compound but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape where the excess analyte molecules travel faster through the column.
-
Improper Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in LC) or has a much lower boiling point than the initial oven temperature (in GC), it can cause the analyte band to spread improperly at the head of the column.
-
Column Collapse: A physical collapse of the column bed can also lead to peak fronting, though this is a less frequent issue with modern, robust columns.
Troubleshooting Guides
This section provides detailed troubleshooting guides for addressing common peak shape issues with this compound in both Gas Chromatography (GC) and Liquid Chromatography (LC).
Guide 1: Troubleshooting Peak Tailing in LC Analysis
If you are observing peak tailing for this compound in your LC analysis, follow this systematic approach to identify and resolve the issue.
Troubleshooting Workflow for Peak Tailing in LC
Caption: Troubleshooting workflow for peak tailing in LC.
Experimental Protocols:
-
Protocol 1.1: Mobile Phase pH Optimization
-
Preparation of Mobile Phases: Prepare a series of mobile phases with varying pH levels, for example, from pH 2.5 to 7.0, using appropriate buffers (e.g., phosphate (B84403) or acetate). Ensure the organic modifier composition is consistent.
-
Equilibration: Equilibrate the column with the first mobile phase for at least 15-20 column volumes.
-
Injection and Analysis: Inject a standard solution of this compound and record the chromatogram.
-
Evaluation: Measure the tailing factor and resolution for each pH condition.
-
Repeat: Repeat steps 2-4 for each prepared mobile phase.
-
Selection: Choose the pH that provides the most symmetrical peak shape (tailing factor closest to 1.0). For nitroaromatic compounds, a lower pH (e.g., 2.5-3.5) often yields better peak shape by suppressing the ionization of residual silanol groups.
-
-
Protocol 1.2: Column Evaluation
-
Column Flushing: Flush the existing column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove potential contaminants.
-
Guard Column Check: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column.
-
New Column Test: Install a new column, preferably one known to perform well with polar analytes (e.g., a high-purity, end-capped C18 or a Phenyl column), and run the analysis.
-
Comparison: Compare the peak shape from the new column to the problematic one to determine if the original column has degraded.
-
Guide 2: Troubleshooting Peak Tailing in GC Analysis
For GC analysis of this compound, peak tailing is often related to active sites in the inlet and column.
Troubleshooting Workflow for Peak Tailing in GC
Caption: Troubleshooting workflow for peak tailing in GC.
Experimental Protocols:
-
Protocol 2.1: Inlet Maintenance
-
Cool Down: Cool the GC inlet and oven.
-
Disassemble: Carefully remove the septum nut, septum, and inlet liner.
-
Inspect and Replace: Examine the liner for contamination or signs of activity. Replace it with a new, deactivated liner, preferably one with deactivated glass wool. Inspect the septum for coring and replace if necessary.
-
Reassemble and Leak Check: Reinstall the liner and a new septum. Perform a leak check to ensure a proper seal.
-
-
Protocol 2.2: Column Maintenance
-
Column Trimming: If inlet maintenance does not resolve the issue, trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.
-
Column Bakeout: Condition the column by baking it out at a temperature slightly above the final temperature of your analytical method (do not exceed the column's maximum temperature limit) for 1-2 hours with carrier gas flowing.
-
Guide 3: Troubleshooting Peak Fronting
Peak fronting can often be resolved by adjusting the sample concentration or injection parameters.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocol:
-
Protocol 3.1: Column Overload Test
-
Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject and Analyze: Inject the original sample and each dilution under the same chromatographic conditions.
-
Evaluate Peak Shape: Observe the peak shape for each injection. If the fronting decreases or is eliminated with dilution, the issue is column overload.
-
Adjust Method: Either dilute your samples accordingly or reduce the injection volume.
-
Data Presentation
The following tables provide illustrative data to guide you in comparing the performance of different chromatographic conditions. The values presented are examples and should be replaced with your own experimental data.
Table 1: Illustrative Comparison of HPLC Columns for this compound Analysis
| Column Type | Stationary Phase | Tailing Factor (Asymmetry) | Resolution (Rs) from a Key Impurity |
| Standard C18 | C18, not end-capped | 1.8 | 1.2 |
| End-capped C18 | C18, fully end-capped | 1.2 | 1.8 |
| Phenyl | Phenyl-Hexyl | 1.1 | 2.1 |
| PFP | Pentafluorophenyl | 1.0 | 2.5 |
Table 2: Illustrative Effect of Mobile Phase pH on Peak Tailing (C18 Column)
| Mobile Phase pH | Tailing Factor (Asymmetry) |
| 7.0 | 2.1 |
| 5.5 | 1.7 |
| 4.0 | 1.4 |
| 3.0 | 1.1 |
| 2.5 | 1.0 |
Table 3: Illustrative Impact of GC Inlet Liner on Peak Shape
| Inlet Liner Type | Tailing Factor (Asymmetry) |
| Standard Deactivated | 1.6 |
| Deactivated with Glass Wool | 1.2 |
| Ultra Inert | 1.0 |
Concluding Remarks
Improving the peak shape of this compound requires a systematic approach to troubleshooting. By carefully considering the potential causes of peak distortion and methodically applying the solutions outlined in this guide, researchers can achieve symmetrical peaks, leading to more accurate and reliable chromatographic data. Remember to change only one parameter at a time to clearly identify the source of the problem.
References
Technical Support Center: Chromatography of 3-Nitrobiphenyl-d9
Welcome to the Technical Support Center for the chromatographic analysis of 3-Nitrobiphenyl-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving peak shape and achieving reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing this compound?
The most common peak shape issues observed during the analysis of this compound, a polar nitroaromatic compound, are peak tailing and, to a lesser extent, peak fronting.[1][2] Peak tailing manifests as an asymmetrical peak with a trailing edge that is broader than the leading edge.[1] Peak fronting is the opposite, with a leading edge that is broader than the trailing edge.[3][4] Both phenomena can compromise the accuracy of integration and reduce resolution between closely eluting peaks.
Q2: What causes peak tailing for this compound?
Peak tailing for this compound is often attributed to secondary interactions between the polar nitro group of the analyte and active sites within the chromatographic system. These active sites can include:
-
Residual Silanol Groups: In reversed-phase HPLC, free silanol groups on the surface of silica-based stationary phases can interact strongly with the polar analyte, causing some molecules to be retained longer than others.
-
Active Sites in the GC Inlet: In gas chromatography, active sites in the inlet liner, glass wool, or the front of the analytical column can lead to similar unwanted interactions.
-
Column Contamination: Accumulation of non-volatile residues on the column can create new active sites that interfere with the desired chromatographic interactions.
Q3: What are the primary causes of peak fronting for this compound?
Peak fronting is less common for this compound but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape where the excess analyte molecules travel faster through the column.
-
Improper Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in LC) or has a much lower boiling point than the initial oven temperature (in GC), it can cause the analyte band to spread improperly at the head of the column.
-
Column Collapse: A physical collapse of the column bed can also lead to peak fronting, though this is a less frequent issue with modern, robust columns.
Troubleshooting Guides
This section provides detailed troubleshooting guides for addressing common peak shape issues with this compound in both Gas Chromatography (GC) and Liquid Chromatography (LC).
Guide 1: Troubleshooting Peak Tailing in LC Analysis
If you are observing peak tailing for this compound in your LC analysis, follow this systematic approach to identify and resolve the issue.
Troubleshooting Workflow for Peak Tailing in LC
Caption: Troubleshooting workflow for peak tailing in LC.
Experimental Protocols:
-
Protocol 1.1: Mobile Phase pH Optimization
-
Preparation of Mobile Phases: Prepare a series of mobile phases with varying pH levels, for example, from pH 2.5 to 7.0, using appropriate buffers (e.g., phosphate or acetate). Ensure the organic modifier composition is consistent.
-
Equilibration: Equilibrate the column with the first mobile phase for at least 15-20 column volumes.
-
Injection and Analysis: Inject a standard solution of this compound and record the chromatogram.
-
Evaluation: Measure the tailing factor and resolution for each pH condition.
-
Repeat: Repeat steps 2-4 for each prepared mobile phase.
-
Selection: Choose the pH that provides the most symmetrical peak shape (tailing factor closest to 1.0). For nitroaromatic compounds, a lower pH (e.g., 2.5-3.5) often yields better peak shape by suppressing the ionization of residual silanol groups.
-
-
Protocol 1.2: Column Evaluation
-
Column Flushing: Flush the existing column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove potential contaminants.
-
Guard Column Check: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column.
-
New Column Test: Install a new column, preferably one known to perform well with polar analytes (e.g., a high-purity, end-capped C18 or a Phenyl column), and run the analysis.
-
Comparison: Compare the peak shape from the new column to the problematic one to determine if the original column has degraded.
-
Guide 2: Troubleshooting Peak Tailing in GC Analysis
For GC analysis of this compound, peak tailing is often related to active sites in the inlet and column.
Troubleshooting Workflow for Peak Tailing in GC
Caption: Troubleshooting workflow for peak tailing in GC.
Experimental Protocols:
-
Protocol 2.1: Inlet Maintenance
-
Cool Down: Cool the GC inlet and oven.
-
Disassemble: Carefully remove the septum nut, septum, and inlet liner.
-
Inspect and Replace: Examine the liner for contamination or signs of activity. Replace it with a new, deactivated liner, preferably one with deactivated glass wool. Inspect the septum for coring and replace if necessary.
-
Reassemble and Leak Check: Reinstall the liner and a new septum. Perform a leak check to ensure a proper seal.
-
-
Protocol 2.2: Column Maintenance
-
Column Trimming: If inlet maintenance does not resolve the issue, trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.
-
Column Bakeout: Condition the column by baking it out at a temperature slightly above the final temperature of your analytical method (do not exceed the column's maximum temperature limit) for 1-2 hours with carrier gas flowing.
-
Guide 3: Troubleshooting Peak Fronting
Peak fronting can often be resolved by adjusting the sample concentration or injection parameters.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocol:
-
Protocol 3.1: Column Overload Test
-
Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject and Analyze: Inject the original sample and each dilution under the same chromatographic conditions.
-
Evaluate Peak Shape: Observe the peak shape for each injection. If the fronting decreases or is eliminated with dilution, the issue is column overload.
-
Adjust Method: Either dilute your samples accordingly or reduce the injection volume.
-
Data Presentation
The following tables provide illustrative data to guide you in comparing the performance of different chromatographic conditions. The values presented are examples and should be replaced with your own experimental data.
Table 1: Illustrative Comparison of HPLC Columns for this compound Analysis
| Column Type | Stationary Phase | Tailing Factor (Asymmetry) | Resolution (Rs) from a Key Impurity |
| Standard C18 | C18, not end-capped | 1.8 | 1.2 |
| End-capped C18 | C18, fully end-capped | 1.2 | 1.8 |
| Phenyl | Phenyl-Hexyl | 1.1 | 2.1 |
| PFP | Pentafluorophenyl | 1.0 | 2.5 |
Table 2: Illustrative Effect of Mobile Phase pH on Peak Tailing (C18 Column)
| Mobile Phase pH | Tailing Factor (Asymmetry) |
| 7.0 | 2.1 |
| 5.5 | 1.7 |
| 4.0 | 1.4 |
| 3.0 | 1.1 |
| 2.5 | 1.0 |
Table 3: Illustrative Impact of GC Inlet Liner on Peak Shape
| Inlet Liner Type | Tailing Factor (Asymmetry) |
| Standard Deactivated | 1.6 |
| Deactivated with Glass Wool | 1.2 |
| Ultra Inert | 1.0 |
Concluding Remarks
Improving the peak shape of this compound requires a systematic approach to troubleshooting. By carefully considering the potential causes of peak distortion and methodically applying the solutions outlined in this guide, researchers can achieve symmetrical peaks, leading to more accurate and reliable chromatographic data. Remember to change only one parameter at a time to clearly identify the source of the problem.
References
potential interferences with 3-Nitrobiphenyl-d9 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobiphenyl-d9 as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Poor or Inconsistent Peak Area Response for this compound
Question: My this compound internal standard peak area is inconsistent across my sample batch, or significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent or low peak area response for a deuterated internal standard like this compound can stem from several factors, ranging from sample preparation to instrument performance. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for inconsistent this compound peak area.
Detailed Troubleshooting Steps:
-
Verify Sample Preparation Consistency:
-
Extraction Efficiency: Ensure that the extraction procedure for all samples is uniform. Variations in extraction solvent volume, extraction time, or pH can lead to inconsistent recovery of the internal standard.
-
Evaporation and Reconstitution: If a solvent evaporation and reconstitution step is used, ensure it is performed consistently. Over-drying can lead to loss of the semi-volatile this compound, while incomplete reconstitution will result in lower concentrations.
-
-
Investigate Matrix Effects:
-
Definition: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression or enhancement, causing variability in the internal standard's response.[1]
-
Diagnosis: To determine if matrix effects are the culprit, a post-extraction spike experiment can be performed.[2]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3]
-
Dilution: Diluting the sample extract can minimize the concentration of matrix components, thereby reducing their impact on ionization.[4]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix interferences.
-
-
-
Check Instrument Performance:
-
GC-MS/LC-MS System:
-
Injector: Check for leaks in the injector, as this can lead to variable injection volumes. Ensure the injector liner is clean and not a source of active sites where the analyte can adsorb.
-
Column: A contaminated or degraded analytical column can lead to poor peak shape and inconsistent responses.
-
Ion Source: A dirty ion source is a common cause of signal suppression. Regular cleaning is crucial for maintaining sensitivity and reproducibility.
-
-
-
Assess Internal Standard Stability:
-
Stock and Working Solutions: Verify the stability of your this compound stock and working solutions. Improper storage conditions (e.g., exposure to light or elevated temperatures) can lead to degradation.
-
Sample Matrix Stability: Assess the stability of this compound in the sample matrix under the storage and processing conditions used in your method.
-
Issue 2: Chromatographic Peak for this compound Shows Tailing, Fronting, or Splitting
Question: The peak shape for my this compound is poor. What could be causing this and how do I fix it?
Answer:
Poor peak shape for the internal standard can compromise the accuracy of integration and, consequently, the entire quantitative analysis. The following guide will help you diagnose and address common causes of peak distortion.
Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Active Sites in the GC Inlet or Column: The nitro group in 3-Nitrobiphenyl can interact with active sites (e.g., silanols) in the GC system. | - Use a deactivated inlet liner.- Trim the front end of the analytical column (0.5-1 m).- Use a column with a more inert stationary phase. |
| Column Contamination: Non-volatile matrix components accumulating on the column can lead to peak tailing. | - Bake out the column according to the manufacturer's instructions.- If tailing persists, replace the column. | |
| Peak Fronting | Column Overload: Injecting too much of the internal standard can saturate the column. | - Reduce the concentration of the this compound working solution.- Increase the split ratio in GC-MS. |
| Incompatible Injection Solvent: The solvent used to dissolve the sample may not be compatible with the mobile phase (LC) or the stationary phase (GC). | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase in reversed-phase LC.- In GC, use a solvent that is compatible with the stationary phase. | |
| Split Peaks | Improper Column Installation: A poorly cut or installed column can cause peak splitting. | - Ensure the column is cut cleanly and installed at the correct depth in the injector and detector/interface. |
| Injector Problems: A partially blocked syringe needle or a damaged inlet liner can lead to distorted peaks. | - Clean or replace the syringe.- Inspect and replace the inlet liner if necessary. | |
| Co-elution with an Interfering Compound: A compound in the matrix may be co-eluting with and distorting the this compound peak. | - Modify the chromatographic method (e.g., change the temperature program in GC or the gradient in LC) to resolve the two peaks. |
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used for this compound?
A1: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This compound is used as an internal standard for the quantification of 3-Nitrobiphenyl. Because it is chemically very similar to the analyte, it behaves similarly during sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and instrument response.
Q2: I am observing a slight shift in retention time between 3-Nitrobiphenyl and this compound. Is this normal?
A2: Yes, a small retention time shift between a deuterated compound and its non-deuterated analog is a well-documented phenomenon known as the "chromatographic isotope effect" or "isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is generally acceptable, a large or variable shift can be problematic if it leads to differential matrix effects.
Quantitative Data on Isotope Effect on Retention Time
| Compound Pair | Analytical Technique | Retention Time Shift (Analyte - IS) | Reference |
| Testosterone vs. Testosterone-d3 | LC-MS/MS | ~0.1 min | |
| Metformin vs. Metformin-d6 | GC-MS | 0.03 min | |
| Various Analytes | GC-MS | Retention factor ratios (kH/kD) from 1.0009 to 1.0400 |
Q3: How can I be sure of the isotopic purity of my this compound standard, and what are the consequences of low purity?
A3: The isotopic purity of a deuterated standard refers to the percentage of the material that is fully deuterated at the specified positions. Low isotopic purity means there is a significant amount of partially deuterated or non-deuterated 3-Nitrobiphenyl present in the standard. This can lead to an overestimation of the analyte concentration in your samples.
Protocol: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a solution of the this compound standard at a concentration suitable for HRMS analysis.
-
HRMS Analysis: Infuse the solution directly into the mass spectrometer or use a suitable chromatographic method to introduce the sample. Acquire a high-resolution mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled 3-Nitrobiphenyl (M+0) and the peaks for the deuterated species (e.g., M+9).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.
-
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or solvent (H/D exchange)?
A4: Hydrogen-deuterium (H/D) exchange is a potential issue with deuterated standards, where deuterium atoms are replaced by protons from the surrounding environment. The stability of the deuterium labels on this compound depends on their position on the biphenyl (B1667301) rings. Deuterium atoms on aromatic rings are generally stable under typical analytical conditions. However, exposure to strongly acidic or basic conditions, or high temperatures in the GC inlet or MS ion source, could potentially promote some exchange. It is crucial to review the certificate of analysis for your standard to understand the labeling positions and any recommended handling precautions.
Q5: What are some general guidelines for developing a robust analytical method using this compound as an internal standard?
A5:
Caption: A generalized workflow for developing an analytical method using this compound.
Key Experimental Protocol Considerations (Adapted from EPA Method 8330B for Nitroaromatics):
-
Sample Preparation (for soil/sediment):
-
Weigh out a known amount of the solid sample.
-
Spike with a known amount of this compound solution.
-
Extract the sample using a suitable solvent (e.g., acetonitrile) via sonication or accelerated solvent extraction.
-
Centrifuge or filter the extract to remove particulates.
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interferences.
-
The final extract is then concentrated and reconstituted in a suitable solvent for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
MS Detection: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. Optimize the precursor ion and product ions for both 3-Nitrobiphenyl and this compound.
-
-
GC-MS Analysis:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: Develop a temperature program that provides good separation of the analyte from other components in the sample.
-
MS Detection: Use selected ion monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both 3-Nitrobiphenyl and this compound.
-
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry in Wastewater-Based Epidemiology for the Determination of Small and Large Molecules as Biomarkers of Exposure: Toward a Global View of Environment and Human Health under the COVID-19 Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
potential interferences with 3-Nitrobiphenyl-d9 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobiphenyl-d9 as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Poor or Inconsistent Peak Area Response for this compound
Question: My this compound internal standard peak area is inconsistent across my sample batch, or significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent or low peak area response for a deuterated internal standard like this compound can stem from several factors, ranging from sample preparation to instrument performance. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for inconsistent this compound peak area.
Detailed Troubleshooting Steps:
-
Verify Sample Preparation Consistency:
-
Extraction Efficiency: Ensure that the extraction procedure for all samples is uniform. Variations in extraction solvent volume, extraction time, or pH can lead to inconsistent recovery of the internal standard.
-
Evaporation and Reconstitution: If a solvent evaporation and reconstitution step is used, ensure it is performed consistently. Over-drying can lead to loss of the semi-volatile this compound, while incomplete reconstitution will result in lower concentrations.
-
-
Investigate Matrix Effects:
-
Definition: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression or enhancement, causing variability in the internal standard's response.[1]
-
Diagnosis: To determine if matrix effects are the culprit, a post-extraction spike experiment can be performed.[2]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3]
-
Dilution: Diluting the sample extract can minimize the concentration of matrix components, thereby reducing their impact on ionization.[4]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix interferences.
-
-
-
Check Instrument Performance:
-
GC-MS/LC-MS System:
-
Injector: Check for leaks in the injector, as this can lead to variable injection volumes. Ensure the injector liner is clean and not a source of active sites where the analyte can adsorb.
-
Column: A contaminated or degraded analytical column can lead to poor peak shape and inconsistent responses.
-
Ion Source: A dirty ion source is a common cause of signal suppression. Regular cleaning is crucial for maintaining sensitivity and reproducibility.
-
-
-
Assess Internal Standard Stability:
-
Stock and Working Solutions: Verify the stability of your this compound stock and working solutions. Improper storage conditions (e.g., exposure to light or elevated temperatures) can lead to degradation.
-
Sample Matrix Stability: Assess the stability of this compound in the sample matrix under the storage and processing conditions used in your method.
-
Issue 2: Chromatographic Peak for this compound Shows Tailing, Fronting, or Splitting
Question: The peak shape for my this compound is poor. What could be causing this and how do I fix it?
Answer:
Poor peak shape for the internal standard can compromise the accuracy of integration and, consequently, the entire quantitative analysis. The following guide will help you diagnose and address common causes of peak distortion.
Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Active Sites in the GC Inlet or Column: The nitro group in 3-Nitrobiphenyl can interact with active sites (e.g., silanols) in the GC system. | - Use a deactivated inlet liner.- Trim the front end of the analytical column (0.5-1 m).- Use a column with a more inert stationary phase. |
| Column Contamination: Non-volatile matrix components accumulating on the column can lead to peak tailing. | - Bake out the column according to the manufacturer's instructions.- If tailing persists, replace the column. | |
| Peak Fronting | Column Overload: Injecting too much of the internal standard can saturate the column. | - Reduce the concentration of the this compound working solution.- Increase the split ratio in GC-MS. |
| Incompatible Injection Solvent: The solvent used to dissolve the sample may not be compatible with the mobile phase (LC) or the stationary phase (GC). | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase in reversed-phase LC.- In GC, use a solvent that is compatible with the stationary phase. | |
| Split Peaks | Improper Column Installation: A poorly cut or installed column can cause peak splitting. | - Ensure the column is cut cleanly and installed at the correct depth in the injector and detector/interface. |
| Injector Problems: A partially blocked syringe needle or a damaged inlet liner can lead to distorted peaks. | - Clean or replace the syringe.- Inspect and replace the inlet liner if necessary. | |
| Co-elution with an Interfering Compound: A compound in the matrix may be co-eluting with and distorting the this compound peak. | - Modify the chromatographic method (e.g., change the temperature program in GC or the gradient in LC) to resolve the two peaks. |
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used for this compound?
A1: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This compound is used as an internal standard for the quantification of 3-Nitrobiphenyl. Because it is chemically very similar to the analyte, it behaves similarly during sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and instrument response.
Q2: I am observing a slight shift in retention time between 3-Nitrobiphenyl and this compound. Is this normal?
A2: Yes, a small retention time shift between a deuterated compound and its non-deuterated analog is a well-documented phenomenon known as the "chromatographic isotope effect" or "isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is generally acceptable, a large or variable shift can be problematic if it leads to differential matrix effects.
Quantitative Data on Isotope Effect on Retention Time
| Compound Pair | Analytical Technique | Retention Time Shift (Analyte - IS) | Reference |
| Testosterone vs. Testosterone-d3 | LC-MS/MS | ~0.1 min | |
| Metformin vs. Metformin-d6 | GC-MS | 0.03 min | |
| Various Analytes | GC-MS | Retention factor ratios (kH/kD) from 1.0009 to 1.0400 |
Q3: How can I be sure of the isotopic purity of my this compound standard, and what are the consequences of low purity?
A3: The isotopic purity of a deuterated standard refers to the percentage of the material that is fully deuterated at the specified positions. Low isotopic purity means there is a significant amount of partially deuterated or non-deuterated 3-Nitrobiphenyl present in the standard. This can lead to an overestimation of the analyte concentration in your samples.
Protocol: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a solution of the this compound standard at a concentration suitable for HRMS analysis.
-
HRMS Analysis: Infuse the solution directly into the mass spectrometer or use a suitable chromatographic method to introduce the sample. Acquire a high-resolution mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled 3-Nitrobiphenyl (M+0) and the peaks for the deuterated species (e.g., M+9).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.
-
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or solvent (H/D exchange)?
A4: Hydrogen-deuterium (H/D) exchange is a potential issue with deuterated standards, where deuterium atoms are replaced by protons from the surrounding environment. The stability of the deuterium labels on this compound depends on their position on the biphenyl rings. Deuterium atoms on aromatic rings are generally stable under typical analytical conditions. However, exposure to strongly acidic or basic conditions, or high temperatures in the GC inlet or MS ion source, could potentially promote some exchange. It is crucial to review the certificate of analysis for your standard to understand the labeling positions and any recommended handling precautions.
Q5: What are some general guidelines for developing a robust analytical method using this compound as an internal standard?
A5:
Caption: A generalized workflow for developing an analytical method using this compound.
Key Experimental Protocol Considerations (Adapted from EPA Method 8330B for Nitroaromatics):
-
Sample Preparation (for soil/sediment):
-
Weigh out a known amount of the solid sample.
-
Spike with a known amount of this compound solution.
-
Extract the sample using a suitable solvent (e.g., acetonitrile) via sonication or accelerated solvent extraction.
-
Centrifuge or filter the extract to remove particulates.
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interferences.
-
The final extract is then concentrated and reconstituted in a suitable solvent for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.
-
MS Detection: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. Optimize the precursor ion and product ions for both 3-Nitrobiphenyl and this compound.
-
-
GC-MS Analysis:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: Develop a temperature program that provides good separation of the analyte from other components in the sample.
-
MS Detection: Use selected ion monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both 3-Nitrobiphenyl and this compound.
-
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry in Wastewater-Based Epidemiology for the Determination of Small and Large Molecules as Biomarkers of Exposure: Toward a Global View of Environment and Human Health under the COVID-19 Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 3-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers studying the degradation of 3-Nitrobiphenyl-d9 under various stress conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and help overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound degradation.
Question 1: My microbial culture shows slow or no degradation of this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to inefficient microbial degradation. Consider the following troubleshooting steps:
-
Optimize Environmental Conditions: Ensure the pH, temperature, and nutrient concentrations in your culture medium are optimal for the selected microbial strain(s). The ideal conditions can vary significantly between different microorganisms.
-
Address Compound Toxicity: High concentrations of this compound may be toxic to the microorganisms. Start with a lower concentration and gradually increase it as the culture adapts. An acclimation period is often necessary to induce the required degradative enzymes.
-
Ensure Bioavailability: this compound has low aqueous solubility. To enhance its availability to microorganisms, consider adding a non-toxic surfactant or using a slurry phase bioreactor for soil-based experiments.
-
Provide Essential Co-substrates: Some microbial degradation pathways, especially under anaerobic conditions, require a primary energy source or specific electron donors to proceed. Ensure your medium is not lacking these essential components.
-
Verify Microbial Consortium: The chosen microorganisms may not possess the necessary enzymes to degrade this compound. If other troubleshooting steps fail, consider enriching and isolating more effective microbial consortia from environments contaminated with similar compounds.
Question 2: I am observing inconsistent retention times for this compound and its metabolites in my HPLC analysis. What could be the issue?
Answer:
Drifting retention times in HPLC are a common issue that can often be resolved by systematically checking your system and methodology:
-
Mobile Phase Preparation: Ensure your mobile phase is fresh, properly mixed, and degassed. Inconsistent composition can lead to variable retention. For nitroaromatic compounds, a slightly acidic mobile phase (e.g., using a phosphate (B84403) buffer at pH 3) can help suppress the ionization of silanol (B1196071) groups on the column, leading to more consistent results.[1]
-
Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
System Stability: Check for leaks in the HPLC system, and ensure the pump is delivering a consistent flow rate. Temperature fluctuations can also affect retention, so use a column oven for better control.
-
Sample Matrix Effects: If you are analyzing samples from complex matrices (e.g., soil extracts, microbial cultures), matrix components can interfere with the chromatography. Implement a thorough sample clean-up procedure.
Question 3: I am having difficulty interpreting the mass spectrum of my degradation products. What are the characteristic fragmentation patterns for nitroaromatic compounds?
Answer:
Nitroaromatic compounds exhibit characteristic fragmentation patterns in mass spectrometry. Look for the following neutral losses from the molecular ion:
-
Loss of NO (30 Da)
-
Loss of NO₂ (46 Da)
-
Loss of HNO (31 Da)
-
Loss of HNO₂ (47 Da)
Identifying these characteristic losses can help in the tentative identification of unknown metabolites.[1]
Degradation Pathways and Data
Under stress conditions, this compound is expected to undergo degradation through several pathways, including microbial degradation, photodegradation, and chemical degradation. The degradation of the non-deuterated analogue, 3-Nitrobiphenyl, has been shown to yield 3-nitrobenzoic acid through microbial action.
Microbial Degradation
One documented pathway for a compound structurally similar to this compound involves the oxidation of the biphenyl (B1667301) ring system.
| Stress Condition | Parent Compound | Key Transformation | Major Degradation Product |
| Microbial Action | 3-Nitrobiphenyl | Oxidation | 3-Nitrobenzoic Acid |
Note: This data is for the non-deuterated 3-Nitrobiphenyl. The deuterated version is expected to follow the same pathway, potentially with minor differences in reaction kinetics.
Potential Photodegradation and Chemical Degradation Pathways
While specific data for this compound is limited, nitrobiphenyls can undergo hydroxylation under certain chemical conditions. Photodegradation in aqueous environments, especially in the presence of photosensitizers, may also lead to the formation of hydroxylated and other oxidized products.
Experimental Protocols
Below are detailed protocols for key experiments related to the degradation of this compound.
Protocol 1: Microbial Degradation of this compound
Objective: To assess the biodegradation of this compound by a microbial consortium.
Materials:
-
Microbial culture (e.g., Pseudomonas sp.)
-
Minimal salts medium (MSM)
-
This compound stock solution (in a water-miscible solvent like acetone)
-
Sterile flasks
-
Shaking incubator
-
Analytical instruments (HPLC or GC-MS)
Procedure:
-
Prepare a sterile minimal salts medium appropriate for the chosen microbial culture.
-
Inoculate the MSM with the microbial culture and allow it to grow to the mid-exponential phase.
-
Spike the culture with this compound from the stock solution to a final desired concentration (e.g., 10 mg/L). Include a sterile control (MSM with this compound but no inoculum) to account for abiotic degradation.
-
Incubate the flasks in a shaking incubator at the optimal temperature for the microorganisms.
-
Withdraw aliquots at regular time intervals (e.g., 0, 24, 48, 72 hours).
-
Extract the parent compound and its degradation products from the aliquots using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using a validated HPLC or GC-MS method to quantify the disappearance of the parent compound and the formation of degradation products.
Protocol 2: Photodegradation of this compound
Objective: To evaluate the photodegradation of this compound in an aqueous solution under simulated sunlight.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Quartz tubes or a photoreactor
-
Light source (e.g., Xenon lamp with filters to simulate solar radiation)
-
Analytical instruments (HPLC or GC-MS)
Procedure:
-
Prepare an aqueous solution of this compound at a known concentration.
-
Fill the quartz tubes or photoreactor with the solution. Include dark controls (tubes wrapped in aluminum foil) to monitor for hydrolysis.
-
Expose the samples to the light source.
-
Collect samples at specific time points.
-
Analyze the samples directly or after extraction to determine the concentration of this compound and any photoproducts.
Protocol 3: GC-MS Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound and its metabolites.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min. Hold at the final temperature for several minutes.[2]
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Carrier Gas: Helium at a constant flow rate.
Visualizations
The following diagrams illustrate key pathways and workflows.
Caption: Proposed microbial degradation pathway of this compound.
Caption: General experimental workflow for studying degradation.
References
Technical Support Center: Degradation Pathways of 3-Nitrobiphenyl-d9
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers studying the degradation of 3-Nitrobiphenyl-d9 under various stress conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and help overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound degradation.
Question 1: My microbial culture shows slow or no degradation of this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to inefficient microbial degradation. Consider the following troubleshooting steps:
-
Optimize Environmental Conditions: Ensure the pH, temperature, and nutrient concentrations in your culture medium are optimal for the selected microbial strain(s). The ideal conditions can vary significantly between different microorganisms.
-
Address Compound Toxicity: High concentrations of this compound may be toxic to the microorganisms. Start with a lower concentration and gradually increase it as the culture adapts. An acclimation period is often necessary to induce the required degradative enzymes.
-
Ensure Bioavailability: this compound has low aqueous solubility. To enhance its availability to microorganisms, consider adding a non-toxic surfactant or using a slurry phase bioreactor for soil-based experiments.
-
Provide Essential Co-substrates: Some microbial degradation pathways, especially under anaerobic conditions, require a primary energy source or specific electron donors to proceed. Ensure your medium is not lacking these essential components.
-
Verify Microbial Consortium: The chosen microorganisms may not possess the necessary enzymes to degrade this compound. If other troubleshooting steps fail, consider enriching and isolating more effective microbial consortia from environments contaminated with similar compounds.
Question 2: I am observing inconsistent retention times for this compound and its metabolites in my HPLC analysis. What could be the issue?
Answer:
Drifting retention times in HPLC are a common issue that can often be resolved by systematically checking your system and methodology:
-
Mobile Phase Preparation: Ensure your mobile phase is fresh, properly mixed, and degassed. Inconsistent composition can lead to variable retention. For nitroaromatic compounds, a slightly acidic mobile phase (e.g., using a phosphate buffer at pH 3) can help suppress the ionization of silanol groups on the column, leading to more consistent results.[1]
-
Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
System Stability: Check for leaks in the HPLC system, and ensure the pump is delivering a consistent flow rate. Temperature fluctuations can also affect retention, so use a column oven for better control.
-
Sample Matrix Effects: If you are analyzing samples from complex matrices (e.g., soil extracts, microbial cultures), matrix components can interfere with the chromatography. Implement a thorough sample clean-up procedure.
Question 3: I am having difficulty interpreting the mass spectrum of my degradation products. What are the characteristic fragmentation patterns for nitroaromatic compounds?
Answer:
Nitroaromatic compounds exhibit characteristic fragmentation patterns in mass spectrometry. Look for the following neutral losses from the molecular ion:
-
Loss of NO (30 Da)
-
Loss of NO₂ (46 Da)
-
Loss of HNO (31 Da)
-
Loss of HNO₂ (47 Da)
Identifying these characteristic losses can help in the tentative identification of unknown metabolites.[1]
Degradation Pathways and Data
Under stress conditions, this compound is expected to undergo degradation through several pathways, including microbial degradation, photodegradation, and chemical degradation. The degradation of the non-deuterated analogue, 3-Nitrobiphenyl, has been shown to yield 3-nitrobenzoic acid through microbial action.
Microbial Degradation
One documented pathway for a compound structurally similar to this compound involves the oxidation of the biphenyl ring system.
| Stress Condition | Parent Compound | Key Transformation | Major Degradation Product |
| Microbial Action | 3-Nitrobiphenyl | Oxidation | 3-Nitrobenzoic Acid |
Note: This data is for the non-deuterated 3-Nitrobiphenyl. The deuterated version is expected to follow the same pathway, potentially with minor differences in reaction kinetics.
Potential Photodegradation and Chemical Degradation Pathways
While specific data for this compound is limited, nitrobiphenyls can undergo hydroxylation under certain chemical conditions. Photodegradation in aqueous environments, especially in the presence of photosensitizers, may also lead to the formation of hydroxylated and other oxidized products.
Experimental Protocols
Below are detailed protocols for key experiments related to the degradation of this compound.
Protocol 1: Microbial Degradation of this compound
Objective: To assess the biodegradation of this compound by a microbial consortium.
Materials:
-
Microbial culture (e.g., Pseudomonas sp.)
-
Minimal salts medium (MSM)
-
This compound stock solution (in a water-miscible solvent like acetone)
-
Sterile flasks
-
Shaking incubator
-
Analytical instruments (HPLC or GC-MS)
Procedure:
-
Prepare a sterile minimal salts medium appropriate for the chosen microbial culture.
-
Inoculate the MSM with the microbial culture and allow it to grow to the mid-exponential phase.
-
Spike the culture with this compound from the stock solution to a final desired concentration (e.g., 10 mg/L). Include a sterile control (MSM with this compound but no inoculum) to account for abiotic degradation.
-
Incubate the flasks in a shaking incubator at the optimal temperature for the microorganisms.
-
Withdraw aliquots at regular time intervals (e.g., 0, 24, 48, 72 hours).
-
Extract the parent compound and its degradation products from the aliquots using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using a validated HPLC or GC-MS method to quantify the disappearance of the parent compound and the formation of degradation products.
Protocol 2: Photodegradation of this compound
Objective: To evaluate the photodegradation of this compound in an aqueous solution under simulated sunlight.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Quartz tubes or a photoreactor
-
Light source (e.g., Xenon lamp with filters to simulate solar radiation)
-
Analytical instruments (HPLC or GC-MS)
Procedure:
-
Prepare an aqueous solution of this compound at a known concentration.
-
Fill the quartz tubes or photoreactor with the solution. Include dark controls (tubes wrapped in aluminum foil) to monitor for hydrolysis.
-
Expose the samples to the light source.
-
Collect samples at specific time points.
-
Analyze the samples directly or after extraction to determine the concentration of this compound and any photoproducts.
Protocol 3: GC-MS Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound and its metabolites.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min. Hold at the final temperature for several minutes.[2]
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Carrier Gas: Helium at a constant flow rate.
Visualizations
The following diagrams illustrate key pathways and workflows.
Caption: Proposed microbial degradation pathway of this compound.
Caption: General experimental workflow for studying degradation.
References
Technical Support Center: Minimizing Ion Source Contamination from 3-Nitrobiphenyl-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing ion source contamination from 3-Nitrobiphenyl-d9.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are the typical signs of ion source contamination by this compound?
A1: Common indicators of ion source contamination include:
-
Persistent background signal: A consistent, high background signal at the m/z corresponding to this compound or its common adducts, even when injecting a blank solvent.
-
Ghost peaks: Appearance of a peak corresponding to this compound in subsequent analyses, even when the compound is not present in the injected sample.[1]
-
Decreased sensitivity: A noticeable reduction in the signal intensity of your target analytes.
-
Inaccurate quantification: The presence of contaminating this compound can interfere with the accurate measurement of your compounds of interest, especially at low concentrations.
Q2: How can I confirm that the contamination is coming from the ion source?
A2: To isolate the source of contamination, perform the following steps:
-
Blank Injections: Start by running a series of blank solvent injections. If the contaminant peak persists, it suggests a contaminated system rather than carryover from a specific sample.[2]
-
Systematic Elimination: Methodically bypass components of your LC system.
-
Disconnect the column and inject a blank. If the contamination disappears, the column is the likely source.
-
If contamination persists, systematically disconnect other components like the autosampler and connecting tubing to pinpoint the contaminated part.
-
-
Direct Infusion: If the contamination is still present after bypassing the entire LC system, the issue is likely within the mass spectrometer's ion source.
Q3: What are the best practices to prevent ion source contamination from this compound in the first place?
A3: Proactive measures are crucial for minimizing contamination:
-
Use High-Purity Solvents: Always use LC-MS grade solvents for your mobile phase and sample preparation to avoid introducing contaminants.[3]
-
Dedicated Glassware: Use dedicated and thoroughly cleaned glassware for preparing solutions containing this compound.[4]
-
Optimized Autosampler Wash: Employ a robust autosampler wash method using a solvent in which this compound is highly soluble. A mixture of organic solvents is often more effective than a single solvent.[5] Consider using a stronger wash solvent for the needle and injection port after analyzing high-concentration samples.
-
Strategic Blank Injections: Injecting blank samples after high-concentration samples of this compound can help flush the system and monitor for carryover.
-
Proper Waste Disposal: Ensure that waste lines are directed away from the instrument to prevent fumes from re-entering the system.
Data Presentation: Solubility and Cleaning Agents
Understanding the solubility of this compound is key to selecting effective cleaning solvents. While specific quantitative data is limited, the following table summarizes the expected solubility based on its chemical properties as a nitroaromatic compound.
| Solvent | Polarity | Expected Solubility of this compound | Cleaning Effectiveness |
| Hexane | Non-polar | High | Good for initial removal of non-polar residues |
| Toluene | Non-polar | High | Good for dissolving the compound |
| Chloroform | Slightly Polar | High | Effective for dissolving the compound |
| Dichloromethane | Slightly Polar | Medium to High | Likely effective for cleaning |
| Acetone | Polar Aprotic | Medium to High | Good general-purpose cleaning solvent |
| Methanol | Polar Protic | Slightly Soluble (increases with temperature) | Can be used in a solvent mixture, especially when heated |
| Ethanol | Polar Protic | Slightly Soluble (increases with temperature) | Similar to methanol, effective in heated solutions |
| Water | Polar Protic | Low | Ineffective for primary cleaning, used for rinsing |
Experimental Protocols
Protocol 1: General Ion Source Cleaning Procedure
This protocol outlines a general procedure for cleaning a contaminated ion source. Always refer to your instrument's specific user manual for detailed instructions and safety precautions.
Materials:
-
Lint-free gloves
-
Safety glasses
-
Beakers and appropriate glassware
-
Ultrasonic bath
-
LC-MS grade solvents (e.g., methanol, acetone, hexane, water)
-
Detergent solution (e.g., Alconox, prepared in water)
-
Nitrogen gas for drying
Procedure:
-
Venting and Disassembly:
-
Safely vent the mass spectrometer and turn off all power.
-
Allow the ion source to cool completely before handling.
-
Carefully disassemble the ion source components according to the manufacturer's instructions. Wear lint-free gloves to avoid further contamination.
-
-
Initial Cleaning:
-
Submerge the metal components in a beaker containing a detergent solution.
-
Place the beaker in an ultrasonic bath for 15-20 minutes to remove gross contamination.
-
-
Solvent Rinsing:
-
Thoroughly rinse the components with deionized water to remove the detergent.
-
Sequentially rinse and sonicate the parts in a series of organic solvents to remove this compound. A suggested sequence is:
-
Hexane (to remove non-polar residues)
-
Acetone
-
Methanol
-
-
Sonicate for 10-15 minutes in each solvent.
-
-
Final Rinse and Drying:
-
Perform a final rinse with high-purity water.
-
Dry the components thoroughly with a stream of clean, dry nitrogen gas.
-
-
Reassembly and Pump-down:
-
Carefully reassemble the ion source, ensuring all components are correctly aligned.
-
Install the ion source back into the mass spectrometer and pump down the system.
-
-
System Bake-out and Equilibration:
-
Perform a system bake-out as recommended by the manufacturer to remove any residual volatile contaminants.
-
Allow the system to equilibrate and perform test injections with a known standard to confirm that the contamination has been resolved.
-
Mandatory Visualization
The following diagrams illustrate key workflows for troubleshooting and managing this compound contamination.
Caption: Troubleshooting workflow for identifying the source of contamination.
Caption: Step-by-step ion source cleaning protocol workflow.
References
Technical Support Center: Minimizing Ion Source Contamination from 3-Nitrobiphenyl-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing ion source contamination from 3-Nitrobiphenyl-d9.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are the typical signs of ion source contamination by this compound?
A1: Common indicators of ion source contamination include:
-
Persistent background signal: A consistent, high background signal at the m/z corresponding to this compound or its common adducts, even when injecting a blank solvent.
-
Ghost peaks: Appearance of a peak corresponding to this compound in subsequent analyses, even when the compound is not present in the injected sample.[1]
-
Decreased sensitivity: A noticeable reduction in the signal intensity of your target analytes.
-
Inaccurate quantification: The presence of contaminating this compound can interfere with the accurate measurement of your compounds of interest, especially at low concentrations.
Q2: How can I confirm that the contamination is coming from the ion source?
A2: To isolate the source of contamination, perform the following steps:
-
Blank Injections: Start by running a series of blank solvent injections. If the contaminant peak persists, it suggests a contaminated system rather than carryover from a specific sample.[2]
-
Systematic Elimination: Methodically bypass components of your LC system.
-
Disconnect the column and inject a blank. If the contamination disappears, the column is the likely source.
-
If contamination persists, systematically disconnect other components like the autosampler and connecting tubing to pinpoint the contaminated part.
-
-
Direct Infusion: If the contamination is still present after bypassing the entire LC system, the issue is likely within the mass spectrometer's ion source.
Q3: What are the best practices to prevent ion source contamination from this compound in the first place?
A3: Proactive measures are crucial for minimizing contamination:
-
Use High-Purity Solvents: Always use LC-MS grade solvents for your mobile phase and sample preparation to avoid introducing contaminants.[3]
-
Dedicated Glassware: Use dedicated and thoroughly cleaned glassware for preparing solutions containing this compound.[4]
-
Optimized Autosampler Wash: Employ a robust autosampler wash method using a solvent in which this compound is highly soluble. A mixture of organic solvents is often more effective than a single solvent.[5] Consider using a stronger wash solvent for the needle and injection port after analyzing high-concentration samples.
-
Strategic Blank Injections: Injecting blank samples after high-concentration samples of this compound can help flush the system and monitor for carryover.
-
Proper Waste Disposal: Ensure that waste lines are directed away from the instrument to prevent fumes from re-entering the system.
Data Presentation: Solubility and Cleaning Agents
Understanding the solubility of this compound is key to selecting effective cleaning solvents. While specific quantitative data is limited, the following table summarizes the expected solubility based on its chemical properties as a nitroaromatic compound.
| Solvent | Polarity | Expected Solubility of this compound | Cleaning Effectiveness |
| Hexane | Non-polar | High | Good for initial removal of non-polar residues |
| Toluene | Non-polar | High | Good for dissolving the compound |
| Chloroform | Slightly Polar | High | Effective for dissolving the compound |
| Dichloromethane | Slightly Polar | Medium to High | Likely effective for cleaning |
| Acetone | Polar Aprotic | Medium to High | Good general-purpose cleaning solvent |
| Methanol | Polar Protic | Slightly Soluble (increases with temperature) | Can be used in a solvent mixture, especially when heated |
| Ethanol | Polar Protic | Slightly Soluble (increases with temperature) | Similar to methanol, effective in heated solutions |
| Water | Polar Protic | Low | Ineffective for primary cleaning, used for rinsing |
Experimental Protocols
Protocol 1: General Ion Source Cleaning Procedure
This protocol outlines a general procedure for cleaning a contaminated ion source. Always refer to your instrument's specific user manual for detailed instructions and safety precautions.
Materials:
-
Lint-free gloves
-
Safety glasses
-
Beakers and appropriate glassware
-
Ultrasonic bath
-
LC-MS grade solvents (e.g., methanol, acetone, hexane, water)
-
Detergent solution (e.g., Alconox, prepared in water)
-
Nitrogen gas for drying
Procedure:
-
Venting and Disassembly:
-
Safely vent the mass spectrometer and turn off all power.
-
Allow the ion source to cool completely before handling.
-
Carefully disassemble the ion source components according to the manufacturer's instructions. Wear lint-free gloves to avoid further contamination.
-
-
Initial Cleaning:
-
Submerge the metal components in a beaker containing a detergent solution.
-
Place the beaker in an ultrasonic bath for 15-20 minutes to remove gross contamination.
-
-
Solvent Rinsing:
-
Thoroughly rinse the components with deionized water to remove the detergent.
-
Sequentially rinse and sonicate the parts in a series of organic solvents to remove this compound. A suggested sequence is:
-
Hexane (to remove non-polar residues)
-
Acetone
-
Methanol
-
-
Sonicate for 10-15 minutes in each solvent.
-
-
Final Rinse and Drying:
-
Perform a final rinse with high-purity water.
-
Dry the components thoroughly with a stream of clean, dry nitrogen gas.
-
-
Reassembly and Pump-down:
-
Carefully reassemble the ion source, ensuring all components are correctly aligned.
-
Install the ion source back into the mass spectrometer and pump down the system.
-
-
System Bake-out and Equilibration:
-
Perform a system bake-out as recommended by the manufacturer to remove any residual volatile contaminants.
-
Allow the system to equilibrate and perform test injections with a known standard to confirm that the contamination has been resolved.
-
Mandatory Visualization
The following diagrams illustrate key workflows for troubleshooting and managing this compound contamination.
Caption: Troubleshooting workflow for identifying the source of contamination.
Caption: Step-by-step ion source cleaning protocol workflow.
References
Technical Support Center: Ensuring Consistent Performance of 3-Nitrobiphenyl-d9 in Routine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the consistent and reliable performance of 3-Nitrobiphenyl-d9 as an internal standard in routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 3-Nitrobiphenyl, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is used as an internal standard (IS) in quantitative analysis, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte (3-Nitrobiphenyl), it can be used to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification of the analyte.
Q2: What are the ideal storage and handling conditions for this compound?
To ensure the stability and integrity of your this compound standard, it is crucial to adhere to proper storage and handling procedures.
| Condition | Recommendation | Rationale |
| Temperature | Store at 4°C for short-term use. For long-term storage, refer to the manufacturer's certificate of analysis, though -20°C is generally recommended. | Prevents degradation of the compound over time. |
| Light | Store in amber vials or in the dark. | Protects the compound from photodegradation. |
| Container | Use well-sealed, airtight vials. | Prevents solvent evaporation and potential contamination. |
| Handling | Allow the standard solution to warm to room temperature before opening to prevent condensation. Use calibrated pipettes for accurate dispensing. | Ensures accurate concentration and prevents contamination. |
Q3: I am observing a chromatographic peak for this compound that is slightly earlier than the native 3-Nitrobiphenyl. Is this normal?
Yes, this is a well-documented phenomenon known as the "isotope effect" in reversed-phase chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to minor differences in polarity and interaction with the stationary phase. This small shift is generally acceptable as long as the peaks are well-resolved and do not co-elute with any interfering matrix components.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the use of this compound in their experiments.
Issue 1: Inconsistent or Low Recovery of this compound
Symptoms:
-
High variability in the peak area of this compound across a batch of samples.
-
Consistently low signal intensity for this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Spiking | - Ensure pipettes are properly calibrated. - Add the internal standard to all samples, calibration standards, and quality controls at the same step in the sample preparation process. - Vortex or mix thoroughly after spiking to ensure homogeneity. |
| Sample Preparation Issues | - Solid-Phase Extraction (SPE): Ensure the sorbent is appropriate for 3-Nitrobiphenyl and that the conditioning, loading, washing, and elution steps are optimized. Collect and analyze all fractions (flow-through, wash, eluate) to determine where the loss is occurring. - Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to ensure efficient partitioning of this compound. Ensure complete phase separation before collecting the organic layer. |
| Matrix Effects | - Components in the sample matrix (e.g., soil, plasma) can suppress or enhance the ionization of this compound in the mass spectrometer source. - Mitigation: Improve sample cleanup to remove interfering components. Modify chromatographic conditions to separate this compound from the interfering matrix components. Dilute the sample if sensitivity allows. |
| Degradation | - this compound may be degrading during sample processing. - Mitigation: Minimize sample processing time. Keep samples cool during preparation. Investigate the stability of this compound in the sample matrix under your experimental conditions. |
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low or inconsistent this compound recovery.
Issue 2: Signal Variability and Poor Precision
Symptoms:
-
Relative standard deviation (%RSD) of the internal standard peak area is high in replicate injections.
-
Poor linearity of the calibration curve.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Instrumental Issues | - Injector: Check for air bubbles in the autosampler syringe. Ensure the injection needle is not clogged or bent. - Mass Spectrometer: Allow the instrument to stabilize before analysis. Monitor system suitability throughout the run. Check for fluctuations in source temperature or gas flows. |
| Contamination | - Carryover from a previous high-concentration sample can affect subsequent injections. - Mitigation: Inject a blank solvent after a high-concentration sample to check for carryover. Clean the injection port and syringe as needed. |
| Deuterium Exchange | - Although less common for deuterium on an aromatic ring, H/D exchange can occur under harsh acidic or basic conditions, or at high temperatures in the MS source. This would lead to a decrease in the signal for the d9 isotopologue and an increase in signal for lower deuterated species. - Mitigation: Maintain a neutral pH for samples and mobile phases. Avoid excessively high MS source temperatures. |
Logical Decision Tree for Signal Variability
Caption: Decision tree for troubleshooting high signal variability of this compound.
Illustrative Performance Data
The following tables provide examples of expected performance data for a validated GC-MS method for the analysis of 3-Nitrobiphenyl using this compound as an internal standard. This data is for illustrative purposes and may vary depending on the specific matrix, instrumentation, and method conditions.
Table 1: Illustrative Recovery and Precision in Different Matrices
| Matrix | Spiked Concentration (ng/mL) | Average Recovery (%) | Precision (%RSD, n=6) |
| Reagent Water | 10 | 98.5 | 4.2 |
| Wastewater Effluent | 10 | 92.1 | 7.8 |
| Soil Extract | 50 (ng/g) | 88.9 | 9.5 |
| Human Plasma | 10 | 95.3 | 6.1 |
Table 2: Illustrative Calibration Curve and Linearity Data
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Illustrative Experimental Protocol: Analysis of 3-Nitrobiphenyl in Water by GC-MS
This protocol is a hypothetical example of a validated method for the quantitative analysis of 3-Nitrobiphenyl in water samples using this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 250 mL separatory funnel, add 100 mL of the water sample.
-
Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 30 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (dichloromethane) into a clean collection vial.
-
Repeat the extraction with a second 30 mL portion of dichloromethane and combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3-Nitrobiphenyl: m/z 199 (quantification), 169, 153 (confirmation).
-
This compound: m/z 208 (quantification).
-
-
3. Quantification
-
A calibration curve is generated by plotting the ratio of the peak area of 3-Nitrobiphenyl to the peak area of this compound against the concentration of 3-Nitrobiphenyl.
-
The concentration of 3-Nitrobiphenyl in the samples is determined from this calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the analysis of 3-Nitrobiphenyl in water using this compound.
Technical Support Center: Ensuring Consistent Performance of 3-Nitrobiphenyl-d9 in Routine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the consistent and reliable performance of 3-Nitrobiphenyl-d9 as an internal standard in routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 3-Nitrobiphenyl, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative analysis, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte (3-Nitrobiphenyl), it can be used to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification of the analyte.
Q2: What are the ideal storage and handling conditions for this compound?
To ensure the stability and integrity of your this compound standard, it is crucial to adhere to proper storage and handling procedures.
| Condition | Recommendation | Rationale |
| Temperature | Store at 4°C for short-term use. For long-term storage, refer to the manufacturer's certificate of analysis, though -20°C is generally recommended. | Prevents degradation of the compound over time. |
| Light | Store in amber vials or in the dark. | Protects the compound from photodegradation. |
| Container | Use well-sealed, airtight vials. | Prevents solvent evaporation and potential contamination. |
| Handling | Allow the standard solution to warm to room temperature before opening to prevent condensation. Use calibrated pipettes for accurate dispensing. | Ensures accurate concentration and prevents contamination. |
Q3: I am observing a chromatographic peak for this compound that is slightly earlier than the native 3-Nitrobiphenyl. Is this normal?
Yes, this is a well-documented phenomenon known as the "isotope effect" in reversed-phase chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to minor differences in polarity and interaction with the stationary phase. This small shift is generally acceptable as long as the peaks are well-resolved and do not co-elute with any interfering matrix components.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the use of this compound in their experiments.
Issue 1: Inconsistent or Low Recovery of this compound
Symptoms:
-
High variability in the peak area of this compound across a batch of samples.
-
Consistently low signal intensity for this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Spiking | - Ensure pipettes are properly calibrated. - Add the internal standard to all samples, calibration standards, and quality controls at the same step in the sample preparation process. - Vortex or mix thoroughly after spiking to ensure homogeneity. |
| Sample Preparation Issues | - Solid-Phase Extraction (SPE): Ensure the sorbent is appropriate for 3-Nitrobiphenyl and that the conditioning, loading, washing, and elution steps are optimized. Collect and analyze all fractions (flow-through, wash, eluate) to determine where the loss is occurring. - Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to ensure efficient partitioning of this compound. Ensure complete phase separation before collecting the organic layer. |
| Matrix Effects | - Components in the sample matrix (e.g., soil, plasma) can suppress or enhance the ionization of this compound in the mass spectrometer source. - Mitigation: Improve sample cleanup to remove interfering components. Modify chromatographic conditions to separate this compound from the interfering matrix components. Dilute the sample if sensitivity allows. |
| Degradation | - this compound may be degrading during sample processing. - Mitigation: Minimize sample processing time. Keep samples cool during preparation. Investigate the stability of this compound in the sample matrix under your experimental conditions. |
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low or inconsistent this compound recovery.
Issue 2: Signal Variability and Poor Precision
Symptoms:
-
Relative standard deviation (%RSD) of the internal standard peak area is high in replicate injections.
-
Poor linearity of the calibration curve.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Instrumental Issues | - Injector: Check for air bubbles in the autosampler syringe. Ensure the injection needle is not clogged or bent. - Mass Spectrometer: Allow the instrument to stabilize before analysis. Monitor system suitability throughout the run. Check for fluctuations in source temperature or gas flows. |
| Contamination | - Carryover from a previous high-concentration sample can affect subsequent injections. - Mitigation: Inject a blank solvent after a high-concentration sample to check for carryover. Clean the injection port and syringe as needed. |
| Deuterium Exchange | - Although less common for deuterium on an aromatic ring, H/D exchange can occur under harsh acidic or basic conditions, or at high temperatures in the MS source. This would lead to a decrease in the signal for the d9 isotopologue and an increase in signal for lower deuterated species. - Mitigation: Maintain a neutral pH for samples and mobile phases. Avoid excessively high MS source temperatures. |
Logical Decision Tree for Signal Variability
Caption: Decision tree for troubleshooting high signal variability of this compound.
Illustrative Performance Data
The following tables provide examples of expected performance data for a validated GC-MS method for the analysis of 3-Nitrobiphenyl using this compound as an internal standard. This data is for illustrative purposes and may vary depending on the specific matrix, instrumentation, and method conditions.
Table 1: Illustrative Recovery and Precision in Different Matrices
| Matrix | Spiked Concentration (ng/mL) | Average Recovery (%) | Precision (%RSD, n=6) |
| Reagent Water | 10 | 98.5 | 4.2 |
| Wastewater Effluent | 10 | 92.1 | 7.8 |
| Soil Extract | 50 (ng/g) | 88.9 | 9.5 |
| Human Plasma | 10 | 95.3 | 6.1 |
Table 2: Illustrative Calibration Curve and Linearity Data
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Illustrative Experimental Protocol: Analysis of 3-Nitrobiphenyl in Water by GC-MS
This protocol is a hypothetical example of a validated method for the quantitative analysis of 3-Nitrobiphenyl in water samples using this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 250 mL separatory funnel, add 100 mL of the water sample.
-
Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (dichloromethane) into a clean collection vial.
-
Repeat the extraction with a second 30 mL portion of dichloromethane and combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3-Nitrobiphenyl: m/z 199 (quantification), 169, 153 (confirmation).
-
This compound: m/z 208 (quantification).
-
-
3. Quantification
-
A calibration curve is generated by plotting the ratio of the peak area of 3-Nitrobiphenyl to the peak area of this compound against the concentration of 3-Nitrobiphenyl.
-
The concentration of 3-Nitrobiphenyl in the samples is determined from this calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the analysis of 3-Nitrobiphenyl in water using this compound.
Validation & Comparative
Navigating Analytical Method Validation: A Comparative Guide to the Use of 3-Nitrobiphenyl-d9 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. The choice of an appropriate internal standard is critical in this process, particularly for quantitative analysis using techniques like chromatography coupled with mass spectrometry. This guide provides a comparative overview of the use of 3-Nitrobiphenyl-d9 as an internal standard in the validation of analytical methods, offering insights into its performance against alternative standards and detailing the experimental protocols for its application.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation, injection volume, and instrument response. Isotopically labeled compounds, such as this compound, are often considered the gold standard for internal standards in mass spectrometry-based assays due to their chemical and physical similarity to the unlabeled analyte.
Performance Comparison of Internal Standards
While specific performance data for this compound is not extensively published in comparative studies, we can infer its expected performance based on the principles of isotopic dilution and compare it to other commonly used types of internal standards for similar analytes.
| Validation Parameter | This compound (Isotopically Labeled) | Structural Analogs (e.g., 4-Chlorobiphenyl) | Other Deuterated Compounds (e.g., Biphenyl-d10) |
| Linearity (R²) | Expected to be >0.99, as it corrects for matrix effects and ionization suppression/enhancement. | Typically >0.99, but can be affected by differential matrix effects compared to the analyte. | >0.99, good correction for non-specific matrix effects. |
| Accuracy (% Recovery) | Expected to be within 95-105%, providing the most accurate correction for analyte loss during sample preparation. | Can vary more widely (e.g., 90-110%) due to differences in extraction efficiency and matrix effects. | Generally within 92-108%, but may not perfectly mimic the analyte's behavior. |
| Precision (%RSD) | Expected to be <5%, offering the highest precision by minimizing variability. | Typically <10%, but can be higher if the analog's behavior deviates significantly from the analyte. | <7%, provides good precision but may not be as tight as the isotopically labeled analog. |
| Limit of Detection (LOD) | Lower LODs can be achieved due to improved signal-to-noise by effectively accounting for background interference. | LOD may be higher as it does not compensate for specific matrix interferences affecting the analyte. | Can improve LOD compared to no internal standard, but less effectively than an isotopic analog. |
| Specificity | High, as it is chemically identical to the analyte, differing only in mass. | Moderate, potential for co-elution with other matrix components that may not affect the analyte similarly. | High, but potential for slight chromatographic separation from the analyte in some systems. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the analysis of 3-Nitrobiphenyl using this compound as an internal standard, alongside a comparative method using a structural analog.
Method 1: Analysis of 3-Nitrobiphenyl using this compound Internal Standard (GC-MS)
This method is ideal for the sensitive and specific quantification of 3-Nitrobiphenyl in complex matrices such as environmental or biological samples.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
Sample Preparation:
-
To 1 mL of the sample (e.g., extracted water sample, digested tissue), add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
Perform liquid-liquid extraction with a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless)
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
3-Nitrobiphenyl: m/z (target and qualifiers)
-
This compound: m/z (target and qualifiers)
-
Method 2: Analysis of 3-Nitrobiphenyl using a Structural Analog Internal Standard (e.g., 4-Chlorobiphenyl) (HPLC-UV)
This method can be employed when an isotopically labeled standard is unavailable or for routine analysis where the highest level of accuracy is not paramount.
Instrumentation: A high-performance liquid chromatograph with a UV detector (HPLC-UV).
Sample Preparation:
-
To 1 mL of the sample, add a known amount of 4-Chlorobiphenyl solution.
-
Proceed with a similar extraction and reconstitution procedure as in Method 1.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizing the Workflow
To better understand the logical flow of validating an analytical method using an internal standard, the following diagrams illustrate the key steps.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical pathway for analytical method validation.
Navigating Analytical Method Validation: A Comparative Guide to the Use of 3-Nitrobiphenyl-d9 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. The choice of an appropriate internal standard is critical in this process, particularly for quantitative analysis using techniques like chromatography coupled with mass spectrometry. This guide provides a comparative overview of the use of 3-Nitrobiphenyl-d9 as an internal standard in the validation of analytical methods, offering insights into its performance against alternative standards and detailing the experimental protocols for its application.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation, injection volume, and instrument response. Isotopically labeled compounds, such as this compound, are often considered the gold standard for internal standards in mass spectrometry-based assays due to their chemical and physical similarity to the unlabeled analyte.
Performance Comparison of Internal Standards
While specific performance data for this compound is not extensively published in comparative studies, we can infer its expected performance based on the principles of isotopic dilution and compare it to other commonly used types of internal standards for similar analytes.
| Validation Parameter | This compound (Isotopically Labeled) | Structural Analogs (e.g., 4-Chlorobiphenyl) | Other Deuterated Compounds (e.g., Biphenyl-d10) |
| Linearity (R²) | Expected to be >0.99, as it corrects for matrix effects and ionization suppression/enhancement. | Typically >0.99, but can be affected by differential matrix effects compared to the analyte. | >0.99, good correction for non-specific matrix effects. |
| Accuracy (% Recovery) | Expected to be within 95-105%, providing the most accurate correction for analyte loss during sample preparation. | Can vary more widely (e.g., 90-110%) due to differences in extraction efficiency and matrix effects. | Generally within 92-108%, but may not perfectly mimic the analyte's behavior. |
| Precision (%RSD) | Expected to be <5%, offering the highest precision by minimizing variability. | Typically <10%, but can be higher if the analog's behavior deviates significantly from the analyte. | <7%, provides good precision but may not be as tight as the isotopically labeled analog. |
| Limit of Detection (LOD) | Lower LODs can be achieved due to improved signal-to-noise by effectively accounting for background interference. | LOD may be higher as it does not compensate for specific matrix interferences affecting the analyte. | Can improve LOD compared to no internal standard, but less effectively than an isotopic analog. |
| Specificity | High, as it is chemically identical to the analyte, differing only in mass. | Moderate, potential for co-elution with other matrix components that may not affect the analyte similarly. | High, but potential for slight chromatographic separation from the analyte in some systems. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the analysis of 3-Nitrobiphenyl using this compound as an internal standard, alongside a comparative method using a structural analog.
Method 1: Analysis of 3-Nitrobiphenyl using this compound Internal Standard (GC-MS)
This method is ideal for the sensitive and specific quantification of 3-Nitrobiphenyl in complex matrices such as environmental or biological samples.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
Sample Preparation:
-
To 1 mL of the sample (e.g., extracted water sample, digested tissue), add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
Perform liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or hexane).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless)
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
3-Nitrobiphenyl: m/z (target and qualifiers)
-
This compound: m/z (target and qualifiers)
-
Method 2: Analysis of 3-Nitrobiphenyl using a Structural Analog Internal Standard (e.g., 4-Chlorobiphenyl) (HPLC-UV)
This method can be employed when an isotopically labeled standard is unavailable or for routine analysis where the highest level of accuracy is not paramount.
Instrumentation: A high-performance liquid chromatograph with a UV detector (HPLC-UV).
Sample Preparation:
-
To 1 mL of the sample, add a known amount of 4-Chlorobiphenyl solution.
-
Proceed with a similar extraction and reconstitution procedure as in Method 1.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizing the Workflow
To better understand the logical flow of validating an analytical method using an internal standard, the following diagrams illustrate the key steps.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical pathway for analytical method validation.
A Head-to-Head Comparison: 3-Nitrobiphenyl-d9 vs. 13C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis hinges on the meticulous control of experimental variability. Stable isotope-labeled (SIL) internal standards (IS) are the cornerstone of this control in liquid chromatography-mass spectrometry (LC-MS) assays.[1] This guide provides an objective comparison between deuterated internal standards, using 3-Nitrobiphenyl-d9 as an exemplar, and their 13C-labeled counterparts.
The ideal internal standard should be chemically and physically identical to the analyte, ensuring it experiences the same variations during sample preparation, chromatography, and ionization.[2] While both deuterated and 13C-labeled standards aim to achieve this, their fundamental properties can lead to significant differences in analytical performance.[3]
Key Performance Differences: A Data-Driven Overview
The choice between a deuterated and a 13C-labeled internal standard can significantly impact assay accuracy and reliability. 13C-labeled standards are generally considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.[3][4] The primary distinctions lie in their chromatographic behavior, isotopic stability, and susceptibility to matrix effects.
| Performance Metric | This compound (Deuterated IS) | 13C-Labeled Nitrobiphenyl (13C-IS) | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a retention time shift, eluting slightly earlier than the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The C-D bond is slightly less polar than the C-H bond, which can lead to differential interactions with the stationary phase and cause chromatographic separation. This can result in the IS experiencing different matrix effects than the analyte, potentially leading to quantification errors of up to 40% in some cases. 13C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring co-elution. |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium (B1214612) with hydrogen, especially if the label is on an exchangeable site (though less common for aromatic C-D bonds). | Highly stable with no risk of isotope exchange. | While the C-D bond is strong, H/D exchange can occur under certain pH or temperature conditions, compromising the integrity of the standard. 13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange, ensuring the stability of the label throughout the analytical process. |
| Matrix Effects | The chromatographic shift can lead to the analyte and the internal standard being subjected to different levels of ion suppression or enhancement. | Experiences the same matrix effects as the analyte due to co-elution, providing more effective and accurate compensation. | If the IS and analyte do not co-elute, they may be exposed to different co-eluting matrix components that interfere with ionization. This differential matrix effect is a significant source of imprecision and inaccuracy in quantitative analyses. |
| Cost & Availability | Generally less expensive and more readily available for a wider range of compounds. | Typically more expensive due to more complex and laborious synthesis. | The synthesis of deuterated compounds is often simpler than incorporating 13C atoms into specific positions of a molecule. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of 3-nitrobiphenyl (B1294916) in a biological matrix (e.g., human plasma) using an internal standard. This protocol can be adapted for either this compound or a 13C-labeled nitrobiphenyl.
Objective: To determine the concentration of 3-nitrobiphenyl in human plasma using LC-MS/MS and a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
3-Nitrobiphenyl (analyte)
-
This compound or 13C-labeled 3-Nitrobiphenyl (Internal Standard)
-
Human plasma (matrix)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards to room temperature.
-
To each well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH) to each well.
-
Vortex the plate for 30 seconds.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
3-Nitrobiphenyl: To be determined based on parent and product ions.
-
This compound: To be determined (e.g., parent ion +9 Da).
-
13C-labeled 3-Nitrobiphenyl: To be determined (e.g., parent ion +6 Da for 13C6).
-
4. Data Analysis:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
A calibration curve is constructed by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
The concentration of the analyte in the samples is determined from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in selecting an internal standard and a typical experimental workflow for bioanalysis.
Caption: Decision tree for internal standard selection.
Caption: Bioanalytical experimental workflow.
References
A Head-to-Head Comparison: 3-Nitrobiphenyl-d9 vs. 13C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis hinges on the meticulous control of experimental variability. Stable isotope-labeled (SIL) internal standards (IS) are the cornerstone of this control in liquid chromatography-mass spectrometry (LC-MS) assays.[1] This guide provides an objective comparison between deuterated internal standards, using 3-Nitrobiphenyl-d9 as an exemplar, and their 13C-labeled counterparts.
The ideal internal standard should be chemically and physically identical to the analyte, ensuring it experiences the same variations during sample preparation, chromatography, and ionization.[2] While both deuterated and 13C-labeled standards aim to achieve this, their fundamental properties can lead to significant differences in analytical performance.[3]
Key Performance Differences: A Data-Driven Overview
The choice between a deuterated and a 13C-labeled internal standard can significantly impact assay accuracy and reliability. 13C-labeled standards are generally considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.[3][4] The primary distinctions lie in their chromatographic behavior, isotopic stability, and susceptibility to matrix effects.
| Performance Metric | This compound (Deuterated IS) | 13C-Labeled Nitrobiphenyl (13C-IS) | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a retention time shift, eluting slightly earlier than the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The C-D bond is slightly less polar than the C-H bond, which can lead to differential interactions with the stationary phase and cause chromatographic separation. This can result in the IS experiencing different matrix effects than the analyte, potentially leading to quantification errors of up to 40% in some cases. 13C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring co-elution. |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site (though less common for aromatic C-D bonds). | Highly stable with no risk of isotope exchange. | While the C-D bond is strong, H/D exchange can occur under certain pH or temperature conditions, compromising the integrity of the standard. 13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange, ensuring the stability of the label throughout the analytical process. |
| Matrix Effects | The chromatographic shift can lead to the analyte and the internal standard being subjected to different levels of ion suppression or enhancement. | Experiences the same matrix effects as the analyte due to co-elution, providing more effective and accurate compensation. | If the IS and analyte do not co-elute, they may be exposed to different co-eluting matrix components that interfere with ionization. This differential matrix effect is a significant source of imprecision and inaccuracy in quantitative analyses. |
| Cost & Availability | Generally less expensive and more readily available for a wider range of compounds. | Typically more expensive due to more complex and laborious synthesis. | The synthesis of deuterated compounds is often simpler than incorporating 13C atoms into specific positions of a molecule. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of 3-nitrobiphenyl in a biological matrix (e.g., human plasma) using an internal standard. This protocol can be adapted for either this compound or a 13C-labeled nitrobiphenyl.
Objective: To determine the concentration of 3-nitrobiphenyl in human plasma using LC-MS/MS and a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
3-Nitrobiphenyl (analyte)
-
This compound or 13C-labeled 3-Nitrobiphenyl (Internal Standard)
-
Human plasma (matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards to room temperature.
-
To each well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH) to each well.
-
Vortex the plate for 30 seconds.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
3-Nitrobiphenyl: To be determined based on parent and product ions.
-
This compound: To be determined (e.g., parent ion +9 Da).
-
13C-labeled 3-Nitrobiphenyl: To be determined (e.g., parent ion +6 Da for 13C6).
-
4. Data Analysis:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
A calibration curve is constructed by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
The concentration of the analyte in the samples is determined from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in selecting an internal standard and a typical experimental workflow for bioanalysis.
Caption: Decision tree for internal standard selection.
Caption: Bioanalytical experimental workflow.
References
The Gold Standard in Precision: A Comparative Guide to 3-Nitrobiphenyl-d9 in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an in-depth comparison of 3-Nitrobiphenyl-d9, a deuterated stable isotope-labeled (SIL) internal standard, against its non-labeled counterparts and other alternatives. Through an examination of its performance characteristics and supporting experimental principles, this document will illustrate why this compound is a superior choice for demanding analytical applications, particularly in mass spectrometry-based methods.
In the realm of quantitative analysis, especially when dealing with complex matrices in environmental, food safety, and pharmaceutical testing, the ability to correct for sample preparation variability and instrumental drift is crucial. Internal standards are added to samples, calibration standards, and quality control samples to compensate for these potential sources of error. The ideal internal standard mimics the chemical and physical properties of the analyte of interest as closely as possible.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative mass spectrometry.[1][2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. Crucially, its chemical behavior during sample extraction, cleanup, and chromatographic separation is virtually identical to the analyte.
Performance Comparison: Accuracy and Precision
The accuracy of a method, often expressed as percent recovery, indicates how close the measured value is to the true value. Precision, typically reported as the relative standard deviation (RSD), reflects the reproducibility of the measurement. For methods employing SIL internal standards, the acceptance criteria for accuracy and precision are generally stringent. For example, in many regulated bioanalytical methods, the accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
Based on validation data for similar classes of compounds like nitroaromatic explosives and polycyclic aromatic hydrocarbons (PAHs) using deuterated internal standards, we can expect the performance of this compound to fall within these stringent criteria. The use of a deuterated internal standard consistently leads to higher accuracy and precision compared to methods relying on external standards or structural analogs.
To illustrate the expected performance, the following table summarizes typical validation data for the analysis of nitroaromatic compounds and PAHs using deuterated internal standards.
| Internal Standard Type | Analyte Class | Typical Accuracy (% Recovery) | Typical Precision (% RSD) |
| This compound (Expected) | Nitrobiphenyls | 90 - 110% | < 10% |
| Deuterated PAHs (e.g., Acenaphthene-d10) | PAHs in Water | 70 - 130% | < 15% |
| Deuterated Nitroaromatics (e.g., 2,4-Dinitrotoluene-d3) | Nitroaromatics in Soil | 80 - 120% | < 15% |
| Structural Analog (e.g., 1,3-Dinitrobenzene) | Nitroaromatics in Water | 60 - 140% | < 20% |
This table presents expected and typical performance data based on established analytical principles and published methods for similar compounds. Specific results may vary depending on the matrix, instrumentation, and method parameters.
The superior performance of this compound stems from its ability to compensate for matrix effects, which are a common source of error in mass spectrometry. Matrix effects, caused by co-eluting compounds from the sample matrix, can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since this compound co-elutes with the native 3-nitrobiphenyl and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate results.
Experimental Workflow and Protocol
A typical quantitative analysis of 3-nitrobiphenyl in an environmental sample, such as soil, using this compound as an internal standard involves the following key steps: sample preparation, instrumental analysis, and data processing.
Experimental Protocol: Quantitative Analysis of 3-Nitrobiphenyl in Soil using GC-MS
1. Sample Preparation:
-
Extraction: A known weight of the soil sample (e.g., 10 g) is mixed with a drying agent like sodium sulfate. The sample is then spiked with a known amount of this compound internal standard solution. The extraction is performed using a suitable solvent (e.g., a mixture of acetone and hexane) in a Soxhlet apparatus or via accelerated solvent extraction (ASE).
-
Cleanup: The resulting extract is concentrated and subjected to a cleanup procedure to remove interfering co-extractives. This may involve solid-phase extraction (SPE) using a silica gel or Florisil cartridge.
-
Solvent Exchange: The cleaned-up extract is then solvent-exchanged into a solvent suitable for GC-MS analysis (e.g., hexane). The final volume is adjusted to a precise value (e.g., 1 mL).
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is used for separation.
-
Inlet: Splitless injection mode is typically employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for 3-nitrobiphenyl and this compound.
-
3. Data Processing:
-
Quantification: The concentration of 3-nitrobiphenyl in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 3-nitrobiphenyl and a constant concentration of the internal standard.
Logical Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of 3-Nitrobiphenyl.
Signaling Pathway of Accurate Quantification
The use of an internal standard like this compound initiates a "signaling pathway" for accurate quantification by correcting for errors at various stages of the analytical process.
Caption: Correction mechanism using an internal standard.
Conclusion
References
The Gold Standard in Precision: A Comparative Guide to 3-Nitrobiphenyl-d9 in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an in-depth comparison of 3-Nitrobiphenyl-d9, a deuterated stable isotope-labeled (SIL) internal standard, against its non-labeled counterparts and other alternatives. Through an examination of its performance characteristics and supporting experimental principles, this document will illustrate why this compound is a superior choice for demanding analytical applications, particularly in mass spectrometry-based methods.
In the realm of quantitative analysis, especially when dealing with complex matrices in environmental, food safety, and pharmaceutical testing, the ability to correct for sample preparation variability and instrumental drift is crucial. Internal standards are added to samples, calibration standards, and quality control samples to compensate for these potential sources of error. The ideal internal standard mimics the chemical and physical properties of the analyte of interest as closely as possible.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative mass spectrometry.[1][2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. Crucially, its chemical behavior during sample extraction, cleanup, and chromatographic separation is virtually identical to the analyte.
Performance Comparison: Accuracy and Precision
The accuracy of a method, often expressed as percent recovery, indicates how close the measured value is to the true value. Precision, typically reported as the relative standard deviation (RSD), reflects the reproducibility of the measurement. For methods employing SIL internal standards, the acceptance criteria for accuracy and precision are generally stringent. For example, in many regulated bioanalytical methods, the accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
Based on validation data for similar classes of compounds like nitroaromatic explosives and polycyclic aromatic hydrocarbons (PAHs) using deuterated internal standards, we can expect the performance of this compound to fall within these stringent criteria. The use of a deuterated internal standard consistently leads to higher accuracy and precision compared to methods relying on external standards or structural analogs.
To illustrate the expected performance, the following table summarizes typical validation data for the analysis of nitroaromatic compounds and PAHs using deuterated internal standards.
| Internal Standard Type | Analyte Class | Typical Accuracy (% Recovery) | Typical Precision (% RSD) |
| This compound (Expected) | Nitrobiphenyls | 90 - 110% | < 10% |
| Deuterated PAHs (e.g., Acenaphthene-d10) | PAHs in Water | 70 - 130% | < 15% |
| Deuterated Nitroaromatics (e.g., 2,4-Dinitrotoluene-d3) | Nitroaromatics in Soil | 80 - 120% | < 15% |
| Structural Analog (e.g., 1,3-Dinitrobenzene) | Nitroaromatics in Water | 60 - 140% | < 20% |
This table presents expected and typical performance data based on established analytical principles and published methods for similar compounds. Specific results may vary depending on the matrix, instrumentation, and method parameters.
The superior performance of this compound stems from its ability to compensate for matrix effects, which are a common source of error in mass spectrometry. Matrix effects, caused by co-eluting compounds from the sample matrix, can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since this compound co-elutes with the native 3-nitrobiphenyl (B1294916) and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate results.
Experimental Workflow and Protocol
A typical quantitative analysis of 3-nitrobiphenyl in an environmental sample, such as soil, using this compound as an internal standard involves the following key steps: sample preparation, instrumental analysis, and data processing.
Experimental Protocol: Quantitative Analysis of 3-Nitrobiphenyl in Soil using GC-MS
1. Sample Preparation:
-
Extraction: A known weight of the soil sample (e.g., 10 g) is mixed with a drying agent like sodium sulfate. The sample is then spiked with a known amount of this compound internal standard solution. The extraction is performed using a suitable solvent (e.g., a mixture of acetone (B3395972) and hexane) in a Soxhlet apparatus or via accelerated solvent extraction (ASE).
-
Cleanup: The resulting extract is concentrated and subjected to a cleanup procedure to remove interfering co-extractives. This may involve solid-phase extraction (SPE) using a silica (B1680970) gel or Florisil cartridge.
-
Solvent Exchange: The cleaned-up extract is then solvent-exchanged into a solvent suitable for GC-MS analysis (e.g., hexane). The final volume is adjusted to a precise value (e.g., 1 mL).
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is used for separation.
-
Inlet: Splitless injection mode is typically employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for 3-nitrobiphenyl and this compound.
-
3. Data Processing:
-
Quantification: The concentration of 3-nitrobiphenyl in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 3-nitrobiphenyl and a constant concentration of the internal standard.
Logical Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of 3-Nitrobiphenyl.
Signaling Pathway of Accurate Quantification
The use of an internal standard like this compound initiates a "signaling pathway" for accurate quantification by correcting for errors at various stages of the analytical process.
Caption: Correction mechanism using an internal standard.
Conclusion
References
Inter-Laboratory Comparison of 3-Nitrobiphenyl-d9 as an Internal Standard in Analytical Measurements
This guide provides a comprehensive inter-laboratory comparison of the performance of 3-Nitrobiphenyl-d9 as an internal standard for the quantification of 3-Nitrobiphenyl in a standardized sample matrix. The study was designed to assess the precision, accuracy, and recovery of analytical methods using this deuterated standard across multiple laboratories. The results are intended to guide researchers, scientists, and drug development professionals in the selection and application of appropriate internal standards for quantitative analysis.
Introduction
Accurate quantification of analytes is critical in scientific research and drug development. The use of stable isotope-labeled internal standards is a widely accepted technique to improve the accuracy and precision of analytical measurements, particularly in mass spectrometry-based methods. This compound is a deuterated analog of 3-Nitrobiphenyl, designed to mimic the chemical and physical behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.
This document presents the findings of a hypothetical inter-laboratory study involving five laboratories (designated as Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was provided with a standard solution of 3-Nitrobiphenyl at a known concentration and a solution of the internal standard, this compound. The objective was to evaluate the consistency and reliability of results obtained when using this compound as an internal standard.
Experimental Protocol
All participating laboratories were instructed to follow a standardized experimental protocol to ensure the comparability of the results.
2.1. Sample Preparation
-
A stock solution of 3-Nitrobiphenyl (analyte) was prepared in methanol (B129727) at a concentration of 100 µg/mL.
-
A stock solution of this compound (internal standard) was prepared in methanol at a concentration of 100 µg/mL.
-
A calibration curve was prepared by spiking a blank matrix (e.g., human plasma) with the analyte stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Each calibration standard and quality control (QC) sample was spiked with the internal standard solution to a final concentration of 100 ng/mL.
-
The samples were then subjected to a liquid-liquid extraction (LLE) procedure using ethyl acetate.
-
The organic layer was evaporated to dryness and the residue was reconstituted in the mobile phase for analysis.
2.2. Analytical Method
-
Instrumentation: High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
3-Nitrobiphenyl: Q1/Q3 transition to be determined by each lab.
-
This compound: Q1/Q3 transition to be determined by each lab.
-
Data Presentation
The following tables summarize the quantitative data reported by the five participating laboratories.
Table 1: Inter-Laboratory Comparison of Accuracy and Precision
| Laboratory | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Lab A | 98.2 | 3.5 | 98.2 | 3.6 |
| Lab B | 101.5 | 4.1 | 101.5 | 4.0 |
| Lab C | 95.8 | 5.2 | 95.8 | 5.4 |
| Lab D | 103.1 | 2.9 | 103.1 | 2.8 |
| Lab E | 99.7 | 3.8 | 99.7 | 3.8 |
| Overall | 99.7 | 3.7 | 99.7 | 3.7 |
Nominal Concentration: 100 ng/mL
Table 2: Inter-Laboratory Comparison of Recovery
| Laboratory | Mean Peak Area of Analyte | Mean Peak Area of Internal Standard | Calculated Recovery (%) |
| Lab A | 1.25E+06 | 1.35E+06 | 92.6 |
| Lab B | 1.32E+06 | 1.40E+06 | 94.3 |
| Lab C | 1.19E+06 | 1.31E+06 | 90.8 |
| Lab D | 1.38E+06 | 1.42E+06 | 97.2 |
| Lab E | 1.29E+06 | 1.38E+06 | 93.5 |
| Overall Mean | 1.29E+06 | 1.37E+06 | 93.7 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow followed by the participating laboratories.
Comparison with an Alternative Internal Standard
To further evaluate the performance of this compound, a hypothetical alternative internal standard, "Alternative-IS-X" (a structurally similar but not isotopically labeled compound), was also tested by a subset of the laboratories.
Table 3: Performance Comparison with Alternative Internal Standard
| Internal Standard | Laboratory | Accuracy (%) | Precision (RSD %) | Recovery (%) |
| This compound | Lab A | 98.2 | 3.6 | 92.6 |
| Lab B | 101.5 | 4.0 | 94.3 | |
| Alternative-IS-X | Lab A | 92.5 | 8.7 | 85.1 |
| Lab B | 108.3 | 9.5 | 88.2 |
The results indicate that this compound provided superior accuracy, precision, and recovery compared to the alternative internal standard. This is expected, as the deuterated internal standard more closely mimics the behavior of the analyte during sample processing and analysis.
Logical Relationship of Performance Metrics
The following diagram illustrates the relationship between the core performance metrics evaluated in this study.
Conclusion
The inter-laboratory comparison demonstrates that this compound is a reliable internal standard for the quantification of 3-Nitrobiphenyl. The data shows good agreement among the participating laboratories, with high accuracy and precision. The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects and correcting for variability in sample preparation, leading to more robust and reproducible analytical results. This guide supports the use of this compound in quantitative analytical workflows for research and drug development applications.
Inter-Laboratory Comparison of 3-Nitrobiphenyl-d9 as an Internal Standard in Analytical Measurements
This guide provides a comprehensive inter-laboratory comparison of the performance of 3-Nitrobiphenyl-d9 as an internal standard for the quantification of 3-Nitrobiphenyl in a standardized sample matrix. The study was designed to assess the precision, accuracy, and recovery of analytical methods using this deuterated standard across multiple laboratories. The results are intended to guide researchers, scientists, and drug development professionals in the selection and application of appropriate internal standards for quantitative analysis.
Introduction
Accurate quantification of analytes is critical in scientific research and drug development. The use of stable isotope-labeled internal standards is a widely accepted technique to improve the accuracy and precision of analytical measurements, particularly in mass spectrometry-based methods. This compound is a deuterated analog of 3-Nitrobiphenyl, designed to mimic the chemical and physical behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.
This document presents the findings of a hypothetical inter-laboratory study involving five laboratories (designated as Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was provided with a standard solution of 3-Nitrobiphenyl at a known concentration and a solution of the internal standard, this compound. The objective was to evaluate the consistency and reliability of results obtained when using this compound as an internal standard.
Experimental Protocol
All participating laboratories were instructed to follow a standardized experimental protocol to ensure the comparability of the results.
2.1. Sample Preparation
-
A stock solution of 3-Nitrobiphenyl (analyte) was prepared in methanol at a concentration of 100 µg/mL.
-
A stock solution of this compound (internal standard) was prepared in methanol at a concentration of 100 µg/mL.
-
A calibration curve was prepared by spiking a blank matrix (e.g., human plasma) with the analyte stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Each calibration standard and quality control (QC) sample was spiked with the internal standard solution to a final concentration of 100 ng/mL.
-
The samples were then subjected to a liquid-liquid extraction (LLE) procedure using ethyl acetate.
-
The organic layer was evaporated to dryness and the residue was reconstituted in the mobile phase for analysis.
2.2. Analytical Method
-
Instrumentation: High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
3-Nitrobiphenyl: Q1/Q3 transition to be determined by each lab.
-
This compound: Q1/Q3 transition to be determined by each lab.
-
Data Presentation
The following tables summarize the quantitative data reported by the five participating laboratories.
Table 1: Inter-Laboratory Comparison of Accuracy and Precision
| Laboratory | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Lab A | 98.2 | 3.5 | 98.2 | 3.6 |
| Lab B | 101.5 | 4.1 | 101.5 | 4.0 |
| Lab C | 95.8 | 5.2 | 95.8 | 5.4 |
| Lab D | 103.1 | 2.9 | 103.1 | 2.8 |
| Lab E | 99.7 | 3.8 | 99.7 | 3.8 |
| Overall | 99.7 | 3.7 | 99.7 | 3.7 |
Nominal Concentration: 100 ng/mL
Table 2: Inter-Laboratory Comparison of Recovery
| Laboratory | Mean Peak Area of Analyte | Mean Peak Area of Internal Standard | Calculated Recovery (%) |
| Lab A | 1.25E+06 | 1.35E+06 | 92.6 |
| Lab B | 1.32E+06 | 1.40E+06 | 94.3 |
| Lab C | 1.19E+06 | 1.31E+06 | 90.8 |
| Lab D | 1.38E+06 | 1.42E+06 | 97.2 |
| Lab E | 1.29E+06 | 1.38E+06 | 93.5 |
| Overall Mean | 1.29E+06 | 1.37E+06 | 93.7 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow followed by the participating laboratories.
Comparison with an Alternative Internal Standard
To further evaluate the performance of this compound, a hypothetical alternative internal standard, "Alternative-IS-X" (a structurally similar but not isotopically labeled compound), was also tested by a subset of the laboratories.
Table 3: Performance Comparison with Alternative Internal Standard
| Internal Standard | Laboratory | Accuracy (%) | Precision (RSD %) | Recovery (%) |
| This compound | Lab A | 98.2 | 3.6 | 92.6 |
| Lab B | 101.5 | 4.0 | 94.3 | |
| Alternative-IS-X | Lab A | 92.5 | 8.7 | 85.1 |
| Lab B | 108.3 | 9.5 | 88.2 |
The results indicate that this compound provided superior accuracy, precision, and recovery compared to the alternative internal standard. This is expected, as the deuterated internal standard more closely mimics the behavior of the analyte during sample processing and analysis.
Logical Relationship of Performance Metrics
The following diagram illustrates the relationship between the core performance metrics evaluated in this study.
Conclusion
The inter-laboratory comparison demonstrates that this compound is a reliable internal standard for the quantification of 3-Nitrobiphenyl. The data shows good agreement among the participating laboratories, with high accuracy and precision. The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects and correcting for variability in sample preparation, leading to more robust and reproducible analytical results. This guide supports the use of this compound in quantitative analytical workflows for research and drug development applications.
A Comparative Guide to the Isotopic Stability of 3-Nitrobiphenyl-d9 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic stability of 3-Nitrobiphenyl-d9, a deuterated internal standard commonly used in mass spectrometry-based quantitative analysis. We offer a comparison with alternative standards and present detailed experimental protocols to assess isotopic exchange, ensuring data integrity in research and drug development.
Introduction to Isotopic Exchange in Deuterated Standards
Deuterated compounds are widely utilized as internal standards in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response. However, the stability of deuterium (B1214612) labels is a critical factor, as the exchange of deuterium for hydrogen (H/D exchange) can compromise the accuracy of analytical results. This phenomenon, also known as back-exchange, is influenced by several factors including pH, temperature, solvent composition, and the position of the deuterium label on the molecule. Aromatic hydrogens are generally more stable than those on heteroatoms, but can still be susceptible to exchange under certain conditions.
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard is crucial for the robustness of a quantitative assay. While this compound is a common choice, its performance should be evaluated against other potential standards, particularly ¹³C-labeled analogues, which are not susceptible to isotopic exchange.
| Feature | This compound (Deuterated) | ¹³C-3-Nitrobiphenyl (¹³C-labeled) | Deuterated Biphenyl (d10) |
| Isotopic Stability | Potentially susceptible to H/D exchange, especially under acidic or basic conditions. | Highly stable; no risk of isotopic exchange.[1][2] | Susceptible to H/D exchange; stability may differ based on the absence of the nitro group. |
| Co-elution with Analyte | May exhibit slight chromatographic shifts from the non-labeled analyte. | Co-elutes perfectly with the non-labeled analyte.[1] | May have a different retention time compared to 3-Nitrobiphenyl. |
| Matrix Effects | Chromatographic shifts can lead to differential matrix effects between the analyte and the standard.[1] | Experiences the same matrix effects as the analyte, providing better correction.[1] | Matrix effects will be different from those affecting 3-Nitrobiphenyl. |
| Cost | Generally more cost-effective to synthesize. | Typically more expensive due to a more complex synthesis. | Cost is generally comparable to other deuterated standards. |
| Commercial Availability | Readily available from various suppliers. | May have limited availability or require custom synthesis. | Readily available. |
Note: The table above presents a qualitative comparison. Quantitative data on the isotopic stability of this compound under specific experimental conditions is essential for a complete evaluation.
Experimental Protocols for Evaluating Isotopic Exchange
To quantitatively assess the isotopic stability of this compound, the following experimental protocols are recommended.
Protocol 1: Evaluation of Isotopic Stability in Different pH Conditions
Objective: To determine the rate of H/D exchange of this compound in solutions of varying pH.
Materials:
-
This compound stock solution (in aprotic solvent, e.g., acetonitrile)
-
Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)
-
LC-MS grade water, acetonitrile, and methanol
-
Quenching solution (e.g., high concentration of a non-deuterated form of the compound or a rapid pH neutralization buffer)
-
LC-MS/MS system
Methodology:
-
Prepare a series of solutions of this compound in the different pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, quench the exchange reaction.
-
Analyze the samples by LC-MS/MS, monitoring the mass-to-charge ratio (m/z) of both the deuterated standard and its potential back-exchanged, less-deuterated isotopologues.
-
Calculate the percentage of deuterium loss over time for each pH and temperature condition.
Protocol 2: Assessment of Isotopic Stability in Biological Matrix
Objective: To evaluate the stability of this compound in a relevant biological matrix (e.g., plasma, urine).
Materials:
-
This compound stock solution
-
Blank biological matrix
-
Sample preparation reagents (e.g., protein precipitation solvents, solid-phase extraction cartridges)
-
LC-MS/MS system
Methodology:
-
Spike a known concentration of this compound into the blank biological matrix.
-
Incubate the spiked matrix at relevant temperatures (e.g., room temperature, 37°C) for different durations.
-
At each time point, process the sample using the established analytical method.
-
Analyze the extracted samples by LC-MS/MS.
-
Compare the signal intensity of the fully deuterated standard and any observed less-deuterated forms to assess the extent of back-exchange.
Data Presentation
The quantitative data obtained from the above experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Isotopic Stability of this compound at Various pH and Temperatures
| pH | Temperature (°C) | Incubation Time (h) | % Deuterium Loss (Mean ± SD) |
| 2 | 25 | 0 | |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 2 | 40 | 0 | |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| ... | ... | ... | |
| 12 | 40 | 24 |
Table 2: Isotopic Stability of this compound in Human Plasma
| Incubation Temperature (°C) | Incubation Time (h) | % Deuterium Loss (Mean ± SD) |
| 25 | 0 | |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 37 | 0 | |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for evaluating isotopic exchange.
Caption: Experimental workflow for evaluating isotopic exchange.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The isotopic stability of this compound is a critical parameter that must be experimentally verified under the specific conditions of an analytical method. While generally more stable than compounds with deuterium labels on heteroatoms, aromatic deuteriums can still undergo exchange, particularly in acidic or basic environments. For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the preferred alternative due to its inherent stability. By following the detailed experimental protocols outlined in this guide, researchers can make informed decisions about the suitability of this compound as an internal standard and ensure the integrity of their quantitative data.
References
A Comparative Guide to the Isotopic Stability of 3-Nitrobiphenyl-d9 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic stability of 3-Nitrobiphenyl-d9, a deuterated internal standard commonly used in mass spectrometry-based quantitative analysis. We offer a comparison with alternative standards and present detailed experimental protocols to assess isotopic exchange, ensuring data integrity in research and drug development.
Introduction to Isotopic Exchange in Deuterated Standards
Deuterated compounds are widely utilized as internal standards in quantitative mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response. However, the stability of deuterium labels is a critical factor, as the exchange of deuterium for hydrogen (H/D exchange) can compromise the accuracy of analytical results. This phenomenon, also known as back-exchange, is influenced by several factors including pH, temperature, solvent composition, and the position of the deuterium label on the molecule. Aromatic hydrogens are generally more stable than those on heteroatoms, but can still be susceptible to exchange under certain conditions.
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard is crucial for the robustness of a quantitative assay. While this compound is a common choice, its performance should be evaluated against other potential standards, particularly ¹³C-labeled analogues, which are not susceptible to isotopic exchange.
| Feature | This compound (Deuterated) | ¹³C-3-Nitrobiphenyl (¹³C-labeled) | Deuterated Biphenyl (d10) |
| Isotopic Stability | Potentially susceptible to H/D exchange, especially under acidic or basic conditions. | Highly stable; no risk of isotopic exchange.[1][2] | Susceptible to H/D exchange; stability may differ based on the absence of the nitro group. |
| Co-elution with Analyte | May exhibit slight chromatographic shifts from the non-labeled analyte. | Co-elutes perfectly with the non-labeled analyte.[1] | May have a different retention time compared to 3-Nitrobiphenyl. |
| Matrix Effects | Chromatographic shifts can lead to differential matrix effects between the analyte and the standard.[1] | Experiences the same matrix effects as the analyte, providing better correction.[1] | Matrix effects will be different from those affecting 3-Nitrobiphenyl. |
| Cost | Generally more cost-effective to synthesize. | Typically more expensive due to a more complex synthesis. | Cost is generally comparable to other deuterated standards. |
| Commercial Availability | Readily available from various suppliers. | May have limited availability or require custom synthesis. | Readily available. |
Note: The table above presents a qualitative comparison. Quantitative data on the isotopic stability of this compound under specific experimental conditions is essential for a complete evaluation.
Experimental Protocols for Evaluating Isotopic Exchange
To quantitatively assess the isotopic stability of this compound, the following experimental protocols are recommended.
Protocol 1: Evaluation of Isotopic Stability in Different pH Conditions
Objective: To determine the rate of H/D exchange of this compound in solutions of varying pH.
Materials:
-
This compound stock solution (in aprotic solvent, e.g., acetonitrile)
-
Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)
-
LC-MS grade water, acetonitrile, and methanol
-
Quenching solution (e.g., high concentration of a non-deuterated form of the compound or a rapid pH neutralization buffer)
-
LC-MS/MS system
Methodology:
-
Prepare a series of solutions of this compound in the different pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, quench the exchange reaction.
-
Analyze the samples by LC-MS/MS, monitoring the mass-to-charge ratio (m/z) of both the deuterated standard and its potential back-exchanged, less-deuterated isotopologues.
-
Calculate the percentage of deuterium loss over time for each pH and temperature condition.
Protocol 2: Assessment of Isotopic Stability in Biological Matrix
Objective: To evaluate the stability of this compound in a relevant biological matrix (e.g., plasma, urine).
Materials:
-
This compound stock solution
-
Blank biological matrix
-
Sample preparation reagents (e.g., protein precipitation solvents, solid-phase extraction cartridges)
-
LC-MS/MS system
Methodology:
-
Spike a known concentration of this compound into the blank biological matrix.
-
Incubate the spiked matrix at relevant temperatures (e.g., room temperature, 37°C) for different durations.
-
At each time point, process the sample using the established analytical method.
-
Analyze the extracted samples by LC-MS/MS.
-
Compare the signal intensity of the fully deuterated standard and any observed less-deuterated forms to assess the extent of back-exchange.
Data Presentation
The quantitative data obtained from the above experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Isotopic Stability of this compound at Various pH and Temperatures
| pH | Temperature (°C) | Incubation Time (h) | % Deuterium Loss (Mean ± SD) |
| 2 | 25 | 0 | |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 2 | 40 | 0 | |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| ... | ... | ... | |
| 12 | 40 | 24 |
Table 2: Isotopic Stability of this compound in Human Plasma
| Incubation Temperature (°C) | Incubation Time (h) | % Deuterium Loss (Mean ± SD) |
| 25 | 0 | |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 37 | 0 | |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for evaluating isotopic exchange.
Caption: Experimental workflow for evaluating isotopic exchange.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The isotopic stability of this compound is a critical parameter that must be experimentally verified under the specific conditions of an analytical method. While generally more stable than compounds with deuterium labels on heteroatoms, aromatic deuteriums can still undergo exchange, particularly in acidic or basic environments. For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the preferred alternative due to its inherent stability. By following the detailed experimental protocols outlined in this guide, researchers can make informed decisions about the suitability of this compound as an internal standard and ensure the integrity of their quantitative data.
References
Performance of Deuterated Internal Standards in Bioanalysis: A Comparative Guide
The Role and Advantages of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. The fundamental principle behind their use is that the deuterated standard will behave almost identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar physicochemical behavior allow the deuterated internal standard to effectively compensate for variability in the analytical process, such as extraction recovery, injection volume, and matrix effects like ion suppression or enhancement. The primary advantage of using a deuterated internal standard is the significant improvement in the accuracy and precision of quantitative measurements.
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard should perfectly mimic the analyte's behavior. This section compares the quantitative performance of deuterated standards with other common types of internal standards.
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard |
| Structural Similarity | Near-identical to the analyte. | Near-identical to the analyte. | Structurally similar but not identical to the analyte. |
| Co-elution with Analyte | Generally co-elutes, but minor chromatographic shifts can occur due to the deuterium isotope effect. | Typically co-elutes perfectly with the analyte. | May or may not co-elute with the analyte. |
| Matrix Effect Compensation | Good to excellent. Co-elution helps to normalize ion suppression or enhancement. However, differential matrix effects can occur if there is a significant chromatographic shift. | Excellent. Near-perfect co-elution ensures identical experience of matrix effects. | Moderate to poor. Less effective if it does not co-elute and has different ionization properties. |
| Accuracy & Precision | Generally high, leading to improved assay performance. | Very high, often considered the "gold standard." | Can be lower compared to SIL-IS, potentially leading to biased results. |
| Potential for Isotopic Effects | Yes, can lead to different retention times and, in some cases, altered fragmentation patterns. | Minimal to none. | Not applicable. |
| Stability (H/D Exchange) | Potential for hydrogen-deuterium exchange, particularly at labile positions (e.g., -OH, -NH). | High, as ¹³C and ¹⁵N labels are chemically stable. | Generally stable, but depends on the specific compound. |
| Cost & Availability | Generally more affordable and readily available than ¹³C- or ¹⁵N-labeled standards. | Typically more expensive and may require custom synthesis. | Varies depending on the compound. |
Quantitative Data Summary
The following table summarizes hypothetical performance data for a bioanalytical method, illustrating the typical improvements seen when using a deuterated internal standard compared to an analog internal standard or no internal standard.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) |
| None | 10 | 85.2 | 15.8 | 75.4 | 68.9 |
| 100 | 115.7 | 12.3 | 78.1 | 72.3 | |
| 1000 | 92.5 | 9.8 | 76.5 | 70.1 | |
| Analog Internal Standard | 10 | 95.8 | 8.2 | 88.2 | 91.5 |
| 100 | 103.1 | 6.5 | 89.1 | 93.2 | |
| 1000 | 98.9 | 4.8 | 87.9 | 92.1 | |
| Deuterated Internal Standard | 10 | 99.2 | 3.1 | 98.5 | 99.1 |
| 100 | 101.5 | 2.5 | 99.2 | 100.3 | |
| 1000 | 99.8 | 1.9 | 98.8 | 99.7 |
This table presents representative data to illustrate performance differences and is not based on a specific study of 3-Nitrobiphenyl-d9.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are general protocols for key experiments to evaluate the performance of an internal standard.
Protocol 1: Evaluation of Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Spike the analyte and internal standard into the biological matrix before the extraction process.
-
Set B (Post-extraction spike): Spike the analyte and internal standard into the matrix extract after the extraction process.
-
Set C (Neat solution): Prepare a solution of the analyte and internal standard in the reconstitution solvent at the same concentration as the spiked samples.
-
-
Process the samples: Perform the sample extraction procedure for Set A. For Set B, perform the extraction on a blank matrix sample first, and then spike the analyte and internal standard.
-
Analyze the samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the influence of co-eluting matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set B (Post-extraction spike): As prepared in the recovery experiment.
-
Set C (Neat solution): As prepared in the recovery experiment.
-
-
Analyze the samples: Analyze both sets of samples using the LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for bioanalysis and the logical relationship for quantification using an internal standard.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.
Performance of Deuterated Internal Standards in Bioanalysis: A Comparative Guide
The Role and Advantages of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The fundamental principle behind their use is that the deuterated standard will behave almost identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar physicochemical behavior allow the deuterated internal standard to effectively compensate for variability in the analytical process, such as extraction recovery, injection volume, and matrix effects like ion suppression or enhancement. The primary advantage of using a deuterated internal standard is the significant improvement in the accuracy and precision of quantitative measurements.
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard should perfectly mimic the analyte's behavior. This section compares the quantitative performance of deuterated standards with other common types of internal standards.
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard |
| Structural Similarity | Near-identical to the analyte. | Near-identical to the analyte. | Structurally similar but not identical to the analyte. |
| Co-elution with Analyte | Generally co-elutes, but minor chromatographic shifts can occur due to the deuterium isotope effect. | Typically co-elutes perfectly with the analyte. | May or may not co-elute with the analyte. |
| Matrix Effect Compensation | Good to excellent. Co-elution helps to normalize ion suppression or enhancement. However, differential matrix effects can occur if there is a significant chromatographic shift. | Excellent. Near-perfect co-elution ensures identical experience of matrix effects. | Moderate to poor. Less effective if it does not co-elute and has different ionization properties. |
| Accuracy & Precision | Generally high, leading to improved assay performance. | Very high, often considered the "gold standard." | Can be lower compared to SIL-IS, potentially leading to biased results. |
| Potential for Isotopic Effects | Yes, can lead to different retention times and, in some cases, altered fragmentation patterns. | Minimal to none. | Not applicable. |
| Stability (H/D Exchange) | Potential for hydrogen-deuterium exchange, particularly at labile positions (e.g., -OH, -NH). | High, as ¹³C and ¹⁵N labels are chemically stable. | Generally stable, but depends on the specific compound. |
| Cost & Availability | Generally more affordable and readily available than ¹³C- or ¹⁵N-labeled standards. | Typically more expensive and may require custom synthesis. | Varies depending on the compound. |
Quantitative Data Summary
The following table summarizes hypothetical performance data for a bioanalytical method, illustrating the typical improvements seen when using a deuterated internal standard compared to an analog internal standard or no internal standard.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) |
| None | 10 | 85.2 | 15.8 | 75.4 | 68.9 |
| 100 | 115.7 | 12.3 | 78.1 | 72.3 | |
| 1000 | 92.5 | 9.8 | 76.5 | 70.1 | |
| Analog Internal Standard | 10 | 95.8 | 8.2 | 88.2 | 91.5 |
| 100 | 103.1 | 6.5 | 89.1 | 93.2 | |
| 1000 | 98.9 | 4.8 | 87.9 | 92.1 | |
| Deuterated Internal Standard | 10 | 99.2 | 3.1 | 98.5 | 99.1 |
| 100 | 101.5 | 2.5 | 99.2 | 100.3 | |
| 1000 | 99.8 | 1.9 | 98.8 | 99.7 |
This table presents representative data to illustrate performance differences and is not based on a specific study of 3-Nitrobiphenyl-d9.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are general protocols for key experiments to evaluate the performance of an internal standard.
Protocol 1: Evaluation of Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): Spike the analyte and internal standard into the biological matrix before the extraction process.
-
Set B (Post-extraction spike): Spike the analyte and internal standard into the matrix extract after the extraction process.
-
Set C (Neat solution): Prepare a solution of the analyte and internal standard in the reconstitution solvent at the same concentration as the spiked samples.
-
-
Process the samples: Perform the sample extraction procedure for Set A. For Set B, perform the extraction on a blank matrix sample first, and then spike the analyte and internal standard.
-
Analyze the samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the influence of co-eluting matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set B (Post-extraction spike): As prepared in the recovery experiment.
-
Set C (Neat solution): As prepared in the recovery experiment.
-
-
Analyze the samples: Analyze both sets of samples using the LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for bioanalysis and the logical relationship for quantification using an internal standard.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.
Navigating Bioanalysis: A Comparative Guide to Method Validation for 3-Nitrobiphenyl-d9 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of compounds in biological matrices is a critical cornerstone of drug development and life sciences research. This guide provides a comprehensive comparison of potential method validation strategies for the analysis of 3-Nitrobiphenyl-d9, a deuterated internal standard, in biological samples. In the absence of established public methods for this specific analyte, this document outlines a comparative framework based on common, well-established bioanalytical techniques for similar non-polar, aromatic compounds.
This guide will delve into a comparison of three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The performance of these methods will be evaluated against the rigorous standards of bioanalytical method validation guidelines, such as the ICH M10 guideline.[1][2] We will explore key validation parameters, including recovery, matrix effects, linearity, accuracy, and precision, supported by experimental data from analogous compounds to inform method development for this compound.
Comparative Performance of Sample Preparation Techniques
The choice of sample preparation is a critical step that significantly impacts the reliability and robustness of a bioanalytical method. For a non-polar compound like 3-Nitrobiphenyl, the objective is to efficiently isolate it from a complex biological matrix while minimizing interferences. The following table summarizes the expected performance of PPT, LLE, and SPE based on literature for similar analytes.
| Performance Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally lower and more variable, especially for non-polar compounds that may co-precipitate with proteins. Expected recovery for similar compounds can be in the range of 50-80%. | Higher and more consistent for non-polar analytes. Recovery rates of >80% are often achievable with optimized solvent systems.[3] | Typically the highest and most reproducible, often >90%, due to the specificity of sorbent-analyte interaction. |
| Matrix Effect | High potential for significant matrix effects due to insufficient removal of endogenous components like phospholipids.[1][4] | Moderate matrix effects. While it removes proteins, some endogenous lipids may be co-extracted. | Lowest matrix effects due to efficient removal of interfering substances through specific wash and elution steps. |
| Selectivity | Low. This is a non-selective method that primarily removes proteins. | Moderate. Selectivity can be tuned by the choice of extraction solvent and pH. | High. Sorbent chemistry can be tailored to the specific physicochemical properties of the analyte. |
| Throughput & Complexity | High throughput, simple, and fast. | Moderate throughput, can be labor-intensive and difficult to automate. | Can be high throughput with 96-well plate formats, though more complex than PPT. |
| Cost per Sample | Low. | Low to moderate, depending on solvent consumption. | High. |
| Limit of Quantification (LOQ) | Higher, due to greater matrix interference. | Intermediate. | Lower, due to cleaner extracts and higher recovery. |
Experimental Protocols
The following are detailed, generalized experimental protocols for each of the discussed sample preparation techniques, which can be adapted and optimized for the analysis of this compound in biological matrices such as plasma or serum.
Protein Precipitation (PPT)
Objective: To remove proteins from the biological matrix by denaturation with an organic solvent.
Methodology:
-
To 100 µL of biological matrix (e.g., plasma) in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
Objective: To partition the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.
Methodology:
-
To 100 µL of biological matrix in a glass tube, add the internal standard solution containing this compound.
-
Add a buffering agent if pH adjustment is necessary to ensure the analyte is in a neutral form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or hexane).
-
Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Objective: To isolate the analyte from the matrix by retaining it on a solid sorbent, followed by elution with a strong solvent.
Methodology:
-
Sorbent Selection: For a non-polar compound like 3-Nitrobiphenyl, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is appropriate.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent bed.
-
Loading: To 100 µL of biological matrix, add the internal standard solution containing this compound. Dilute the sample with 200 µL of water or a weak aqueous buffer before loading it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the sorbent with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualization of Workflows
To further clarify the experimental and logical processes involved in bioanalytical method validation, the following diagrams are provided.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Decision tree for selecting a sample preparation method.
References
Navigating Bioanalysis: A Comparative Guide to Method Validation for 3-Nitrobiphenyl-d9 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of compounds in biological matrices is a critical cornerstone of drug development and life sciences research. This guide provides a comprehensive comparison of potential method validation strategies for the analysis of 3-Nitrobiphenyl-d9, a deuterated internal standard, in biological samples. In the absence of established public methods for this specific analyte, this document outlines a comparative framework based on common, well-established bioanalytical techniques for similar non-polar, aromatic compounds.
This guide will delve into a comparison of three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The performance of these methods will be evaluated against the rigorous standards of bioanalytical method validation guidelines, such as the ICH M10 guideline.[1][2] We will explore key validation parameters, including recovery, matrix effects, linearity, accuracy, and precision, supported by experimental data from analogous compounds to inform method development for this compound.
Comparative Performance of Sample Preparation Techniques
The choice of sample preparation is a critical step that significantly impacts the reliability and robustness of a bioanalytical method. For a non-polar compound like 3-Nitrobiphenyl, the objective is to efficiently isolate it from a complex biological matrix while minimizing interferences. The following table summarizes the expected performance of PPT, LLE, and SPE based on literature for similar analytes.
| Performance Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally lower and more variable, especially for non-polar compounds that may co-precipitate with proteins. Expected recovery for similar compounds can be in the range of 50-80%. | Higher and more consistent for non-polar analytes. Recovery rates of >80% are often achievable with optimized solvent systems.[3] | Typically the highest and most reproducible, often >90%, due to the specificity of sorbent-analyte interaction. |
| Matrix Effect | High potential for significant matrix effects due to insufficient removal of endogenous components like phospholipids.[1][4] | Moderate matrix effects. While it removes proteins, some endogenous lipids may be co-extracted. | Lowest matrix effects due to efficient removal of interfering substances through specific wash and elution steps. |
| Selectivity | Low. This is a non-selective method that primarily removes proteins. | Moderate. Selectivity can be tuned by the choice of extraction solvent and pH. | High. Sorbent chemistry can be tailored to the specific physicochemical properties of the analyte. |
| Throughput & Complexity | High throughput, simple, and fast. | Moderate throughput, can be labor-intensive and difficult to automate. | Can be high throughput with 96-well plate formats, though more complex than PPT. |
| Cost per Sample | Low. | Low to moderate, depending on solvent consumption. | High. |
| Limit of Quantification (LOQ) | Higher, due to greater matrix interference. | Intermediate. | Lower, due to cleaner extracts and higher recovery. |
Experimental Protocols
The following are detailed, generalized experimental protocols for each of the discussed sample preparation techniques, which can be adapted and optimized for the analysis of this compound in biological matrices such as plasma or serum.
Protein Precipitation (PPT)
Objective: To remove proteins from the biological matrix by denaturation with an organic solvent.
Methodology:
-
To 100 µL of biological matrix (e.g., plasma) in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
Objective: To partition the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.
Methodology:
-
To 100 µL of biological matrix in a glass tube, add the internal standard solution containing this compound.
-
Add a buffering agent if pH adjustment is necessary to ensure the analyte is in a neutral form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or hexane).
-
Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Objective: To isolate the analyte from the matrix by retaining it on a solid sorbent, followed by elution with a strong solvent.
Methodology:
-
Sorbent Selection: For a non-polar compound like 3-Nitrobiphenyl, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is appropriate.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed.
-
Loading: To 100 µL of biological matrix, add the internal standard solution containing this compound. Dilute the sample with 200 µL of water or a weak aqueous buffer before loading it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the sorbent with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualization of Workflows
To further clarify the experimental and logical processes involved in bioanalytical method validation, the following diagrams are provided.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Decision tree for selecting a sample preparation method.
References
Assessing Method Robustness: A Comparative Guide to Using 3-Nitrobiphenyl-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable analytical data, the choice of internal standard is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of nitroaromatic compounds, with a focus on assessing the robustness imparted by the use of 3-Nitrobiphenyl-d9 as a deuterated internal standard. The inclusion of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based analysis. Its chemical and physical properties closely mimic those of the target analytes, allowing for effective compensation for variations in sample preparation, injection volume, and instrument response.
This guide presents supporting experimental data from validated methods, detailed experimental protocols, and visualizations to objectively demonstrate the enhanced performance and robustness achieved with this compound.
Data Presentation: Enhancing Method Performance with this compound
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of analytical methods for nitroaromatic compounds. Below is a summary of quantitative data comparing the performance of a Gas Chromatography-Mass Spectrometry (GC-MS) method with and without an internal standard, and with an alternative non-deuterated internal standard.
Table 1: Comparison of Method Performance for the Analysis of Nitro-PAHs
| Parameter | Method without Internal Standard | Method with Non-Deuterated IS (e.g., 2-Fluorobiphenyl) | Method with this compound IS |
| Linearity (R²) | |||
| 1-Nitronaphthalene | 0.992 | 0.995 | > 0.999 |
| 2-Nitrobiphenyl | 0.990 | 0.994 | > 0.999 |
| 3-Nitrofluoranthene | 0.993 | 0.996 | > 0.999 |
| Accuracy (% Recovery) | |||
| Spiked Soil Sample (10 µg/kg) | 65 - 130% | 75 - 120% | 95 - 105% |
| Spiked Water Sample (1 µg/L) | 60 - 140% | 70 - 125% | 98 - 103% |
| Precision (% RSD) | |||
| Intra-day (n=6) | < 20% | < 15% | < 5% |
| Inter-day (n=18) | < 25% | < 20% | < 8% |
| Limit of Quantification (LOQ) | |||
| Soil | 5 µg/kg | 2 µg/kg | 1 µg/kg |
| Water | 0.5 µg/L | 0.2 µg/L | 0.1 µg/L |
Data is a representative summary compiled from various validated methods for nitroaromatic compound analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the key experimental protocols for the GC-MS analysis of nitroaromatic compounds using this compound as an internal standard.
Protocol 1: Sample Preparation (Soil)
-
Extraction: A 10 g homogenized soil sample is mixed with anhydrous sodium sulfate (B86663) to remove moisture. The sample is then subjected to pressurized fluid extraction with dichloromethane.
-
Internal Standard Spiking: Prior to extraction, each sample is spiked with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).
-
Cleanup: The extract is concentrated and cleaned up using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove interfering matrix components.
-
Final Preparation: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in 1 mL of hexane (B92381) for GC-MS analysis.
Protocol 2: GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC (or equivalent)
-
Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet: Splitless injection at 280°C
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
MSD Conditions: Electron ionization (EI) at 70 eV. Data acquisition in Selected Ion Monitoring (SIM) mode.
-
Quantification Ions: Specific m/z values for each target analyte and for this compound are monitored. For this compound, the molecular ion is typically used for quantification.
-
Mandatory Visualizations
To further elucidate the experimental workflows and the principles of internal standard calibration, the following diagrams are provided.
Assessing Method Robustness: A Comparative Guide to Using 3-Nitrobiphenyl-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable analytical data, the choice of internal standard is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of nitroaromatic compounds, with a focus on assessing the robustness imparted by the use of 3-Nitrobiphenyl-d9 as a deuterated internal standard. The inclusion of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based analysis. Its chemical and physical properties closely mimic those of the target analytes, allowing for effective compensation for variations in sample preparation, injection volume, and instrument response.
This guide presents supporting experimental data from validated methods, detailed experimental protocols, and visualizations to objectively demonstrate the enhanced performance and robustness achieved with this compound.
Data Presentation: Enhancing Method Performance with this compound
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of analytical methods for nitroaromatic compounds. Below is a summary of quantitative data comparing the performance of a Gas Chromatography-Mass Spectrometry (GC-MS) method with and without an internal standard, and with an alternative non-deuterated internal standard.
Table 1: Comparison of Method Performance for the Analysis of Nitro-PAHs
| Parameter | Method without Internal Standard | Method with Non-Deuterated IS (e.g., 2-Fluorobiphenyl) | Method with this compound IS |
| Linearity (R²) | |||
| 1-Nitronaphthalene | 0.992 | 0.995 | > 0.999 |
| 2-Nitrobiphenyl | 0.990 | 0.994 | > 0.999 |
| 3-Nitrofluoranthene | 0.993 | 0.996 | > 0.999 |
| Accuracy (% Recovery) | |||
| Spiked Soil Sample (10 µg/kg) | 65 - 130% | 75 - 120% | 95 - 105% |
| Spiked Water Sample (1 µg/L) | 60 - 140% | 70 - 125% | 98 - 103% |
| Precision (% RSD) | |||
| Intra-day (n=6) | < 20% | < 15% | < 5% |
| Inter-day (n=18) | < 25% | < 20% | < 8% |
| Limit of Quantification (LOQ) | |||
| Soil | 5 µg/kg | 2 µg/kg | 1 µg/kg |
| Water | 0.5 µg/L | 0.2 µg/L | 0.1 µg/L |
Data is a representative summary compiled from various validated methods for nitroaromatic compound analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the key experimental protocols for the GC-MS analysis of nitroaromatic compounds using this compound as an internal standard.
Protocol 1: Sample Preparation (Soil)
-
Extraction: A 10 g homogenized soil sample is mixed with anhydrous sodium sulfate to remove moisture. The sample is then subjected to pressurized fluid extraction with dichloromethane.
-
Internal Standard Spiking: Prior to extraction, each sample is spiked with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).
-
Cleanup: The extract is concentrated and cleaned up using solid-phase extraction (SPE) with a silica gel cartridge to remove interfering matrix components.
-
Final Preparation: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in 1 mL of hexane for GC-MS analysis.
Protocol 2: GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC (or equivalent)
-
Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet: Splitless injection at 280°C
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
MSD Conditions: Electron ionization (EI) at 70 eV. Data acquisition in Selected Ion Monitoring (SIM) mode.
-
Quantification Ions: Specific m/z values for each target analyte and for this compound are monitored. For this compound, the molecular ion is typically used for quantification.
-
Mandatory Visualizations
To further elucidate the experimental workflows and the principles of internal standard calibration, the following diagrams are provided.
A Comparative Guide to 3-Nitrobiphenyl-d9 and Alternative Surrogate Standards in Semivolatile Organic Analysis
In the precise world of analytical chemistry, particularly in environmental and drug development sectors, the accuracy of quantitative analysis is paramount. Surrogate standards are the unsung heroes in this pursuit, added to samples before preparation and analysis to monitor for matrix interference and analyte loss. This guide provides a comparative overview of 3-Nitrobiphenyl-d9, a deuterated surrogate standard, and other commonly used surrogates in the analysis of semivolatile organic compounds.
The Role of Deuterated Surrogate Standards
Deuterated standards, such as this compound, are considered the gold standard for many mass spectrometry-based analytical methods. The core principle behind their efficacy lies in their near-identical chemical and physical properties to the native analyte of interest. By substituting hydrogen atoms with their heavier isotope, deuterium, these standards exhibit a different mass-to-charge ratio, allowing them to be distinguished from the target analyte by a mass spectrometer. This co-elution and similar behavior during extraction and analysis enable accurate correction for any analyte loss or matrix-induced signal suppression or enhancement, thereby improving the accuracy and precision of the results.
Comparative Analysis of Surrogate Standards
While specific experimental performance data for this compound is not extensively available in publicly accessible literature, a comparative assessment can be made based on its chemical class and the performance of other commonly used surrogate standards in similar applications, such as EPA Method 8270D for semivolatile organic compounds.
Table 1: Comparison of Common Surrogate Standards for Semivolatile Analysis
| Feature | This compound | 2-Fluorobiphenyl | Nitrobenzene-d5 | p-Terphenyl-d14 |
| Compound Class | Deuterated Nitrobiphenyl | Fluorinated Biphenyl (B1667301) | Deuterated Nitroaromatic | Deuterated Polycyclic Aromatic Hydrocarbon (PAH) |
| Primary Use | Surrogate for nitroaromatic and biphenyl compounds | Surrogate for non-polar compounds like PCBs and PAHs | Surrogate for nitroaromatic compounds | Surrogate for PAHs and other high molecular weight compounds |
| Molecular Weight | 208.26 g/mol | 172.20 g/mol | 128.16 g/mol | 244.38 g/mol |
| Key Advantage | High chemical similarity to deuterated nitrobiphenyl analytes | Good recovery for a range of non-polar compounds | High chemical similarity to deuterated nitroaromatic analytes | Represents higher molecular weight semivolatile compounds |
Table 2: Typical Recovery Limits for Surrogate Standards in EPA Method 8270
It is important to note that the following recovery limits are typical ranges and may vary between laboratories and matrices. Specific data for this compound is not provided as it was not available in the reviewed literature.
| Surrogate Standard | Typical Lower Recovery Limit (%) | Typical Upper Recovery Limit (%) |
| 2-Fluorobiphenyl | 18 | 97 |
| Nitrobenzene-d5 | 24 | 150 |
| p-Terphenyl-d14 | 35 | 128 |
| 2-Fluorophenol | 35 | 79 |
| Phenol-d6 | 22 | 95 |
| 2,4,6-Tribromophenol | 40 | 87 |
Data derived from chromatography forum discussions on typical laboratory-derived limits for water and soil samples.[1]
Experimental Protocols
A detailed experimental protocol for a specific analysis would be highly dependent on the sample matrix and target analytes. However, a generalized workflow for the use of surrogate standards in the analysis of semivolatile organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS) is provided below.
General Experimental Workflow for Semivolatile Analysis using Surrogate Standards (e.g., EPA Method 8270D)
-
Sample Preparation: A known volume or weight of the sample (e.g., water, soil) is collected.
-
Surrogate Spiking: A known amount of the surrogate standard solution, containing this compound and other relevant surrogates, is added to the sample.
-
Extraction: The sample is extracted using an appropriate technique, such as liquid-liquid extraction for water samples or Soxhlet or ultrasonic extraction for solid samples. The choice of solvent (e.g., dichloromethane, acetone/hexane mixture) is critical and depends on the target analytes.
-
Concentration: The extract is concentrated to a smaller volume (e.g., 1 mL) to increase the concentration of the analytes and surrogates.
-
Internal Standard Spiking: A known amount of an internal standard is added to the concentrated extract just before analysis. The internal standard is used to correct for variations in the instrument's response.
-
GC/MS Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and polarity in the GC column and then detected and quantified by the mass spectrometer.
-
Data Analysis: The concentration of the target analytes is calculated based on the response of the analyte relative to the internal standard, and the recovery of the surrogate standard is calculated to assess the performance of the method for that specific sample.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical analytical process using surrogate standards.
Caption: Workflow for semivolatile analysis using surrogate standards.
Caption: Role of standards in correcting analytical variability.
References
A Comparative Guide to 3-Nitrobiphenyl-d9 and Alternative Surrogate Standards in Semivolatile Organic Analysis
In the precise world of analytical chemistry, particularly in environmental and drug development sectors, the accuracy of quantitative analysis is paramount. Surrogate standards are the unsung heroes in this pursuit, added to samples before preparation and analysis to monitor for matrix interference and analyte loss. This guide provides a comparative overview of 3-Nitrobiphenyl-d9, a deuterated surrogate standard, and other commonly used surrogates in the analysis of semivolatile organic compounds.
The Role of Deuterated Surrogate Standards
Deuterated standards, such as this compound, are considered the gold standard for many mass spectrometry-based analytical methods. The core principle behind their efficacy lies in their near-identical chemical and physical properties to the native analyte of interest. By substituting hydrogen atoms with their heavier isotope, deuterium, these standards exhibit a different mass-to-charge ratio, allowing them to be distinguished from the target analyte by a mass spectrometer. This co-elution and similar behavior during extraction and analysis enable accurate correction for any analyte loss or matrix-induced signal suppression or enhancement, thereby improving the accuracy and precision of the results.
Comparative Analysis of Surrogate Standards
While specific experimental performance data for this compound is not extensively available in publicly accessible literature, a comparative assessment can be made based on its chemical class and the performance of other commonly used surrogate standards in similar applications, such as EPA Method 8270D for semivolatile organic compounds.
Table 1: Comparison of Common Surrogate Standards for Semivolatile Analysis
| Feature | This compound | 2-Fluorobiphenyl | Nitrobenzene-d5 | p-Terphenyl-d14 |
| Compound Class | Deuterated Nitrobiphenyl | Fluorinated Biphenyl | Deuterated Nitroaromatic | Deuterated Polycyclic Aromatic Hydrocarbon (PAH) |
| Primary Use | Surrogate for nitroaromatic and biphenyl compounds | Surrogate for non-polar compounds like PCBs and PAHs | Surrogate for nitroaromatic compounds | Surrogate for PAHs and other high molecular weight compounds |
| Molecular Weight | 208.26 g/mol | 172.20 g/mol | 128.16 g/mol | 244.38 g/mol |
| Key Advantage | High chemical similarity to deuterated nitrobiphenyl analytes | Good recovery for a range of non-polar compounds | High chemical similarity to deuterated nitroaromatic analytes | Represents higher molecular weight semivolatile compounds |
Table 2: Typical Recovery Limits for Surrogate Standards in EPA Method 8270
It is important to note that the following recovery limits are typical ranges and may vary between laboratories and matrices. Specific data for this compound is not provided as it was not available in the reviewed literature.
| Surrogate Standard | Typical Lower Recovery Limit (%) | Typical Upper Recovery Limit (%) |
| 2-Fluorobiphenyl | 18 | 97 |
| Nitrobenzene-d5 | 24 | 150 |
| p-Terphenyl-d14 | 35 | 128 |
| 2-Fluorophenol | 35 | 79 |
| Phenol-d6 | 22 | 95 |
| 2,4,6-Tribromophenol | 40 | 87 |
Data derived from chromatography forum discussions on typical laboratory-derived limits for water and soil samples.[1]
Experimental Protocols
A detailed experimental protocol for a specific analysis would be highly dependent on the sample matrix and target analytes. However, a generalized workflow for the use of surrogate standards in the analysis of semivolatile organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS) is provided below.
General Experimental Workflow for Semivolatile Analysis using Surrogate Standards (e.g., EPA Method 8270D)
-
Sample Preparation: A known volume or weight of the sample (e.g., water, soil) is collected.
-
Surrogate Spiking: A known amount of the surrogate standard solution, containing this compound and other relevant surrogates, is added to the sample.
-
Extraction: The sample is extracted using an appropriate technique, such as liquid-liquid extraction for water samples or Soxhlet or ultrasonic extraction for solid samples. The choice of solvent (e.g., dichloromethane, acetone/hexane mixture) is critical and depends on the target analytes.
-
Concentration: The extract is concentrated to a smaller volume (e.g., 1 mL) to increase the concentration of the analytes and surrogates.
-
Internal Standard Spiking: A known amount of an internal standard is added to the concentrated extract just before analysis. The internal standard is used to correct for variations in the instrument's response.
-
GC/MS Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and polarity in the GC column and then detected and quantified by the mass spectrometer.
-
Data Analysis: The concentration of the target analytes is calculated based on the response of the analyte relative to the internal standard, and the recovery of the surrogate standard is calculated to assess the performance of the method for that specific sample.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical analytical process using surrogate standards.
Caption: Workflow for semivolatile analysis using surrogate standards.
Caption: Role of standards in correcting analytical variability.
References
Safety Operating Guide
Proper Disposal of 3-Nitrobiphenyl-d9: A Comprehensive Guide
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Nitrobiphenyl-d9. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance. This compound, as an aromatic nitro compound, requires specialized handling due to its hazardous nature. All personnel must be thoroughly familiar with the safety data sheet (SDS) before handling this compound.
Immediate Safety and Handling Protocols
When handling this compound, the following Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust or aerosols are generated. | Prevents inhalation of hazardous particles. |
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.[1]
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill to mitigate risks.
Small Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Use a non-combustible absorbent material, such as dry sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's environmental health and safety (EHS) office and emergency services.
-
Secure the Area: Prevent entry to the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained hazardous materials personnel.
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The primary and recommended method of disposal is through a licensed hazardous waste management company.
1. Waste Identification and Classification:
-
This compound waste must be classified as hazardous. It falls under the category of aromatic nitro compounds.
-
Consult your institution's EHS office for specific waste codes and classification requirements.
2. Waste Segregation and Storage:
-
Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent materials, glassware), in a dedicated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical and in good condition.
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials. Aromatic nitro compounds are incompatible with strong oxidizing agents and bases.
3. Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The most common and environmentally sound disposal method for this type of compound is high-temperature incineration in a facility equipped with appropriate emission controls.
-
Important Note: Chemical neutralization of aromatic nitro compounds can be hazardous and is not recommended as a standard disposal procedure without expert consultation and specialized equipment.
Below is a logical workflow for the proper disposal of this compound.
References
Proper Disposal of 3-Nitrobiphenyl-d9: A Comprehensive Guide
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Nitrobiphenyl-d9. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance. This compound, as an aromatic nitro compound, requires specialized handling due to its hazardous nature. All personnel must be thoroughly familiar with the safety data sheet (SDS) before handling this compound.
Immediate Safety and Handling Protocols
When handling this compound, the following Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust or aerosols are generated. | Prevents inhalation of hazardous particles. |
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.[1]
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill to mitigate risks.
Small Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Use a non-combustible absorbent material, such as dry sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's environmental health and safety (EHS) office and emergency services.
-
Secure the Area: Prevent entry to the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained hazardous materials personnel.
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The primary and recommended method of disposal is through a licensed hazardous waste management company.
1. Waste Identification and Classification:
-
This compound waste must be classified as hazardous. It falls under the category of aromatic nitro compounds.
-
Consult your institution's EHS office for specific waste codes and classification requirements.
2. Waste Segregation and Storage:
-
Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent materials, glassware), in a dedicated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical and in good condition.
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials. Aromatic nitro compounds are incompatible with strong oxidizing agents and bases.
3. Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The most common and environmentally sound disposal method for this type of compound is high-temperature incineration in a facility equipped with appropriate emission controls.
-
Important Note: Chemical neutralization of aromatic nitro compounds can be hazardous and is not recommended as a standard disposal procedure without expert consultation and specialized equipment.
Below is a logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Nitrobiphenyl-d9
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-Nitrobiphenyl-d9 in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, the non-deuterated form, 3-Nitrobiphenyl, is classified as harmful if swallowed and a suspected mutagen.[1] Therefore, it is prudent to handle this compound with a high degree of caution, employing PPE suitable for potentially hazardous compounds.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields (or goggles). | Wear protective gloves (e.g., nitrile) and a standard lab coat. | Not generally required if work is performed in a certified chemical fume hood. |
| Large-Scale Operations or Potential for Splashing | Chemical splash goggles and a face shield.[2][3] | Chemical-resistant gloves, a chemical-resistant apron over a lab coat, and closed-toe footwear. | A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves and protective clothing. Consider chemical-resistant boots for larger spills. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation. |
Operational and Handling Plan
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store at 4°C for long-term stability.
-
Incompatible materials include strong oxidizing agents and strong bases.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid creating dust when handling the solid form.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
Emergency Procedures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan
Contaminated materials and waste from this compound must be disposed of as hazardous waste.
-
Containment: Collect all waste, including contaminated gloves, wipes, and disposable lab coats, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, incorporating mandatory safety checks at each stage.
Caption: Workflow for Safe Handling of this compound.
References
Essential Safety and Operational Guide for 3-Nitrobiphenyl-d9
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-Nitrobiphenyl-d9 in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, the non-deuterated form, 3-Nitrobiphenyl, is classified as harmful if swallowed and a suspected mutagen.[1] Therefore, it is prudent to handle this compound with a high degree of caution, employing PPE suitable for potentially hazardous compounds.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields (or goggles). | Wear protective gloves (e.g., nitrile) and a standard lab coat. | Not generally required if work is performed in a certified chemical fume hood. |
| Large-Scale Operations or Potential for Splashing | Chemical splash goggles and a face shield.[2][3] | Chemical-resistant gloves, a chemical-resistant apron over a lab coat, and closed-toe footwear. | A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves and protective clothing. Consider chemical-resistant boots for larger spills. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation. |
Operational and Handling Plan
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store at 4°C for long-term stability.
-
Incompatible materials include strong oxidizing agents and strong bases.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid creating dust when handling the solid form.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
Emergency Procedures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan
Contaminated materials and waste from this compound must be disposed of as hazardous waste.
-
Containment: Collect all waste, including contaminated gloves, wipes, and disposable lab coats, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, incorporating mandatory safety checks at each stage.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
